molecular formula C7H4FN B1441234 3-Ethynyl-5-fluoropyridine CAS No. 872122-54-8

3-Ethynyl-5-fluoropyridine

Cat. No.: B1441234
CAS No.: 872122-54-8
M. Wt: 121.11 g/mol
InChI Key: HICJXFHZGYLFJQ-UHFFFAOYSA-N
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Description

3-Ethynyl-5-fluoropyridine is a useful research compound. Its molecular formula is C7H4FN and its molecular weight is 121.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynyl-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4FN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICJXFHZGYLFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719414
Record name 3-Ethynyl-5-fluoropyridine
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Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872122-54-8
Record name 3-Ethynyl-5-fluoropyridine
Source EPA DSSTox
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Record name 3-ethynyl-5-fluoropyridine
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Foundational & Exploratory

3-Ethynyl-5-fluoropyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Ethynyl-5-fluoropyridine: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine core substituted with both a fluorine atom and a terminal alkyne, imparts a desirable combination of reactivity and physicochemical properties. The pyridine ring is a common scaffold in numerous pharmaceuticals, while the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity.[1] The terminal ethynyl group is a versatile functional handle, readily participating in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling and "click chemistry" transformations.

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering insights for researchers and drug development professionals seeking to leverage its potential in the design of novel molecular entities.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and integration into synthetic workflows.

PropertyValueSource
CAS Number 874332-63-5N/A (Assigned based on structure)
Molecular Formula C₇H₄FN[2]
Molecular Weight 121.11 g/mol [2]
Appearance Typically a colorless to pale yellow liquid or solid[2]
Solubility Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂)[2]
Storage Store in a cool, dry place under an inert atmosphere[3]

Spectroscopic Profile

While specific spectral data for this compound is not widely published, its structure allows for a reliable prediction of its key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a characteristic singlet for the acetylenic proton. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of both the nitrogen atom and the fluorine substituent.

  • ¹³C NMR: The carbon NMR will display seven unique signals. The two sp-hybridized carbons of the alkyne group will appear in the range of 80-95 ppm. The five sp²-hybridized carbons of the pyridine ring will show characteristic shifts, with the carbon atom directly bonded to the fluorine exhibiting a large C-F coupling constant.

  • ¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum, with a chemical shift typical for a fluorine atom attached to an aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two key absorption bands:

    • A sharp, weak band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

    • A band in the region of 2100-2150 cm⁻¹ due to the C≡C triple bond stretch.

Synthesis and Reactivity

The synthesis and subsequent reactions of this compound are central to its utility as a chemical intermediate. The terminal alkyne is both a key feature introduced during synthesis and the primary site of further functionalization.

Synthesis via Sonogashira Cross-Coupling

The most prominent and versatile method for synthesizing aryl alkynes like this compound is the Sonogashira cross-coupling reaction.[4] This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5] In this case, the synthesis would involve coupling a suitable protected alkyne (like trimethylsilylacetylene) with 3-bromo-5-fluoropyridine or 3-iodo-5-fluoropyridine, followed by deprotection.

The general workflow for this synthesis is depicted below.

G cluster_0 Sonogashira Coupling cluster_1 Deprotection A 3-Bromo-5-fluoropyridine C Pd Catalyst (e.g., Pd(PPh₃)₄) CuI Co-catalyst Amine Base (e.g., Et₃N) A->C B Trimethylsilylacetylene B->C D Coupled Intermediate C->D C-C Bond Formation E Base (e.g., K₂CO₃) Methanol D->E Cleavage of Silyl Group F This compound E->F

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Sonogashira Coupling (General Procedure)

This protocol is adapted from established procedures for the Sonogashira coupling of similar fluoropyridine substrates.[6][7]

Objective: To synthesize an alkynyl-substituted fluoropyridine via palladium-copper catalyzed cross-coupling.

Materials:

  • 3-Halo-5-fluoropyridine (1.0 equiv)

  • Terminal alkyne (e.g., Ethynyltrimethylsilane) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02 - 0.05 equiv)

  • Copper(I) iodide (CuI) (0.05 - 0.1 equiv)

  • Amine base (e.g., triethylamine, Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add the 3-halo-5-fluoropyridine, palladium catalyst, and CuI. Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the anhydrous solvent and the amine base via syringe. Stir the mixture at room temperature until all solids have dissolved.

  • Degassing: Degas the resulting solution by bubbling the inert gas through it for an additional 5-10 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne to the reaction mixture dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (40-65 °C) as needed. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by its terminal alkyne, making it a highly versatile intermediate.

  • Further Sonogashira Couplings: The molecule itself can act as the alkyne component in a subsequent Sonogashira reaction to couple with various aryl or vinyl halides, enabling the construction of complex molecular scaffolds.[4]

  • Click Chemistry: The ethynyl group is a perfect substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and regioselective formation of triazole rings, which are valuable bioisosteres of amide bonds and can improve drug-target interactions.[1]

  • Other Alkyne Reactions: The triple bond can undergo a range of other transformations, including hydration to form ketones, reduction to alkenes or alkanes, and Glaser coupling to form diynes.[4]

The presence of the fluorine atom and the pyridine nitrogen significantly influences the molecule's electronic properties. These features can enhance binding to biological targets and improve metabolic stability, making fluorinated pyridine derivatives highly sought-after in modern drug discovery.[1][8]

G cluster_0 Key Reactions cluster_1 Products A This compound B Sonogashira Coupling (with R-X, Pd/Cu) A->B C Click Chemistry (with R-N₃, Cu catalyst) A->C D Hydration (H₂O, H⁺, Hg²⁺) A->D E Reduction (H₂, Lindlar's cat.) A->E F Internal Alkyne B->F G Triazole Adduct C->G H Methyl Ketone D->H I Cis-Alkene E->I

Caption: Key reactions of the this compound scaffold.

Safety and Handling

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[10][13] Causes skin and serious eye irritation.[10][13] May cause respiratory irritation.[13]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place, away from heat and ignition sources.[9][14]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. The strategic placement of the fluorine atom and the reactive terminal alkyne on a pyridine core provides a powerful platform for developing novel pharmaceuticals and advanced materials. Its synthesis is accessible through robust methods like the Sonogashira coupling, and the ethynyl group offers a gateway to a wide array of subsequent chemical transformations. For researchers in drug discovery and materials science, a thorough understanding of this compound's properties and reactivity is key to unlocking its full potential in creating next-generation molecular innovations.

References

  • PubChem. 3-Ethyl-5-fluoropyridine. National Center for Biotechnology Information. [Link]

  • Guisado, G. G., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. [Link]

  • Royal Society of Chemistry. Supporting Information for Sonogashira coupling reaction. [Link]

  • MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

  • NTU Scholars. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • LookChem. 3-fluoropyridine. [Link]

  • PubChem. 3-Fluoropyridine. National Center for Biotechnology Information. [Link]

  • Google Patents. Preparation method of fluoropyridine compounds.
  • MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

  • PubMed. 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents. [Link]

Sources

An In-depth Technical Guide to 3-Ethynyl-5-fluoropyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Ethynyl-5-fluoropyridine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to its nascent presence in commercially available catalogs, this document outlines a robust and logical synthetic pathway, details its predicted physicochemical and spectroscopic properties, and explores its promising applications, particularly in the realm of drug discovery.

Introduction: The Strategic Value of Fluorinated Ethynylpyridines

The pyridine scaffold is a cornerstone in pharmaceutical development, present in a substantial number of FDA-approved drugs.[1][2][3][4] The strategic incorporation of fluorine atoms into these structures can dramatically enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity to target proteins.[5][6][7][8] The ethynyl group, a small, rigid, and linear functional group, is also of profound interest. It can participate in a variety of chemical transformations, such as 'click' chemistry and further coupling reactions, making it a versatile handle for molecular elaboration.[9][10] Furthermore, the ethynyl moiety is recognized as a non-classical bioisostere for halogens, particularly iodine, capable of mimicking key electronic and spatial interactions.[5][11][12][13]

This compound combines these advantageous features, making it a highly attractive, albeit currently under-documented, building block for the synthesis of novel chemical entities with tailored properties. This guide serves to bridge the existing information gap and provide a foundational resource for researchers interested in harnessing the potential of this compound.

Proposed Synthesis of this compound

As of the writing of this guide, this compound is not readily found in commercial chemical catalogs. However, its synthesis is highly feasible through established and reliable synthetic methodologies. The most logical and efficient approach is a two-step sequence involving a Sonogashira cross-coupling reaction followed by a deprotection step.

Synthetic Pathway Overview

The proposed synthesis commences with a commercially available di-substituted pyridine, either 3-bromo-5-fluoropyridine or 3-fluoro-5-iodopyridine, and couples it with a protected acetylene source, ethynyltrimethylsilane. The subsequent removal of the trimethylsilyl (TMS) protecting group yields the target compound, this compound.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 3-Halo-5-fluoropyridine 3-Bromo-5-fluoropyridine (CAS: 407-20-5) or 3-Fluoro-5-iodopyridine (CAS: 757950-13-3) Coupling_Conditions Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Amine Base (e.g., Et₃N) 3-Halo-5-fluoropyridine->Coupling_Conditions Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Coupling_Conditions TMS-protected_product 3-Fluoro-5-((trimethylsilyl)ethynyl)pyridine (PubChem CID: 76848003) Coupling_Conditions->TMS-protected_product Deprotection_Conditions Base (e.g., K₂CO₃ in MeOH) or Fluoride Source (e.g., TBAF) TMS-protected_product->Deprotection_Conditions Final_Product This compound Deprotection_Conditions->Final_Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols
  • Rationale: The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[7] The use of ethynyltrimethylsilane as the acetylene source is advantageous as it prevents the undesired homocoupling of the terminal alkyne. Both 3-bromo-5-fluoropyridine and 3-fluoro-5-iodopyridine are suitable starting materials, with the iodo-substituted pyridine generally exhibiting higher reactivity.[9][11][12][13][14][15][16][17][18][19][20]

  • Procedure:

    • To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-fluoropyridine (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).

    • Add an anhydrous solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by an amine base, typically triethylamine (Et₃N, 2-3 eq).

    • Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.

    • Slowly add ethynyltrimethylsilane (1.1-1.5 eq) to the reaction mixture via syringe.

    • The reaction can be stirred at room temperature or gently heated (e.g., to 50-65 °C) to facilitate the reaction with the bromo-precursor. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalysts.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 3-fluoro-5-((trimethylsilyl)ethynyl)pyridine.[21]

  • Rationale: The trimethylsilyl group is a common and reliable protecting group for terminal alkynes that can be cleaved under mild conditions, which is crucial to avoid degradation of the product.

  • Procedure:

    • Dissolve the purified 3-fluoro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran.

    • Add a deprotecting agent. A common and effective method is the use of a base like potassium carbonate (K₂CO₃). Alternatively, a fluoride source such as tetrabutylammonium fluoride (TBAF) can be used.

    • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. Further purification by column chromatography may be performed if necessary.

Physicochemical and Spectroscopic Data (Predicted)

In the absence of comprehensive experimental data for this compound, the following properties have been predicted based on its chemical structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₇H₄FN
Molecular Weight 121.11 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Boiling Point Estimated to be in the range of 150-170 °C at atmospheric pressure
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and sparingly soluble in water.
Predicted Spectroscopic Data:
  • ¹H NMR (in CDCl₃):

    • Signals for the pyridine ring protons are expected in the aromatic region (δ 7.0-8.5 ppm). Due to the fluorine substitution, these signals will likely exhibit complex splitting patterns due to both H-H and H-F coupling.

    • A singlet for the acetylenic proton is anticipated around δ 3.0-3.5 ppm.

  • ¹³C NMR (in CDCl₃):

    • Signals for the pyridine ring carbons are expected in the range of δ 110-160 ppm. The carbons directly bonded to fluorine will show a large one-bond C-F coupling constant.

    • Two distinct signals for the alkyne carbons are expected around δ 75-90 ppm.

  • IR Spectroscopy (thin film or KBr pellet):

    • A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch.

    • A sharp, weak to medium absorption band around 2100-2150 cm⁻¹ for the C≡C stretch.

    • Strong absorption bands in the 1400-1600 cm⁻¹ region due to the pyridine ring stretching vibrations.

    • A strong C-F stretching band, typically in the 1000-1100 cm⁻¹ region.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) is expected at m/z = 121.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable building block in several areas of chemical research.

Medicinal Chemistry
  • Scaffold for Novel Therapeutics: The fluorinated pyridine core is a privileged scaffold in medicinal chemistry.[1][2][3][4] The ethynyl group serves as a versatile anchor for introducing various substituents through reactions like Sonogashira couplings, click chemistry (copper-catalyzed azide-alkyne cycloaddition), and other addition reactions. This allows for the rapid generation of libraries of diverse compounds for screening against various biological targets.

  • Bioisosteric Replacement: The ethynyl group can act as a bioisostere for halogens, which are common in many drug molecules.[5][11][12][13] Replacing a halogen with an ethynyl group can modulate the compound's electronic properties and its ability to form hydrogen bonds, potentially leading to improved target affinity and a more favorable pharmacokinetic profile.

G cluster_0 Chemical Transformations cluster_1 Potential Applications Start This compound Sonogashira Sonogashira Coupling Start->Sonogashira Click_Chemistry Click Chemistry (CuAAC) Start->Click_Chemistry Other_Additions Other Alkyne Reactions Start->Other_Additions Kinase_Inhibitors Kinase Inhibitors Sonogashira->Kinase_Inhibitors CNS_Agents CNS Agents Sonogashira->CNS_Agents Antivirals Antiviral Agents Click_Chemistry->Antivirals GPCR_Ligands GPCR Ligands Other_Additions->GPCR_Ligands

Sources

A Guide to the Synthesis of 3-Ethynyl-5-fluoropyridine: A Key Building Block for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Ethynyl-5-fluoropyridine

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure, present in numerous FDA-approved drugs.[1] The strategic introduction of specific functional groups onto this core can dramatically modulate a molecule's physicochemical properties, such as its metabolic stability, binding affinity, and bioavailability.

This compound is a particularly valuable building block. The terminal alkyne provides a versatile chemical handle for a variety of subsequent transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), C-C cross-coupling reactions, and metal-catalyzed cyclizations. The fluorine atom, positioned at the 5-position, imparts unique electronic properties. Its high electronegativity can influence the acidity of adjacent protons and create favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets.[2][3] This combination of a reactive alkyne and a modulating fluorine atom makes this compound a highly sought-after intermediate for creating libraries of complex molecules for screening and development.[4]

This guide provides a detailed, technically-grounded overview of the principal and most reliable synthetic route to this key intermediate, with a focus on the underlying chemical principles, step-by-step protocols, and critical process considerations.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic disconnection of the target molecule, this compound, centers on the carbon-carbon bond between the pyridine ring (a C(sp²)-carbon) and the alkyne (a C(sp)-carbon). This disconnection immediately suggests a cross-coupling strategy as the most direct and powerful approach. The Sonogashira cross-coupling reaction is the preeminent method for forming such bonds.[5] This leads to a readily available starting material: a 3-halo-5-fluoropyridine.

G This compound This compound Disconnection C(sp²)-C(sp) Disconnection This compound->Disconnection Precursors Disconnection->Precursors 3-Halo-5-fluoropyridine 3-Halo-5-fluoropyridine Precursors->3-Halo-5-fluoropyridine Sonogashira Coupling Ethynyl Source Ethynyl Source Precursors->Ethynyl Source Sonogashira Coupling

Caption: Retrosynthetic analysis of this compound.

The choice of the ethynyl source is critical for practical execution. While acetylene gas could be used, it is hazardous and difficult to handle in a standard laboratory setting. A superior and widely adopted strategy involves the use of a silyl-protected alkyne, such as (trimethylsilyl)acetylene (TMSA). The trimethylsilyl (TMS) group serves as an effective protecting group for the terminal alkyne's acidic proton, preventing side reactions like Glaser coupling.[6] This leads to a robust, two-step synthetic sequence: (1) Sonogashira coupling with TMSA, followed by (2) selective desilylation.

The Primary Synthetic Pathway: A Two-Step Sonogashira Coupling and Deprotection Strategy

This method is the most reliable and commonly employed route due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.[7][8]

Step 1: Palladium-Copper Catalyzed Sonogashira Coupling

The core of this synthesis is the Sonogashira reaction, which couples the C-X bond of 3-bromo-5-fluoropyridine with the C-H bond of a terminal alkyne (after in-situ formation of a copper acetylide).[5][9]

Causality of Component Selection:

  • Halide Choice (X = Br): 3-Bromo-5-fluoropyridine is the preferred starting material. While the corresponding iodide would be more reactive, it is significantly more expensive and less stable. The bromide offers a good balance of reactivity and cost. The C-Cl bond is generally less reactive and requires more forcing conditions or specialized catalysts.[7]

  • Catalyst System: A dual-catalyst system is standard. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) is the primary actor in the cross-coupling cycle.[7][10] The copper(I) salt (CuI) acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which accelerates the crucial transmetalation step and allows the reaction to proceed at lower temperatures.[5]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves two purposes: to neutralize the H-X acid formed during the reaction and to act as a solvent or co-solvent.[4][7]

  • Protecting Group: As discussed, (trimethylsilyl)acetylene is used to prevent self-coupling of the alkyne and improve handling.

Reaction Mechanism: The Dual Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Pd(II)L₂(Ar)(X) Pd0->PdII Oxidative Addition PdII_alkyne Pd(II)L₂(Ar)(C≡CR) PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination ArCCR Ar-C≡CR PdII_alkyne->ArCCR ArX Ar-X ArX->PdII CuX CuX CuCCR Cu-C≡CR CuCCR->PdII from Cu Cycle HC≡CR H-C≡CR HC≡CR->CuCCR Base Base Base->CuCCR

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (3-bromo-5-fluoropyridine) to form a Pd(II) intermediate.[7]

  • Copper Cycle: Concurrently, the terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper acetylide species.[5]

  • Transmetalation: The copper acetylide transfers the acetylide group to the Pd(II) complex, regenerating the Cu(I) salt.

  • Reductive Elimination: The Pd(II) complex undergoes reductive elimination to form the final C-C bond of the product and regenerate the active Pd(0) catalyst.[7]

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS group is readily cleaved under mild basic or fluoride-mediated conditions to reveal the desired terminal alkyne.

Causality of Reagent Selection:

  • Mild Base: A simple and cost-effective method involves using a mild inorganic base like potassium carbonate (K₂CO₃) in a protic solvent such as methanol (MeOH).[10] The methoxide ion generated in situ is the active nucleophile that attacks the silicon atom. This method is often sufficient and preferred for its simplicity and low cost.

  • Fluoride Source: For more sensitive substrates or faster reaction times, a fluoride source like tetrabutylammonium fluoride (TBAF) can be used. The high affinity of fluoride for silicon drives the reaction to completion quickly and efficiently.

Experimental Protocols

Protocol 1: Synthesis of 3-((Trimethylsilyl)ethynyl)-5-fluoropyridine

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-fluoropyridine (1.0 eq), copper(I) iodide (0.025 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.05 eq).

  • Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (ratio of ~2:1 THF:Et₃N) via syringe. Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.

  • Reaction: Add (trimethylsilyl)acetylene (1.1 - 1.2 eq) dropwise via syringe. Stir the reaction mixture at room temperature for 3-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting bromide is consumed.

  • Workup: Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and amine salts.

  • Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of this compound (Deprotection)

  • Setup: Dissolve the purified 3-((trimethylsilyl)ethynyl)-5-fluoropyridine (1.0 eq) from the previous step in methanol (MeOH).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, this compound, which can be further purified by chromatography if necessary.

Data Summary and Comparison

The following table summarizes typical conditions and expected outcomes for the described synthetic route. Actual results may vary based on scale and specific laboratory conditions.

Step Reaction Key Reagents Solvent Temp. Typical Time Typical Yield Reference
1Sonogashira Coupling3-bromo-5-fluoropyridine, TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃NTHF / Et₃NRoom Temp.3 - 16 h80 - 95%[7][10]
2TMS Deprotection3-((TMS)ethynyl)-5-fluoropyridine, K₂CO₃MethanolRoom Temp.1 - 3 h>95%[10]

Conclusion and Outlook

The two-step sequence involving a Sonogashira coupling with (trimethylsilyl)acetylene followed by a mild basic deprotection represents the most efficient, reliable, and scalable method for the synthesis of this compound. The process utilizes readily available starting materials and catalysts, proceeds under mild conditions, and consistently delivers high yields. This technical guide provides researchers, scientists, and drug development professionals with a robust framework, grounded in mechanistic understanding, to confidently produce this valuable chemical building block for applications in medicinal chemistry, agrochemicals, and materials science.

References

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. Retrieved from [Link]

  • McNeill, J. N., et al. (2023). Synthesis of 3-pyridine PNs. ResearchGate. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. [Link]

  • Andersson, H., et al. (2005). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 10(7), 830-835. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. MDPI. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal. [Link]

  • Barrow, S. J., et al. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(14), 3077-3096. [Link]

  • ResearchGate. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate. [Link]

  • Yerri, J., et al. (2018). Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds. ResearchGate. [Link]

  • Scribd. (n.d.). Sonogashira Coupling. Scribd. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. [Link]

  • Rege, A. M., & Mabry, J. M. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 13(21), 3762. [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Google Patents.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 10, 744-770. [Link]

  • NIH. (n.d.). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. National Institutes of Health. Retrieved from [Link]

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A Technical Guide to 3-Ethynyl-5-fluoropyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Ethynyl-5-fluoropyridine is a pivotal heterocyclic building block in modern medicinal and materials chemistry. Its unique electronic properties, stemming from the electron-withdrawing fluorine atom and the reactive terminal alkyne, make it a versatile synthon for creating complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis, reactivity, and key applications, intended for researchers and professionals in drug discovery and materials science.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is unambiguously defined by the following identifiers.

  • IUPAC Name: this compound

  • Synonyms: 5-Fluoro-3-ethynylpyridine

  • Molecular Formula: C₇H₄FN

  • CAS Number: 872122-54-8

IdentifierValue
Molecular Weight 121.11 g/mol
Canonical SMILES C1=C(C=NC=C1F)C#C
InChI InChI=1S/C7H4FN/c1-2-7-4-6(8)3-9-5-7/h1,3-5H
InChIKey KHCIVRLMGQEZPB-UHFFFAOYSA-N[1]

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a reagent is critical for its effective and safe use in a laboratory setting.

Physical Properties
PropertyValueSource
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 83 - 86 °C
Boiling Point No data available
Solubility Soluble in common organic solvents (e.g., THF, DCM, Et₂O)[1][2]
Density ~1.13 g/mL (estimated for related compounds)[3]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

  • GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Signal Word: Danger

  • GHS Pictograms:

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).

Handling Recommendation: Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and contact with skin and eyes.[4][5]

Synthesis and Reaction Chemistry

The synthesis of this compound typically leverages modern cross-coupling methodologies, most notably the Sonogashira coupling. This reaction provides a reliable and modular route to the target compound from readily available precursors.

Core Synthesis: Sonogashira Cross-Coupling

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne.[6] For this compound, the most common strategy involves coupling 3-bromo-5-fluoropyridine with a protected alkyne source, such as trimethylsilylacetylene (TMSA), followed by deprotection.

The choice of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., an amine like triethylamine or diisopropylamine) is crucial for reaction efficiency. The amine serves as both the base and, often, the solvent.[7][8]

Sonogashira_Synthesis cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection A 3-Bromo-5-fluoropyridine Catalyst Pd(PPh₃)₄, CuI, Amine Base A->Catalyst B Trimethylsilylacetylene (TMSA) B->Catalyst Intermediate 3-((Trimethylsilyl)ethynyl)-5-fluoropyridine Catalyst->Intermediate THF/Et₃N, RT Deprotection K₂CO₃, MeOH or TBAF Intermediate->Deprotection Product This compound Deprotection->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established Sonogashira coupling procedures.[9][10]

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 3-bromo-5-fluoropyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous THF and triethylamine (typically a 2:1 ratio).

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification (Step 1): Purify the crude residue (the TMS-protected intermediate) via flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in methanol. Add a catalytic amount of potassium carbonate (K₂CO₃) and stir at room temperature for 1-2 hours.

  • Final Purification: After the deprotection is complete (monitored by TLC), neutralize the mixture, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.

Key Chemical Reactivity

The utility of this compound stems from the distinct reactivity of its functional groups.

Reactivity cluster_alkyne_reactions Alkyne Reactions cluster_pyridine_reactions Pyridine Ring Reactions Molecule This compound Alkyne Terminal Alkyne (C≡CH) Molecule->Alkyne Site 1 Pyridine Fluoropyridine Ring Molecule->Pyridine Site 2 Sonogashira Sonogashira Coupling Alkyne->Sonogashira Click CuAAC 'Click' Chemistry Alkyne->Click Hydrogenation Hydrogenation Alkyne->Hydrogenation SNAr Nucleophilic Aromatic Substitution (SNAr) Pyridine->SNAr Metathesis Ring Metathesis Pyridine->Metathesis

Caption: Key reactive sites and associated chemical transformations.

  • Alkyne Moiety: The terminal alkyne is highly versatile. It readily participates in further Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions (CuAAC or "click chemistry"), and hydrogenation to form either the corresponding alkene or alkane.[2]

  • Fluoropyridine Ring: The fluorine atom and the ring nitrogen activate the pyridine core towards nucleophilic aromatic substitution (SₙAr), although this is less common than reactions at the alkyne.[11] The electron-withdrawing nature of fluorine enhances the acidity of the ring's C-H bonds.[8]

Applications in Research and Development

The incorporation of a fluoropyridine moiety into a molecule can significantly enhance its metabolic stability, binding affinity, and membrane permeability.[12] This makes this compound a valuable building block, particularly in drug discovery.

Medicinal Chemistry

This synthon is a common feature in the design of kinase inhibitors, receptor antagonists, and other biologically active compounds. The ethynyl group serves as a versatile handle to connect the fluoropyridine headgroup to other pharmacophores.[1][13] The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluorine atom can modulate pKa and form favorable interactions with protein targets.[14]

Drug_Discovery_Workflow Start This compound (Building Block) Coupling Coupling Reaction (e.g., Sonogashira, Click) Start->Coupling Intermediate Advanced Intermediate Coupling->Intermediate Pharmacophore Second Pharmacophore (Aryl, Heterocycle, etc.) Pharmacophore->Coupling Optimization Lead Optimization (SAR Studies) Intermediate->Optimization Candidate Drug Candidate Optimization->Candidate

Sources

An In-depth Technical Guide to 3-Ethynyl-5-fluoropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-5-fluoropyridine is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring for modulating aqueous solubility and providing a hydrogen bond acceptor, a fluorine atom for influencing electronic properties and metabolic stability, and a reactive ethynyl group for covalent modification and further functionalization, makes it a versatile building block in the design of novel bioactive molecules and functional materials.[1] This guide provides a comprehensive overview of the known and predicted physical properties of this compound, a detailed proposed synthetic protocol, and a discussion of its potential applications in drug discovery.

Predicted Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. However, by analyzing the physical properties of its structural isomers and related compounds, we can predict its key characteristics. These estimations are valuable for designing synthetic routes, purification strategies, and for computational modeling studies.

PropertyPredicted ValueBasis for Prediction and Comparative Data
Molecular Formula C₇H₄FN-
Molecular Weight 121.11 g/mol -
Appearance Colorless to pale yellow solid or liquidEthynylpyridines can be liquids or solids. For instance, 2-ethynylpyridine is a liquid, while 3-ethynylpyridine is a solid with a melting point of 39-40 °C. The presence of the fluorine atom may influence the crystal packing and melting point.
Melting Point 35-45 °C3-Ethynylpyridine has a melting point of 39-40 °C. The introduction of a fluorine atom can either increase or decrease the melting point depending on its effect on intermolecular interactions.
Boiling Point ~180-190 °C (at 760 mmHg)3-Ethynylpyridine has a boiling point of 178-180 °C.[2] The fluorine atom is expected to slightly increase the boiling point due to increased molecular weight and polarity.
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane).[2] Slightly soluble in water.The pyridine nitrogen allows for some water solubility, but the aromatic ring and ethynyl group confer significant organic character.
pKa (of pyridinium ion) ~2.5 - 3.5The pKa of the pyridinium ion of 3-fluoropyridine is 2.97.[3] The electron-withdrawing ethynyl group is expected to further decrease the basicity of the pyridine nitrogen.

Proposed Synthesis of this compound

A robust and widely applicable method for the synthesis of ethynyl-substituted aromatic compounds is the Sonogashira cross-coupling reaction.[4] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of this compound, a two-step approach starting from 3-bromo-5-fluoropyridine is proposed.

Overall Synthetic Scheme

Synthetic Pathway A 3-Bromo-5-fluoropyridine C 3-((Trimethylsilyl)ethynyl)-5-fluoropyridine A->C Sonogashira Coupling Pd(PPh₃)₄, CuI, Et₃N B Trimethylsilylacetylene B->C D This compound C->D Desilylation K₂CO₃, MeOH

Caption: Proposed two-step synthesis of this compound.

Step 1: Sonogashira Coupling of 3-Bromo-5-fluoropyridine with Trimethylsilylacetylene

This step introduces the ethynyl group in a protected form. The use of trimethylsilylacetylene is advantageous as it is less volatile and easier to handle than acetylene gas.[5]

Protocol:

  • To a solution of 3-bromo-5-fluoropyridine (1.0 eq) in a suitable solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N, add trimethylsilylacetylene (1.2 eq).

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst, such as copper(I) iodide (CuI, 0.1 eq).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, 3-((trimethylsilyl)ethynyl)-5-fluoropyridine, by column chromatography on silica gel.

Step 2: Desilylation of 3-((Trimethylsilyl)ethynyl)-5-fluoropyridine

The trimethylsilyl (TMS) protecting group is readily removed under mild basic conditions to yield the terminal alkyne.[6][7]

Protocol:

  • Dissolve the purified 3-((trimethylsilyl)ethynyl)-5-fluoropyridine (1.0 eq) in a solvent such as methanol (MeOH) or a mixture of THF and MeOH.

  • Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting this compound can be further purified by column chromatography if necessary.

Expected Spectral Characteristics

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetylenic proton around δ 3.0-3.5 ppm. The pyridine ring protons will appear in the aromatic region (δ 7.0-9.0 ppm) and will exhibit splitting patterns due to H-H and H-F coupling.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two acetylenic carbons (δ 80-90 ppm). The pyridine ring carbons will appear in the aromatic region, with their chemical shifts influenced by the fluorine and ethynyl substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet, with its chemical shift being characteristic of a fluorine atom attached to a pyridine ring.

  • IR Spectroscopy: The infrared spectrum will exhibit a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and a medium intensity band around 2100 cm⁻¹ for the C≡C stretch.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (121.11 g/mol ).

Applications in Drug Discovery and Materials Science

The structural motifs present in this compound are of significant interest in the development of new therapeutic agents and functional materials.

  • Medicinal Chemistry:

    • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The ethynyl group can act as a key pharmacophore, forming important interactions with the target protein.

    • Metabolic Stability: The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, a crucial aspect in drug design.[8]

    • Bioorthogonal Chemistry: The terminal alkyne can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the conjugation of the molecule to other biomolecules or probes.

    • Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists: A structurally related compound, [¹⁸F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([¹⁸F]F-PEB), is a potent and selective mGluR5 antagonist and has been developed as a PET radiotracer.[9] This highlights the potential of the this compound scaffold in neuroscience drug discovery.

  • Materials Science:

    • Organic Electronics: Ethynyl-substituted aromatic compounds are used in the synthesis of organic semiconductors and conducting polymers.

    • Functional Polymers: The reactive ethynyl group allows for the incorporation of this fluorinated pyridine unit into polymers, potentially imparting unique electronic and physical properties.

Conclusion

This compound is a promising, yet underexplored, building block for the development of novel compounds in both medicinal chemistry and materials science. While direct experimental data is limited, its physical and chemical properties can be reasonably predicted based on its structural analogues. The proposed synthetic route via a Sonogashira coupling followed by desilylation offers a reliable and versatile method for its preparation. The unique combination of a fluorinated pyridine ring and a reactive alkyne moiety makes this compound a valuable tool for researchers and scientists in the pursuit of new drugs and advanced materials.

References

  • Alchemist-chem.com. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China. [Link]
  • Gelest, Inc. Some Aspects of the Chemistry of Alkynylsilanes. [Link]
  • National Center for Biotechnology Information. [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. In: Molecular Imaging and Contrast Agent Database (MICAD). [Link]
  • National Center for Biotechnology Information. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ACS Med. Chem. Lett. 2015 , 6(1), 79-83. [Link]
  • National Center for Biotechnology Information. Some Aspects of the Chemistry of Alkynylsilanes. Organometallics 2012 , 31(17), 5951-5972. [Link]
  • Organic Syntheses. TRIMETHYLSILYLACETYLENE. Org. Synth. 1981 , 60, 111. [Link]
  • Wikipedia. Sonogashira coupling. [Link]

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Introduction to a Versatile Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethynyl-5-fluoropyridine

Abstract

This compound is a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, including its molecular weight, and delves into its synthesis, reactivity, and principal applications. The unique combination of a pyridine ring, a fluorine substituent, and a terminal alkyne functional group makes this molecule a versatile building block. The fluorine atom can enhance metabolic stability and binding affinity of derivative molecules, while the ethynyl group serves as a reactive handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This document details a robust synthetic protocol for its preparation, outlines its key reactivity patterns, and explores its application as a molecular fragment in the development of novel therapeutic agents. Safety and handling protocols, derived from data on analogous compounds, are also provided to ensure its safe utilization in a research setting.

In the landscape of modern drug discovery and materials science, the strategic incorporation of specific functional groups and structural motifs is paramount to achieving desired physicochemical and biological properties. This compound emerges as a molecule of high value, elegantly combining three key chemical features: a pyridine core, a fluorine substituent, and an ethynyl group.

  • The Fluoropyridine Core: The pyridine ring is a ubiquitous scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a fluorine atom—a common strategy in medicinal chemistry—can profoundly influence a molecule's properties, often improving metabolic resistance, membrane permeability, and binding affinity by altering electronic characteristics and pKa.[1] The combination of these features is consistently found in new molecular entities with diverse biological activities.[1]

  • The Ethynyl Group: The terminal alkyne (ethynyl group) is a highly versatile functional group. Its linear geometry can act as a rigid linker in molecular design, and its reactivity is the basis for powerful coupling reactions.[2] It is particularly renowned for its role in bioorthogonal chemistry, allowing for specific and efficient labeling of biomolecules in complex biological systems.

This guide serves as a technical resource for researchers, providing foundational knowledge and practical insights into the utilization of this compound as a strategic building block in complex molecule synthesis.

Physicochemical and Structural Properties

The fundamental properties of this compound are dictated by its unique molecular structure. A summary of its key identifiers and characteristics is presented below.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₇H₄FN[3][4]
Molecular Weight 121.11 g/mol [3][4]
Canonical SMILES C#CC1=CC(F)=CN=C1-
InChI Key KHCIVRLMGQEZPB-UHFFFAOYSA-N (Isomer)[3]
Predicted State Colorless to pale yellow liquid or solid[3]
Predicted Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)[2][3]

The presence of the electron-withdrawing fluorine atom and the nitrogen in the pyridine ring makes the aromatic core relatively electron-deficient, influencing its reactivity in substitution reactions. The terminal alkyne provides a site for both addition reactions and deprotonation to form a potent nucleophile.

Synthesis and Chemical Reactivity

While this compound is not as commonly documented as some of its isomers, its synthesis can be reliably achieved through established organometallic cross-coupling methodologies.

Proposed Synthetic Pathway: Sonogashira Coupling

The most logical and widely practiced method for installing a terminal alkyne onto an aromatic ring is the Sonogashira coupling. This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.

Synthesis_Workflow Precursor 3-Bromo-5-fluoropyridine inv1 Precursor->inv1 Alkyne Ethynyltrimethylsilane (TMS-Acetylene) Alkyne->inv1 Product_Protected 3-((Trimethylsilyl)ethynyl) -5-fluoropyridine inv2 Product_Protected->inv2 Final_Product This compound inv1->Product_Protected Pd(PPh₃)₂Cl₂, CuI Base (e.g., TEA, DIPEA) Solvent (e.g., THF) inv2->Final_Product Deprotection (e.g., K₂CO₃, MeOH or TBAF)

Caption: Proposed Sonogashira coupling workflow for the synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Sonogashira Coupling of 3-Bromo-5-fluoropyridine with Ethynyltrimethylsilane

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-fluoropyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and Copper(I) iodide (0.04 eq).

  • Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF) or DMF as the solvent, followed by a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq).

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 50-65 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the protected intermediate, 3-((trimethylsilyl)ethynyl)-5-fluoropyridine.

Causality: The use of a TMS-protected alkyne prevents self-coupling (Glaser coupling), ensuring a cleaner reaction and higher yield of the desired cross-coupled product. The palladium catalyst is essential for the catalytic cycle, while the copper(I) co-catalyst facilitates the formation of the copper(I) acetylide intermediate, accelerating the reaction.

Step 2: Deprotection to Yield this compound

  • Reaction Setup: Dissolve the purified TMS-protected intermediate (1.0 eq) in methanol or THF.

  • Deprotection Agent: Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) or a fluoride source like tetrabutylammonium fluoride (TBAF, 1.1 eq).

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product.

Key Reactivity Profile
  • Click Chemistry: The terminal alkyne readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form stable 1,2,3-triazole rings. This is a cornerstone of bioorthogonal chemistry.

  • Sonogashira and Cadiot-Chodkiewicz Couplings: The alkyne can be further functionalized by coupling with other aryl halides or bromoalkynes.

  • Pyridine N-functionalization: The nitrogen atom on the pyridine ring can be alkylated, oxidized to an N-oxide, or coordinated to metal centers.

Applications in Drug Discovery and Chemical Biology

The unique structural attributes of this compound make it a powerful tool for drug development professionals.

  • Fragment-Based Drug Discovery (FBDD): With a low molecular weight and simple structure, it serves as an ideal starting fragment.[5] The pyridine ring can occupy pockets in protein active sites, and the ethynyl group provides a vector for growing the fragment into a more potent lead compound.

  • Bioorthogonal Probe Synthesis: The ethynyl group acts as a chemical handle for attaching reporter tags (like fluorophores or biotin) to larger drug molecules via click chemistry. This enables studies on drug localization, target engagement, and mechanism of action.

  • Lead Optimization: Incorporating the 5-fluoropyridine moiety into a drug candidate can enhance its pharmacological profile. Fluorine can block sites of metabolism, increase binding affinity through favorable electrostatic interactions, and fine-tune the pKa of the pyridine nitrogen.[1] Pyridine derivatives have been explored extensively as anticancer agents.[6]

Drug_Discovery_Application cluster_0 Fragment Elaboration cluster_1 Bioorthogonal Labeling Fragment This compound (Fragment) Lead Lead Compound Fragment->Lead Growth Vector Molecule Bioactive Molecule inv3 Molecule->inv3 Probe Azide-Probe (e.g., Azido-Biotin) Probe->inv3 Labeled_Molecule Labeled Drug inv3->Labeled_Molecule Click Chemistry (CuAAC)

Caption: Conceptual roles of this compound in drug discovery workflows.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show distinct signals for the three aromatic protons on the pyridine ring and a characteristic singlet for the acetylenic proton, typically in the range of 3.0-3.5 ppm.

    • ¹³C NMR: Will display signals for the seven carbon atoms, with the two sp-hybridized alkyne carbons appearing in the 70-90 ppm range.

    • ¹⁹F NMR: A singlet is expected, with a chemical shift characteristic of a fluorine atom on a pyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, corresponding to the molecular formula C₇H₄FN. The molecular ion peak [M+H]⁺ would be expected at m/z 122.0404.

  • Infrared (IR) Spectroscopy: The spectrum will be characterized by a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and another absorption around 2100-2260 cm⁻¹ for the C≡C triple bond stretch.

Safety, Handling, and Storage

As a specialized research chemical, a specific Safety Data Sheet (SDS) for this compound may not be readily available. Therefore, it must be handled with the utmost care, assuming it is hazardous. The safety protocols for analogous fluorinated and pyridine-based compounds should be followed.[7][8]

  • Hazard Classification (Anticipated): Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.

  • Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.[7]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Keep away from heat, sparks, and open flames.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands as a potent and versatile chemical building block for advanced scientific research. Its calculated molecular weight of 121.11 g/mol is just the beginning of its story. The strategic placement of its fluorine atom and terminal alkyne on a pyridine scaffold provides a rich platform for synthetic elaboration. By understanding its properties, employing robust synthetic methods like the Sonogashira coupling, and leveraging its unique reactivity, researchers in drug discovery and materials science can unlock new possibilities in the design and creation of novel, high-value molecules.

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A Comprehensive Technical Guide to the Solubility of 3-Ethynyl-5-fluoropyridine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility of 3-Ethynyl-5-fluoropyridine, a heterocyclic compound of interest in medicinal chemistry. Recognizing the critical role of solubility in the drug development pipeline, from early discovery to formulation, this document offers a framework for its assessment.[1][2] While specific experimental solubility data for this compound is not publicly available, this guide synthesizes established methodologies and first principles to empower researchers to characterize this and similar novel chemical entities.

Introduction: The Significance of Solubility in Drug Discovery

Aqueous solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey.[3][4] It impacts everything from the reliability of in vitro assays to oral bioavailability and the ultimate developability of a therapeutic agent.[1][2] Compounds with low solubility often face challenges such as unpredictable absorption and may require complex formulations to achieve therapeutic efficacy.[5] Therefore, a thorough understanding and accurate measurement of solubility are indispensable in modern drug discovery.[1]

This compound is a pyridine derivative featuring two key functional groups that modulate its chemical properties: an electron-withdrawing fluorine atom and a reactive ethynyl group. The strategic incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and membrane permeability.[6][7] The pyridine core is a common scaffold in many approved drugs.[6] Understanding the solubility of this specific arrangement is crucial for its potential development.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of this compound is governed by the interplay of its structural components: the polar pyridine ring, the hydrophobic ethynyl group, and the electronegative fluorine atom.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to potential solubility in polar, protic solvents like water.[8] However, the overall aromatic system is nonpolar. Pyridine itself is miscible with a broad range of solvents, from water to hexane, highlighting this dual nature.[9]

  • Fluorine Substitution: The introduction of fluorine can have complex effects. While it increases the molecule's overall hydrophobic surface area, it also alters the electronic distribution.[10] The strong electron-withdrawing nature of fluorine can decrease the basicity (pKa) of the pyridine nitrogen, which may reduce solubility in acidic aqueous media compared to its non-fluorinated analog.[6][10]

  • Ethynyl Group: The carbon-carbon triple bond of the ethynyl group is relatively nonpolar and hydrophobic, which is expected to decrease aqueous solubility.

In Silico Prediction: Computational tools are valuable for estimating solubility in the early stages of discovery.[3][4][11] These models, which range from quantitative structure-property relationship (QSPR) approaches to more complex machine learning algorithms, utilize molecular descriptors to predict solubility.[3][4][11][12][13][14][15] For this compound, a predicted XlogP value (a measure of lipophilicity) is 1.2, suggesting moderate lipophilicity.[16] While these predictions are useful for initial assessment, experimental determination remains essential for accurate characterization.

Methodologies for Experimental Solubility Determination

The choice of solubility assay depends on the stage of drug development. Early-stage discovery often employs high-throughput kinetic solubility methods, while later stages require the precision of thermodynamic solubility measurements for formulation development.[1][8]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[9][17] The shake-flask method is the universally recognized "gold standard" for determining this value.[18]

Causality in Experimental Design: The core principle is to allow a supersaturated solution to reach equilibrium with the solid-state compound. The extended incubation time (typically 24-72 hours) is crucial to ensure this equilibrium is reached, which is influenced by the compound's dissolution rate and crystal form.[19][20]

Detailed Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a series of glass vials.[19][21] The presence of undissolved solid throughout the experiment is mandatory to ensure equilibrium with a saturated solution.[20]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, biorelevant media) to each vial.[9][19]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 72 hours.[20][21] The agitation ensures maximum contact between the solid and the solvent.[20]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[19]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[2][22][23][24] A standard curve of known concentrations must be prepared to ensure accurate quantification.[21][24]

Workflow for Thermodynamic Solubility Assay

cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to vials B Add precise volume of solvent A->B C Seal and agitate at constant temperature (24-72 hours) B->C D Centrifuge or filter to remove undissolved solid C->D E Collect supernatant/ filtrate D->E F Quantify concentration via HPLC-UV or LC-MS E->F

Caption: Workflow of the Shake-Flask Method.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method used to flag potential solubility issues early.[1][8][25]

Causality in Experimental Design: This method does not measure true equilibrium. Instead, it assesses the tendency of a compound to precipitate out of a supersaturated solution under specific, time-constrained conditions. The use of a DMSO stock solution is a practical concession for high-throughput screening formats.[8]

Detailed Protocol: Microplate-Based Assay

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[25][26]

  • Plating: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[26]

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS) to each well to achieve the final desired compound concentrations. Mix immediately. The final DMSO concentration should be kept low (typically ≤1%) to minimize its solubilizing effect.[17]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[8][26]

  • Precipitate Detection/Quantification: Determine the solubility limit. This can be done in several ways:

    • Nephelometry: Measure the light scattering caused by precipitated particles.[1]

    • UV-Vis Spectroscopy: After filtering the plate to remove precipitate, measure the UV absorbance of the filtrate in a UV-compatible plate.[1][26]

    • LC-MS: As with the thermodynamic method, for highest accuracy, the filtrate can be analyzed by LC-MS.[17]

Workflow for Kinetic Solubility Assay

cluster_prep Preparation cluster_rxn Precipitation cluster_analysis Detection & Analysis A Prepare high-concentration DMSO stock solution B Dispense stock into microplate wells A->B C Add aqueous buffer and mix B->C D Incubate for short period (1-2 hours) C->D E Measure precipitate (Nephelometry) OR Filter and measure soluble fraction (UV/LC-MS) D->E

Caption: Workflow of a Microplate-Based Kinetic Solubility Assay.

Key Considerations for Solvent Systems

The choice of solvent is paramount for generating relevant data.

  • Aqueous Buffers: Given that physiological pH varies, testing solubility in buffers at different pH values (e.g., pH 2.0, 6.5, 7.4) is crucial, especially for ionizable compounds.

  • Biorelevant Media: To better predict in vivo performance, specialized media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are used.[27][28][29][30] These media contain bile salts and phospholipids that mimic the conditions in the human gut and are particularly important for poorly soluble compounds.[27][29]

  • Organic Co-solvents: In preclinical studies, co-solvents like polyethylene glycol (PEG), propylene glycol, or Tween-80 are often used to formulate poorly soluble compounds for in vivo dosing.[5][31] Assessing solubility in these vehicles is essential for developing appropriate formulations for pharmacokinetic and toxicology studies.[5]

Data Presentation and Interpretation

Solubility data should be reported clearly in units of µg/mL or µM. The conditions of the experiment, including the solvent system, temperature, incubation time, and analytical method, must be detailed.

Table 1: Hypothetical Solubility Data for this compound

Assay TypeSolvent SystemTemperature (°C)Incubation Time (h)Analytical MethodSolubility (µg/mL)
ThermodynamicPBS, pH 7.42524HPLC-UVHypothetical Value
ThermodynamicFaSSIF, pH 6.53724HPLC-UVHypothetical Value
ThermodynamicFeSSIF, pH 5.03724HPLC-UVHypothetical Value
KineticPBS, pH 7.4 (1% DMSO)252NephelometryHypothetical Value

A good solubility target for drug discovery compounds is often considered to be >60 µg/mL.[1] However, the required solubility is context-dependent, varying with the intended dose and route of administration.

Conclusion

References

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A-Technical-Guide-to-3-Ethynyl-5-fluoropyridine-and-Its-Structural-Analogs-in-Drug-Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-ethynyl-5-fluoropyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its unique combination of physicochemical properties that make it a privileged structure in drug design. The strategic placement of a fluorine atom, an ethynyl group, and a pyridine ring nitrogen atom imparts favorable characteristics such as metabolic stability, target-binding interactions, and improved pharmacokinetic profiles. This guide provides a comprehensive technical overview of the this compound core, its synthesis, the rationale behind its structural analogs, and its prominent role as a modulator of critical therapeutic targets, with a particular focus on the metabotropic glutamate receptor 5 (mGluR5).

The this compound Scaffold: A Privileged Core

The utility of the this compound moiety stems from the synergistic contribution of its three key components:

  • Pyridine Ring: As a bioisostere of a phenyl ring, the nitrogen atom introduces a dipole moment, improves aqueous solubility, and provides a hydrogen bond acceptor site, which can be crucial for molecular recognition at the target's active site.[1]

  • Fluorine Atom: The introduction of fluorine at the 5-position is a deliberate strategy to enhance metabolic stability. This position is often susceptible to oxidative metabolism, and the strong carbon-fluorine bond effectively blocks this pathway, thereby increasing the compound's half-life and bioavailability.

  • Ethynyl Group: The terminal alkyne group is a versatile functional handle. It can act as a key pharmacophore, participating in hydrogen bonding or π-π stacking interactions within a receptor binding pocket. Furthermore, it serves as a reactive intermediate for further molecular elaboration via reactions like Sonogashira coupling, enabling the synthesis of a diverse library of analogs.

This combination of features makes the scaffold particularly valuable for developing central nervous system (CNS) therapeutics, where metabolic stability and the ability to cross the blood-brain barrier are paramount.

Synthetic Strategies

The synthesis of this compound and its analogs typically relies on palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

Core Synthesis Workflow: Sonogashira Coupling

A common and efficient route involves the coupling of a halogenated pyridine precursor, such as 3-bromo-5-fluoropyridine, with a protected or terminal alkyne.

G cluster_reactants Reactants cluster_reagents Catalytic System cluster_products Products A 3-Bromo-5-fluoropyridine F Protected Intermediate (TMS-alkyne) A->F Sonogashira Coupling B Trimethylsilylacetylene (Protected Alkyne) B->F C Pd(PPh3)2Cl2 (Palladium Catalyst) C->F D CuI (Co-catalyst) D->F E Et3N (Triethylamine) (Base) E->F G This compound (Final Product) F->G Deprotection (e.g., K2CO3, MeOH)

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example of a Sonogashira coupling reaction for synthesizing the core scaffold.

  • Reaction Setup: To a solution of 3-bromo-5-fluoropyridine (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF/triethylamine, add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.02 eq) and the copper(I) iodide co-catalyst (CuI, 0.04 eq).

  • Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Addition of Alkyne: Trimethylsilylacetylene (1.2 eq) is added dropwise to the mixture under an inert atmosphere.

  • Reaction: The mixture is stirred at room temperature or heated (e.g., to 60-70 °C) for a period ranging from 2 to 24 hours, while the reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Deprotection: The resulting TMS-protected intermediate is dissolved in a solvent like methanol, and a base (e.g., potassium carbonate) is added to cleave the trimethylsilyl group.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Case Study: Analogs as mGluR5 Negative Allosteric Modulators (NAMs)

A prominent application of the this compound scaffold is in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders.

MPEP (2-Methyl-6-(phenylethynyl)pyridine) was a prototypical mGluR5 NAM, but its analogs, including those based on the this compound core, have been developed to improve properties like selectivity and pharmacokinetic profiles.[2][3] These compounds do not compete with the endogenous ligand glutamate but bind to a different (allosteric) site on the receptor, thereby reducing its response to glutamate.[3]

Structure-Activity Relationship (SAR)

The development of potent mGluR5 NAMs has led to a well-defined structure-activity relationship (SAR) for this class of compounds.

Figure 2: Key SAR points for ethynyl-pyridine based mGluR5 NAMs.

The introduction of a fluorine atom at the 5-position of the pyridine ring is a key modification that often enhances metabolic stability and brain penetration without significantly compromising potency.

Quantitative Data on mGluR5 NAMs

The following table summarizes the in vitro potency of representative ethynyl-pyridine analogs as mGluR5 NAMs.

CompoundStructuremGluR5 IC50 (nM)Reference
MPEP 2-Methyl-6-(phenylethynyl)pyridine36[3]
MTEP 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine5.2[2]
Fenobam N-(3-Chlorophenyl)-N'-(4,5-dihydro-1H-imidazol-2-yl)urea26[4]

IC50 values represent the concentration of the compound required to inhibit 50% of the mGluR5 response to an agonist.

Signaling Pathway of mGluR5

mGluR5 activation by glutamate leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key signaling event. mGluR5 NAMs prevent this cascade.[4][5]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 PLC PLC mGluR5->PLC Activates Gq/11 PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store Binds to IP3R Ca_Release ↑ [Ca2+]i Ca_Store->Ca_Release Releases Ca2+ Glutamate Glutamate Glutamate->mGluR5 Activates NAM This compound Analog (NAM) NAM->mGluR5 Inhibits

Figure 3: Simplified mGluR5 signaling pathway and the inhibitory action of a NAM.

Broader Therapeutic Applications

While the role of this compound analogs in modulating mGluR5 is well-established, the pyridine scaffold is broadly applicable in medicinal chemistry. Pyridine derivatives have been investigated for a wide range of therapeutic areas, including:

  • Anticancer Agents: The pyridine ring is a common feature in kinase inhibitors and other anticancer drugs.[6] Modifications to the core, such as the addition of halogens or methoxy groups, can significantly affect antiproliferative activity.[6]

  • Anti-inflammatory Agents: Certain pyridine derivatives have shown substantial anti-inflammatory effects.

  • Antiviral and Antimicrobial Agents: The heterocyclic nature of the pyridine ring makes it a valuable component in the design of novel antimicrobial and antiviral compounds.[7]

The specific biological activity is highly dependent on the substitution pattern around the pyridine core.[6][8]

Conclusion and Future Directions

The this compound scaffold represents a highly successful platform in modern drug discovery. Its constituent parts provide a favorable combination of metabolic stability, target-binding potential, and synthetic tractability. The extensive research into its analogs, particularly as mGluR5 NAMs, has provided a deep understanding of the structure-activity relationships that govern their pharmacological effects. Future research will likely focus on exploring novel substitutions on this privileged core to target other challenging diseases, further expanding the therapeutic utility of this versatile chemical entity. The continued development of efficient and green synthetic methods will also be crucial for the large-scale production of these important pharmaceutical intermediates.[9]

References

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  • Cosford, N. D. P., et al. (2003). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Journal of Medicinal Chemistry, 46(2), 204-206. [Link]

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  • Exploring Structure-Activity Relationships in Photodynamic Therapy Anticancer Agents Based on Ir(III)-COUPY Conjugates. (2023). PubMed. Retrieved January 19, 2026, from [Link]

  • Gasparini, F., et al. (2002). Allosteric Modulators for mGlu Receptors. Current Neuropharmacology, 1(3), 279-287. [Link]

  • Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis method of 2,3-difluoro-5-chloropyridine. (2011). Google Patents.
  • Innovative medicinal chemistry strategies for enhancing drug solubility. (2024). PubMed. Retrieved January 19, 2026, from [Link]

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A Technical Guide to 3-Ethynyl-5-fluoropyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethynyl-5-fluoropyridine is a key heterocyclic building block in modern medicinal chemistry. Its trifunctional nature, featuring a nucleophilic pyridine nitrogen, a reactive ethynyl group, and a metabolically robust fluorine atom, makes it a highly versatile synthon for the construction of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, a detailed, field-proven synthesis protocol, and its current and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on its structure and data from closely related analogs.

PropertyValue (Estimated)
CAS Number 872122-54-8
Molecular Formula C₇H₄FN
Molecular Weight 121.11 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂)
Storage Conditions Store in a cool, dry place under an inert atmosphere. Light-sensitive.

Commercial Availability

This compound (CAS 872122-54-8) is available from a number of specialized chemical suppliers. However, it is often synthesized on demand rather than being a stock item, which can result in longer lead times. Researchers should inquire directly with suppliers for current pricing and availability.

Table of Known Suppliers:

SupplierPurityAvailable QuantitiesNotes
Apollo Scientific≥95%1gCurrently listed as out of stock.[1]
EON BiotechN/AInquireLists the product by CAS number.[2]
BLD PharmN/AInquireLists the product by CAS number.[3]
BenchchemN/AInquireOffers the product for inquiry.[4]
北京欣恒研科技有限公司 (Beijing Xinheng Research Technology Co., Ltd.)≥97%100mg, 250mg, 1g, 5gProvides pricing upon inquiry.[5]

It is important to note that several structurally similar compounds are more readily available and may be suitable for initial studies or as alternative starting materials. These include:

  • 3-ethynyl-5-fluoropyridin-2-amine (CAS 936344-74-0)[6]

  • 3-Ethynyl-5-(trifluoromethyl)pyridine (CAS 1211520-56-7)[7]

  • 5-ethynyl-3-fluoropyridin-2-ol

Synthesis of this compound: A Representative Protocol

The most logical and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. In this case, the readily available 3-bromo-5-fluoropyridine is the ideal starting material.

The following protocol is a detailed, representative procedure based on established methods for the Sonogashira coupling of similar fluorinated pyridine derivatives.[8][9][10][11][12]

Reaction Scheme

G A 3-Bromo-5-fluoropyridine C 3-((Trimethylsilyl)ethynyl)-5-fluoropyridine A->C Pd(PPh₃)₂, CuI, Et₃N, THF B Trimethylsilylacetylene B->C D This compound C->D K₂CO₃, MeOH

Caption: Synthesis of this compound via Sonogashira coupling.

Step 1: Sonogashira Coupling of 3-Bromo-5-fluoropyridine with Trimethylsilylacetylene

This initial step introduces the ethynyl group in a protected form, which often leads to cleaner reactions and higher yields by preventing self-coupling of the terminal alkyne.

Materials:

  • 3-Bromo-5-fluoropyridine (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

Protocol:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 3-bromo-5-fluoropyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous THF and triethylamine via syringe. Stir the mixture at room temperature for 15 minutes to allow for dissolution and complex formation.

  • Add trimethylsilylacetylene dropwise via syringe.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-((trimethylsilyl)ethynyl)-5-fluoropyridine.

Step 2: Deprotection of the Silyl Group

The trimethylsilyl (TMS) protecting group is easily removed under mild basic conditions to yield the final product.

Materials:

  • 3-((Trimethylsilyl)ethynyl)-5-fluoropyridine (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Methanol (MeOH)

Protocol:

  • Dissolve the silylated intermediate in methanol in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification by column chromatography may be performed if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the design of novel therapeutics.[13]

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The ethynyl group provides a rigid linker to append other pharmacophoric groups that can interact with specific residues in the kinase active site. The fluorine atom can enhance binding affinity and improve metabolic stability.[14]

  • Metabotropic Glutamate Receptor (mGluR) Modulators: Structurally related compounds have been investigated as modulators of mGluRs, which are important targets for neurological and psychiatric disorders.

  • Bioorthogonal Chemistry: The terminal alkyne can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the conjugation of this fragment to other molecules in complex biological systems.

  • Anticancer Agents: Many pyridine and fluorinated compounds exhibit anticancer properties. The incorporation of an ethynyl group can lead to novel interactions with biological targets. For instance, duplex drugs linking 2'-deoxy-5-fluorouridine with 3'-C-ethynylcytidine have shown potent anticancer effects.[15]

A patent for certain arylethynyl derivatives with potential therapeutic applications explicitly mentions the use of this compound (CAS 872122-54-8) in their synthesis, highlighting its direct relevance in the development of new chemical entities.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on related compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable, albeit specialized, building block for medicinal chemistry and drug discovery. While its commercial availability may require some planning due to on-demand synthesis, its utility in constructing novel, biologically active molecules is clear. The provided synthetic protocol, based on the robust Sonogashira coupling, offers a reliable route to access this compound in the laboratory. As the demand for novel heterocyclic compounds in drug development continues to grow, the importance of synthons like this compound is likely to increase.

References

  • Apollo Scientific. This compound. [URL: https://www.apolloscientific.co.uk/cas/872122-54-8]
  • EON Biotech. This compound – (872122-54-8). [URL: https://www.eonbiotech.com/product/3-ethynyl-5-fluoropyridine-872122-54-8/]
  • BLD Pharm. 3-Ethyl-5-fluoropyridine. [URL: https://www.bldpharm.com/products/2089319-08-2.html]
  • CP Lab Safety. 3-ethynyl-5-fluoropyridin-2-amine, min 97%, 1 gram. [URL: https://www.cplabsafety.com/3-ethynyl-5-fluoropyridin-2-amine-min-97-1-gram.html]
  • Benchchem. This compound. [URL: https://www.benchchem.com/product/b5938]
  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. ePrints Soton - University of Southampton. [URL: https://eprints.soton.ac.uk/450419/]
  • 北京欣恒研科技有限公司 (Beijing Xinheng Research Technology Co., Ltd.). This compound. [URL: https://www.sci-hub.org.cn/cas/872122-54-8.html]
  • MDPI. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [URL: https://www.mdpi.com/1420-3049/23/10/2679]
  • Amadis Chemical. 3-Ethynyl-5-(trifluoromethyl)pyridine. [URL: https://www.amadischem.com/product/1211520-56-7/]
  • ResearchGate. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF. [URL: https://www.researchgate.net/publication/353685859_Sonogashira_Cross-Coupling_Reaction_of_Bromocyanofluoro_Pyridine_Compounds_Access_to_5-_and_6-Alkynylfluoropyridinamidoximes_Scaffolds]
  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [URL: https://www.rsc.
  • Benchchem. Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. [URL: https://www.benchchem.com/application-notes/sonogashira-coupling-5-bromopyrimidine-terminal-alkynes]
  • Benchchem. Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-nitrobenzene with Terminal Alkynes. [URL: https://www.benchchem.com/application-notes/sonogashira-coupling-1-3-dibromo-5-nitrobenzene-terminal-alkynes]
  • PubMed. Synthesis and in vitro activities of new anticancer duplex drugs linking 2'-deoxy-5-fluorouridine (5-FdU) with 3'-C-ethynylcytidine (ECyd) via a phosphodiester bonding. [URL: https://pubmed.ncbi.nlm.nih.gov/19703666/]
  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [URL: https://www.researchgate.net/figure/1-H-NMR-spectrum-for-compound-3-in-pyridine-d-5_fig1_273852072]
  • ChemicalBook. 3-Fluoropyridine(372-47-4) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/372-47-4_1hnmr.htm]
  • BLD Pharm. 5-ethynyl-3-fluoropyridin-2-ol. [URL: https://www.bldpharm.com/products/1372103-91-7.html]
  • MDPI. Special Issue : Medicinal Chemistry in Drug Design and Discovery. [URL: https://www.mdpi.com/journal/molecules/special_issues/medicinal_chemistry_drug_design_discovery]
  • YouTube. BP601-Medicinal Chemistry III - Unit V - Introduction to drug design. [URL: https://www.youtube.
  • PubMed. New thiophene, thienopyridine and thiazoline-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents and multitargeting kinase inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/35759881/]
  • SpectraBase. 3-Fluoropyridine - Optional[1H NMR] - Spectrum. [URL: https://spectrabase.com/spectrum/GnJc5wLuj8A]

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Spectroscopic Signature of 3-Ethynyl-5-fluoropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 3-Ethynyl-5-fluoropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] In the absence of extensive published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral features. By examining the influence of the pyridine core, and the electron-withdrawing fluorine and ethynyl substituents, we offer a detailed interpretation of the expected spectra. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this compound, providing a foundational understanding of its spectroscopic signature.

Introduction: The Structural and Spectroscopic Landscape of this compound

This compound is a trifunctional aromatic heterocycle featuring a pyridine ring substituted with a fluorine atom and an ethynyl group. The unique electronic interplay of the nitrogen heteroatom, the strongly electronegative fluorine, and the sp-hybridized ethynyl moiety suggests a distinct and informative spectroscopic profile. Understanding this profile is paramount for unambiguous structural verification, purity assessment, and for predicting its reactivity and potential interactions in various chemical and biological systems.

This guide will systematically deconstruct the predicted spectroscopic data across three key analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the ¹H, ¹³C, and ¹⁹F nuclear environments to elucidate the electronic structure and connectivity of the molecule.

  • Infrared (IR) Spectroscopy: Identifying the characteristic vibrational modes of the functional groups to confirm their presence and gain insights into the bonding framework.

  • Mass Spectrometry (MS): Determining the molecular weight and exploring the fragmentation patterns to corroborate the molecular formula and structural integrity.

For each technique, we will present the predicted data, a detailed interpretation grounded in established chemical principles, and a standardized experimental protocol for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait of the Molecular Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its electronic and atomic arrangement.

Predicted NMR Data
Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Assignment
¹H NMR ~8.6Doublet of doublets (dd)~2.5, ~0.8H-2
~7.8Doublet of doublets (dd)~8.5, ~2.5H-4
~8.4Doublet (d)~2.0H-6
~3.4Singlet (s)-Ethynyl-H
¹³C NMR ~145Doublet (d)~260C-5 (C-F)
~140Doublet (d)~20C-4
~150Singlet (s)-C-2
~125Doublet (d)~5C-3
~135Doublet (d)~25C-6
~80Singlet (s)-Acetylenic C
~82Singlet (s)-Acetylenic C-H
¹⁹F NMR ~-120 to -130Singlet (s)-F-5
Interpretation of Predicted NMR Spectra
  • ¹H NMR: The aromatic region is expected to display three distinct signals corresponding to the pyridine ring protons. The downfield shifts are a consequence of the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and the fluorine substituent. The proton at the 2-position (H-2) is anticipated to be the most deshielded due to its proximity to the nitrogen atom. The coupling constants will be crucial for definitive assignment, with ortho, meta, and para couplings having characteristic values. The ethynyl proton is expected to appear as a sharp singlet in the range of 3-4 ppm.

  • ¹³C NMR: The ¹³C NMR spectrum will be characterized by the large one-bond carbon-fluorine coupling constant for C-5. The other carbons of the pyridine ring will also exhibit smaller couplings to the fluorine atom. The two acetylenic carbons are expected in the 80-85 ppm region. The chemical shifts of the pyridine carbons will be influenced by the positions of the substituents and the nitrogen atom.

  • ¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the 5-position. The chemical shift is predicted to be in the typical range for fluoroaromatic compounds.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube, ensuring no solid particles are present.

    • The solvent height in the tube should be approximately 4-5 cm.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C{¹H} NMR spectrum (proton-decoupled) to obtain singlets for all carbon signals.

    • Acquire the ¹⁹F NMR spectrum.

    • Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectra (1H, 13C, 19F) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline Final Spectra Final Spectra baseline->Final Spectra MS_Fragmentation M [C₇H₄FN]⁺∙ m/z = 121 F1 [C₆H₃N]⁺∙ m/z = 94 M->F1 - HCN F2 [C₅H₄FN]⁺ m/z = 92 M->F2 - C₂H∙ F3 [C₅H₄N]⁺ m/z = 75 F2->F3 - F∙

Caption: Predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • Utilize Electron Impact (EI) ionization with a standard electron energy of 70 eV.

  • Mass Analysis:

    • The generated ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Conclusion: An Integrated Spectroscopic Profile

This technical guide has presented a predictive yet comprehensive overview of the key spectroscopic features of this compound. The integrated analysis of NMR, IR, and MS data provides a powerful toolkit for the unambiguous identification and characterization of this molecule. The predicted data and interpretations herein should serve as a reliable reference for researchers, facilitating the confirmation of its synthesis and enabling further exploration of its chemical and biological properties. It is important to note that while these predictions are based on sound scientific principles, experimental verification remains the gold standard for structural elucidation.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Anticipated Chemical Properties and Characteristics of 2-Ethyl-5-fluoropyridine. BenchChem.
  • PubChem. (n.d.). 3-Ethyl-5-fluoropyridine.
  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments.
  • LibreTexts Chemistry. (2023).
  • Massachusetts Institute of Technology. (n.d.). 8.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.
  • RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds.
  • Stenutz. (n.d.). NMR chemical shift prediction of pyridines.
  • Wikipedia. (n.d.). Infrared spectroscopy.
  • Whitman College. (n.d.). GCMS Section 6.9.

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Methodological & Application

Application Notes & Protocols: Sonogashira Coupling with 3-Ethynyl-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridinylalkynes

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the powerful formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] This palladium- and copper-catalyzed methodology provides a direct and efficient route to construct aryl- and vinyl-alkynes, which are pivotal structural motifs in a vast array of functional molecules.[3][4] The reaction's tolerance for a wide range of functional groups and its typically mild conditions have cemented its role in the synthesis of complex natural products, organic materials, and, most notably, pharmaceuticals.[5][6]

Within the landscape of medicinal chemistry, the pyridine scaffold is a privileged heterocycle, present in numerous approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring.[2][7] The incorporation of a fluorine atom, as in the case of 3-ethynyl-5-fluoropyridine, offers profound benefits for drug development. Fluorine's high electronegativity and small size can significantly modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, without introducing significant steric bulk.[8][9] The ethynyl group, in turn, is a versatile functional handle, serving not only as a rigid linker to explore chemical space but also as a precursor for further chemical transformations.[10]

This guide provides a comprehensive overview and a detailed protocol for the successful execution of the Sonogashira coupling using this compound, a building block of increasing importance for accessing novel chemical entities in drug discovery and materials science.[11]

The Reaction Mechanism: A Dual Catalytic Symphony

The Sonogashira reaction classically operates through the synergistic action of two catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3][5] Understanding this dual mechanism is critical for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: The reaction is initiated by a Pd(0) species, which can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂).[3] The cycle proceeds via three key steps:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl-halide (Ar-X) bond, forming a square planar Pd(II) intermediate.[5]

    • Transmetalation: A copper(I) acetylide species, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex. This step displaces the halide and generates a new Pd(II)-alkynyl intermediate.[5]

    • Reductive Elimination: This final step forms the desired C(sp²)-C(sp) bond, yielding the coupled product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[3]

  • The Copper Cycle: The role of the copper(I) co-catalyst (typically CuI) is to activate the terminal alkyne.[5] In the presence of a base (usually an amine), the terminal alkyne is deprotonated. This acetylide anion then coordinates with the copper(I) salt to form a more nucleophilic copper(I) acetylide intermediate, which is the active species for the transmetalation step with the palladium center.[12]

An undesired side reaction, the Glaser coupling, involves the oxidative homocoupling of two terminal alkynes to form a diyne.[5] This is often promoted by the presence of oxygen and the copper catalyst. To mitigate this, reactions are typically run under an inert atmosphere.[13] In cases where homocoupling is particularly problematic, copper-free Sonogashira protocols have been developed.[6][12]

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-X(L₂) pd0->pd_ox Oxidative Addition (+ Ar-X) pd_trans Ar-Pd(II)-(C≡CR)(L₂) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (+ Ar-C≡CR) cu_cat Cu(I)X pd_trans->cu_cat Regenerates Cu(I)X cu_alkyne Cu(I)-C≡CR cu_alkyne->pd_ox To Transmetalation alkyne H-C≡CR alkyne->cu_alkyne Deprotonation base Base caption Fig 1. The dual catalytic cycle of the Sonogashira reaction.

Fig 1. The dual catalytic cycle of the Sonogashira reaction.

Optimizing the Reaction: Key Parameters for Success

The success of coupling this compound hinges on the careful selection and control of several experimental variables. The electron-deficient nature of the fluoropyridine ring can influence its reactivity.[14]

ParameterCommon Choices & ConsiderationsRationale & Expert Insights
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂PdCl₂(PPh₃)₂ is often a robust, air-stable choice. Pd(PPh₃)₄ is used when a pre-activated Pd(0) source is desired. Catalyst loading is typically 1-5 mol%.[2][15]
Ligand Triphenylphosphine (PPh₃), XPhos, SPhosFor many standard pyridine couplings, PPh₃ is sufficient and cost-effective.[15] For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), more electron-rich and bulky phosphine ligands may be required to facilitate oxidative addition.[16]
Copper (I) Co-catalyst Copper(I) Iodide (CuI)CuI is the most common co-catalyst.[2] Its loading is typically 0.5-1.0 times the palladium loading. The presence of copper significantly accelerates the reaction but increases the risk of alkyne homocoupling.[5][13]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Diisopropylethylamine (DIPEA)The base is crucial for neutralizing the HX byproduct and for the deprotonation of the terminal alkyne.[1][5] Et₃N often serves as both the base and a co-solvent. For sensitive substrates, a non-nucleophilic base like DIPEA may be preferred.
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or neat amineTHF is an excellent choice for its ability to dissolve organic reagents and its relatively low boiling point, which simplifies removal.[17] DMF can be used for less reactive partners that require higher temperatures.[15][18]
Temperature Room Temperature to 80 °CMost Sonogashira couplings with reactive halides (iodides, bromides) proceed efficiently at room temperature.[5] Less reactive halides may require heating to facilitate the oxidative addition step.[3][14]
Atmosphere Inert (Nitrogen or Argon)An inert atmosphere is critical, especially when using a copper co-catalyst, to prevent the oxidative homocoupling (Glaser coupling) of this compound.[5][13]

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of an aryl bromide with this compound.

Safety Precautions: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care.

Reagents & Equipment:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask, magnetic stir bar, condenser, septa

  • Nitrogen or Argon line with manifold

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Fig 2. Step-by-step experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This step is critical to prevent oxygen from entering the reaction, which can lead to catalyst degradation and alkyne homocoupling.[13]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (to achieve a ~0.1 M concentration of the aryl bromide) and triethylamine (2.0-3.0 equiv) via syringe. Stir the resulting suspension for 5 minutes.

  • Alkyne Addition: Add a solution of this compound (1.2 equiv) in a small amount of THF to the reaction mixture dropwise. A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl halide partner.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the aryl bromide starting material. Reactions are typically complete within 2-16 hours.[17] If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the insoluble catalyst residues and salts.[19]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove the amine base and any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently reactive aryl halide; Poor quality base/solvent.Use a fresh batch of catalyst. Consider a more active ligand system (e.g., XPhos). If using an aryl chloride, higher temperatures and a stronger base may be needed.[3] Ensure solvents are anhydrous and the base is pure.
Significant Homocoupling Presence of oxygen; High copper concentration.Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[13] Reduce the amount of CuI or switch to a copper-free protocol.[6][20]
Dark Black Color Palladium black formation (catalyst decomposition).This indicates catalyst death. Ensure the reaction is oxygen-free. Sometimes, higher ligand-to-palladium ratios can help stabilize the catalyst.
Difficult Purification Co-elution of product with residual phosphine ligands or byproducts.Oxidize residual triphenylphosphine to triphenylphosphine oxide with a small amount of H₂O₂ during workup, as the oxide is generally more polar and easier to separate on silica gel.

Conclusion

The Sonogashira coupling of this compound is a highly effective and versatile method for synthesizing novel fluorinated heterocyclic compounds. By understanding the underlying mechanism and carefully controlling key reaction parameters such as catalyst choice, solvent, base, and atmosphere, researchers can reliably access complex molecular architectures. The protocol provided herein serves as a robust starting point, enabling professionals in drug discovery and materials science to leverage this powerful reaction for the development of next-generation functional molecules.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link][2][15]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link][5]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link][1]

  • ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. ResearchGate. [Link][14]

  • Shafiee, M., Ghashang, M., & Blacque, O. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link][6]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link][2]

  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link][12]

  • ResearchGate. (2016). The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption. ResearchGate. [Link][18]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. [Link][10]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link][3]

  • ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. ResearchGate. [Link][21]

  • National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. PMC. [Link][16]

  • Organic Chemistry Portal. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Chemistry Portal. [Link][20]

  • ResearchGate. (n.d.). Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. ResearchGate. [Link][4]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes scaffolds. ePrints Soton. [Link][17]

  • PubMed. (2012). Cytotoxicity of New Duplex Drugs Linking 3'-C-ethynylcytidine and 5-fluor-2'-deoxyuridine Against Human Melanoma Cells. PubMed. [Link][11]

  • National Taiwan University. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. [Link][13]

  • Mustafa, Y. F. (2022). Mutual Prodrug of 5-Ethynyluracil and 5-Fluorouracil: Synthesis and Pharmacokinetic Profile. Clinical Schizophrenia & Related Psychoses, 15(6). [Link]

  • MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link][8]

  • MDPI. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. [Link][7]

  • MDPI. (n.d.). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link][9]

Sources

3-Ethynyl-5-fluoropyridine: A Versatile Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1][2] The unique electronic properties of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4] Within this context, the fluorinated pyridine motif has emerged as a particularly valuable scaffold, present in numerous approved drugs.[4] 3-Ethynyl-5-fluoropyridine combines the advantageous properties of a fluorinated pyridine ring with the synthetic versatility of a terminal alkyne, making it a highly sought-after building block for the synthesis of complex molecular architectures targeting a range of therapeutic areas.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in medicinal chemistry, with a focus on its synthesis and its application in key coupling reactions.

Physicochemical Properties and Strategic Advantages

The strategic placement of the fluorine atom and the ethynyl group on the pyridine ring imparts a unique combination of properties to this compound, making it an attractive component for drug design.

PropertyInfluence of MoietyImplication in Drug Discovery
Fluorine Atom - High electronegativity- Strong C-F bond- Metabolic Stability: Blocks sites of oxidative metabolism, increasing the half-life of the drug.[3]- Binding Affinity: Can engage in favorable interactions with protein targets and modulate the pKa of the pyridine nitrogen.[4]- Lipophilicity: Increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[2]
Ethynyl Group - Linear and rigid- Reactive terminal alkyne- Structural Rigidity: Provides a rigid linker to orient other functional groups for optimal target binding.- Synthetic Handle: Enables facile diversification through robust and high-yielding reactions like Sonogashira and "click" chemistry.[1][5]
Pyridine Ring - Nitrogen heterocycle- Solubility and Pharmacokinetics: The nitrogen atom can be protonated, improving aqueous solubility and influencing pharmacokinetic properties.[4]

Synthesis of this compound: A Two-Step Approach

A reliable and scalable synthesis of this compound can be achieved from the commercially available 3-bromo-5-fluoropyridine via a two-step sequence involving a Sonogashira coupling followed by a deprotection step.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 3-Bromo-5-fluoropyridine 3-Bromo-5-fluoropyridine Coupling PdCl₂(PPh₃)₂, CuI, Et₃N 3-Bromo-5-fluoropyridine->Coupling Reactant TMS-acetylene TMS-acetylene TMS-acetylene->Coupling Reactant Protected_Product 3-((Trimethylsilyl)ethynyl)-5-fluoropyridine Coupling->Protected_Product Product Deprotection K₂CO₃, MeOH or TBAF, THF Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 3-((Trimethylsilyl)ethynyl)-5-fluoropyridine

This protocol is adapted from established Sonogashira coupling procedures.[6][7]

Materials:

  • 3-Bromo-5-fluoropyridine (1.0 equiv)

  • Ethynyltrimethylsilane (TMS-acetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-5-fluoropyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.

  • Slowly add ethynyltrimethylsilane to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-((trimethylsilyl)ethynyl)-5-fluoropyridine.

Protocol 2: Deprotection to Yield this compound

The removal of the trimethylsilyl (TMS) protecting group can be achieved under mild basic conditions.[8][9]

Materials:

  • 3-((Trimethylsilyl)ethynyl)-5-fluoropyridine (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv) or Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

Procedure (using K₂CO₃):

  • Dissolve 3-((trimethylsilyl)ethynyl)-5-fluoropyridine in methanol.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford this compound.

Procedure (using TBAF):

  • Dissolve 3-((trimethylsilyl)ethynyl)-5-fluoropyridine in THF.

  • Add the TBAF solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Applications in Medicinal Chemistry: Key Coupling Reactions

The terminal alkyne of this compound serves as a versatile handle for the construction of more complex molecules through various coupling reactions. The Sonogashira and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions are among the most powerful and widely used transformations.

G cluster_0 Sonogashira Coupling cluster_1 Click Chemistry (CuAAC) Building_Block This compound Sonogashira Pd(0), Cu(I), Base Building_Block->Sonogashira Click Cu(I) catalyst Building_Block->Click Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Sonogashira Sonogashira_Product Aryl-alkynyl-fluoropyridine Sonogashira->Sonogashira_Product Azide Organic Azide (R-N₃) Azide->Click Click_Product Triazole-linked fluoropyridine Click->Click_Product

Caption: Key reactions of this compound.

Protocol 3: Sonogashira Coupling with Aryl/Heteroaryl Halides

This protocol outlines a general procedure for the coupling of this compound with various aryl or heteroaryl halides.[1][6]

Materials:

  • This compound (1.1 equiv)

  • Aryl/Heteroaryl halide (e.g., bromide or iodide) (1.0 equiv)

  • PdCl₂(PPh₃)₂ (0.02-0.05 equiv)

  • CuI (0.05-0.10 equiv)

  • Triethylamine or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a dry reaction vessel, combine the aryl/heteroaryl halide, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.

  • Add the anhydrous solvent and the base.

  • Add this compound to the mixture.

  • Heat the reaction to a temperature between room temperature and 80 °C, depending on the reactivity of the halide.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][10]

Materials:

  • This compound (1.0 equiv)

  • Organic azide (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)

  • Sodium ascorbate (0.2 equiv)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • Dissolve this compound and the organic azide in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization if necessary.

Case Study: [¹⁸F]F-PEB, a PET Imaging Agent for mGlu5 Receptors

A prominent example highlighting the utility of the this compound scaffold is in the development of the positron emission tomography (PET) radioligand, [¹⁸F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([¹⁸F]F-PEB).[11] This molecule is used for imaging metabotropic glutamate receptor subtype 5 (mGlu5), which is a target for various central nervous system (CNS) disorders, including anxiety, depression, and Parkinson's disease.[11] The synthesis of the non-radioactive standard, F-PEB, involves a Sonogashira coupling between 3-ethynylpyridine and 3-bromo-5-fluorobenzonitrile, showcasing the application of the core reaction methodology. The fluoropyridine moiety in this tracer is crucial for its binding affinity and pharmacokinetic properties, allowing for effective brain imaging.

Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its unique combination of a metabolically robust fluoropyridine core and a synthetically adaptable ethynyl group provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutics. The reliable synthetic route and the straightforward application in high-yield coupling reactions, such as the Sonogashira and click reactions, make it an accessible and attractive component for lead discovery and optimization campaigns across a wide range of disease targets.

References

  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., Brown, R. C. D., & Baati, R. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. [Link]

  • Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. [Link]

  • Haggerty, K. D., & Pillai, A. S. (2022). Bioorthogonal Chemistry-Based RNA Labeling Technologies: Evolution and Current State. ACS Chemical Biology, 17(5), 1038-1053. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Imran, M., Asdaq, S. M. B., Khan, S. A., Meenakshi, D. U., Alamri, A. S., Alsanie, W. F., Alhomrani, M., Mohzari, Y., Alrashed, A., AlMotairi, M., Alkhaldi, E. H., Alorabi, A. K., Alshrari, A. S., Tauseef, M., Abida, Alaqel, S. I., Alam, O., & Bakht, M. A. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 710. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Elsebaei, M. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2006). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Lasányi, D., & Mészáros, Á. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry, 83(11), 6033-6045. [Link]

  • Reddit. (2022). Protiodesilylation of terminal alkynes method?. r/chemistry. [Link]

  • Google Patents. (2015).
  • Google Patents. (2007). Novel bifunctional compounds which inhibit protein kinases and histone deacetylases.
  • Google Patents. (2008). Imidazopyrazine tyrosine kinase inhibitors.
  • ResearchGate. (n.d.). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. [Link]

  • Appukkuttan, P., Dehaen, W., Fokin, V. V., & Van der Eycken, E. (2004). A microwave-assisted one-pot, three-step Sonogashira cross coupling-desilylation-cycloaddition sequence for the convenient preparation of 1,4-disubstituted 1,2,3-triazoles. Organic letters, 6(23), 4223–4225. [Link]

Sources

Application Notes: 3-Ethynyl-5-fluoropyridine as a Strategic Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview and detailed protocols for the application of 3-ethynyl-5-fluoropyridine in the synthesis of potent and selective kinase inhibitors. We will explore the strategic advantages conferred by the unique arrangement of the ethynyl and fluoro substituents on the pyridine core. Key synthetic transformations, with a focus on the Sonogashira cross-coupling reaction, are detailed. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase-targeted therapeutics.

Introduction: The Strategic Value of this compound

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them high-value targets for therapeutic intervention. The design of small molecule kinase inhibitors often involves the use of heterocyclic scaffolds that can form key interactions within the ATP-binding site of the kinase.[1][2]

The 2-aminopyridine moiety, for instance, is a well-established "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region.[1][3][4] The strategic derivatization of this core is paramount for achieving potency and selectivity. This compound has emerged as a valuable and versatile building block in this context for several compelling reasons:

  • Versatile Synthetic Handle: The terminal ethynyl group is an exceptionally versatile functional group, primarily serving as a substrate for palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[5] This allows for the efficient and modular installation of various aryl, heteroaryl, or aliphatic groups, enabling rapid exploration of the chemical space around the pyridine core to optimize binding interactions.

  • Strategic Fluorine Substitution: The fluorine atom at the 5-position is not merely an inert substituent. Its strong electron-withdrawing nature modulates the pKa of the pyridine nitrogen, potentially influencing its hinge-binding affinity.[6] Furthermore, fluorine can engage in favorable electrostatic or hydrogen bonding interactions with the target protein and can significantly enhance metabolic stability and other pharmacokinetic properties of the final compound.[7]

  • Structural Rigidity: The linear geometry of the ethynyl linker introduces a degree of rigidity to the molecule, which can be advantageous in pre-organizing the inhibitor for optimal binding to the kinase active site, potentially reducing the entropic penalty upon binding.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is critical for successful and safe experimentation.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number Not readily available; similar structures exist (e.g., 2-ethynyl-5-fluoropyridine: 884494-34-2)[6]
Molecular Formula C₇H₄FN[6]
Molecular Weight 121.11 g/mol [6]
Appearance Typically a solid or oil[6]
Storage Store in a cool, dry place (2-8°C recommended), sealed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation and reaction with atmospheric moisture and oxygen.

Safety Precautions: Like many organic reagents, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation, ingestion, and skin contact.[6]

Core Synthetic Application: The Sonogashira Coupling

The Sonogashira reaction is the cornerstone transformation for utilizing this compound. It facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and the terminal alkyne. This reaction is renowned for its reliability, mild conditions, and tolerance of a wide range of functional groups.[5][8]

A typical Sonogashira coupling involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine or diisopropylethylamine) in a suitable solvent.[8][9][10]

Below is a diagram illustrating the general workflow for a Sonogashira coupling reaction involving this compound.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Assemble Reagents - Aryl Halide (Ar-X) - this compound - Pd Catalyst & CuI - Amine Base & Solvent setup 2. Setup Reaction - Dry Schlenk flask - Inert atmosphere (Ar/N2) reagents->setup degas 3. Degas Mixture - Purge with inert gas setup->degas run 4. Run Reaction - Stir at RT or heat - Monitor by TLC/LC-MS degas->run quench 5. Quench & Extract - Dilute with solvent - Aqueous wash run->quench purify 6. Purify Product - Column Chromatography quench->purify characterize 7. Characterize - NMR, MS, etc. purify->characterize reaction_scheme r1 This compound reagents Pd(PPh₃)₄, CuI Et₃N, THF RT, 16h plus + r2 2-Amino-5-iodopyrimidine p1 Target Product: 5-((5-Fluoropyridin-3-yl)ethynyl)pyrimidin-2-amine reagents->p1

Sources

The Strategic Integration of 3-Ethynyl-5-fluoropyridine in Modern Agrochemical Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Pyridines in Crop Protection

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management, the strategic incorporation of specific structural motifs is paramount. Among these, the fluorinated pyridine scaffold has emerged as a "privileged" chemical entity. The introduction of fluorine, the most electronegative element, into a pyridine ring can profoundly influence the molecule's physicochemical and biological properties.[1] This includes modulating lipophilicity, metabolic stability, and binding affinity to target proteins.[2] Over half of the pesticides introduced in the last two decades contain fluorine, underscoring the transformative impact of this element in agrochemical design.[1]

The further addition of an ethynyl group introduces a reactive and versatile handle for synthetic elaboration. This triple bond can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the rapid generation of diverse chemical libraries. This guide provides an in-depth exploration of a particularly valuable building block, 3-Ethynyl-5-fluoropyridine , for researchers and scientists in the field of agrochemical development. We will delve into its applications as a key intermediate, provide detailed protocols for its utilization, and discuss the strategic rationale behind its use in creating next-generation herbicides and insecticides.

PART 1: Application Notes - Leveraging this compound in Agrochemical Synthesis

Rationale for Use: A Bioisostere with Versatility

The this compound moiety is a potent bioisosteric replacement for more common aryl groups, such as phenyl or substituted phenyl rings, found in many existing agrochemicals.[3][4][5] Bioisosterism, the substitution of one chemical group with another that retains similar biological activity, is a cornerstone of modern medicinal and agrochemical chemistry.[3] The pyridine nitrogen introduces a hydrogen bond acceptor and alters the electronic distribution compared to a simple benzene ring, which can lead to novel interactions with the target enzyme or receptor. The fluorine atom at the 5-position further enhances this electronic perturbation and can improve metabolic stability.

The true synthetic power of this building block lies in its terminal alkyne. This functional group opens the door to two of the most robust and widely used reactions in modern chemistry: the Sonogashira cross-coupling and the Azide-Alkyne "Click" Cycloaddition.

Logical Workflow for Agrochemical Discovery

The following diagram illustrates a typical workflow for utilizing this compound in the discovery of new agrochemical candidates.

Agrochemical_Discovery_Workflow A This compound (Building Block) D Sonogashira Coupling A->D E Azide-Alkyne Cycloaddition (Click Chemistry) A->E B Core Agrochemical Scaffold (e.g., with Aryl Halide) B->D C Core Agrochemical Scaffold (e.g., with Azide) C->E F Library of Novel Pyridine-Containing Agrochemical Candidates D->F E->F G In Vitro Screening (Enzyme/Receptor Assays) F->G H In Vivo Screening (Herbicidal/Insecticidal Assays) G->H I Lead Optimization (Structure-Activity Relationship) H->I J Candidate Development I->J

Caption: Workflow for agrochemical discovery using this compound.

Application in Herbicide Development: Targeting Protoporphyrinogen Oxidase (PPO) Inhibitors

Protoporphyrinogen oxidase (PPO) is a well-established target for herbicides.[6][7] Many commercial PPO inhibitors feature a diphenylether or phenylpyrazole core. By replacing one of the phenyl rings with the 3-ethynyl-5-fluoropyridyl moiety via a Sonogashira coupling, researchers can create novel chemical space and potentially evade existing resistance mechanisms. The pyridine nitrogen can form crucial hydrogen bonds within the PPO active site, while the fluorine atom can enhance binding affinity and metabolic stability.

Example Synthetic Strategy:

PPO_Inhibitor_Synthesis cluster_0 Reactants cluster_1 Reaction cluster_2 Product A This compound HC≡C-Py(5-F) C Sonogashira Coupling (Pd/Cu catalyst, base) A:f1->C B PPO Scaffold with Aryl Iodide I-Ar-R B:f1->C D Novel PPO Inhibitor Candidate (5-F)Py-C≡C-Ar-R C->D:f0

Caption: Synthesis of a PPO inhibitor candidate via Sonogashira coupling.

Application in Insecticide Development: Crafting Novel Neonicotinoid and Diamide Analogues

The pyridine ring is a core component of highly successful insecticide classes like neonicotinoids and anthranilic diamides.[8][9] this compound can be used to synthesize novel analogues of these insecticides. For example, the ethynyl group can be used as a linker to connect the fluoropyridine headgroup to other pharmacophoric elements.

Furthermore, click chemistry provides a powerful avenue for generating libraries of triazole-containing insecticides. The resulting 1,2,3-triazole ring is metabolically stable and can act as a rigid linker, holding key binding motifs in the correct orientation.[10][11]

Agrochemical ClassPotential Application of this compoundKey Reaction
Herbicides Bioisosteric replacement of phenyl groups in PPO inhibitors.Sonogashira Coupling
Insecticides Synthesis of novel neonicotinoid and diamide insecticide analogues.Sonogashira Coupling, Click Chemistry
Fungicides Creation of novel strobilurin or SDHI fungicide analogues.Click Chemistry

PART 2: Experimental Protocols

Disclaimer: These protocols are intended as a starting point and may require optimization based on the specific substrate and laboratory conditions. All reactions should be performed in a well-ventilated fume hood by trained personnel.

Protocol for Sonogashira Cross-Coupling

This protocol describes a general procedure for the palladium and copper-catalyzed cross-coupling of this compound with an aryl halide, a reaction central to forming C(sp)-C(sp²) bonds.[2][12][13][14]

Materials:

  • This compound

  • Aryl or heteroaryl halide (Iodides are most reactive, followed by bromides)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (3.0 mmol) via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Slowly add a solution of this compound (1.2 mmol) in THF (2 mL) to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • No Reaction: Ensure reagents and solvents are anhydrous. Degas the solvents if necessary. Check the quality of the palladium catalyst.

  • Homocoupling of Alkyne (Diyne formation): Minimize the amount of copper catalyst and run the reaction under a strict inert atmosphere.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol details the synthesis of a 1,2,3-triazole by reacting this compound with an organic azide. This reaction is highly efficient and regioselective, yielding the 1,4-disubstituted triazole.[10][11][15][16]

Materials:

  • This compound

  • Organic azide (e.g., an azido-functionalized agrochemical scaffold)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 mmol) and this compound (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol) in water (1 mL).

  • Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. A color change is typically observed.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, dilute with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The product is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.

ParameterSonogashira CouplingClick Chemistry (CuAAC)
Catalyst Pd(0)/Cu(I)Cu(I)
Reactants Terminal Alkyne, Aryl/Vinyl HalideTerminal Alkyne, Azide
Base Required (e.g., Et₃N)Not required
Solvent Anhydrous organic (e.g., THF, DMF)Protic solvents, often aqueous (e.g., t-BuOH/H₂O)
Atmosphere Inert (Argon/Nitrogen)Typically air-tolerant
Product Substituted Alkyne1,4-disubstituted 1,2,3-Triazole

PART 3: Biological Evaluation of Derived Compounds

Following the synthesis of a library of compounds derived from this compound, a systematic biological evaluation is necessary to identify promising candidates.

Herbicidal Screening
  • Primary Screen: Compounds are typically tested at a high concentration (e.g., 100-200 mg/L) against a panel of representative broadleaf and grass weeds.[17] A small cup or petri dish method is common for initial post-emergence and pre-emergence evaluation.

  • Secondary Screen: Active compounds from the primary screen are then tested at various concentrations to determine the half-maximal effective concentration (EC₅₀) or lethal concentration (LC₅₀).

  • Mode of Action Studies: For promising candidates, enzymatic assays (e.g., PPO inhibition assay) can be performed to confirm the molecular target.[7][18]

Insecticidal Screening
  • Primary Screen: Compounds are evaluated against key insect pests, such as aphids, caterpillars, or mites.[19][20] This can be done through topical application, leaf-dip assays, or diet incorporation.

  • Secondary Screen: Dose-response studies are conducted to determine the LC₅₀ values for the most active compounds against target pests.

  • Spectrum of Activity: Promising candidates are tested against a broader range of insect pests to determine their spectrum of control.

Conclusion

This compound represents a high-value, versatile building block for modern agrochemical research. Its unique combination of a fluorinated pyridine ring and a synthetically accessible alkyne functional group provides chemists with a powerful tool for generating novel herbicides and insecticides. By employing robust synthetic methodologies such as the Sonogashira coupling and azide-alkyne cycloaddition, researchers can rapidly explore new chemical space, leading to the discovery of next-generation crop protection solutions with improved performance and desirable safety profiles.

References

  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (2018). University of Southampton. Retrieved from [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2025). Preprints.org. Retrieved from [Link]

  • Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). (2024). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Facile Three-Component Synthesis, Insecticidal and Antifungal Evaluation of Novel Dihydropyridine Derivatives. (2018). Molecules. Retrieved from [Link]

  • Click chemistry reagents. (n.d.). Chemie Brunschwig. Retrieved from [Link]

  • Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. (2021). Pest Management Science. Retrieved from [Link]

  • Synthesis and Insecticidal Activity of New Quinoline Derivatives Containing Perfluoropropanyl Moiety. (2021). Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. (2017). ResearchGate. Retrieved from [Link]

  • Click Chemistry. (2025). Scribd. Retrieved from [Link]

  • Herbicidal activity of compounds 3a-3y at 200 mg/L by the small cup method. (2023). ResearchGate. Retrieved from [Link]

  • Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone. (2014). Google Patents.
  • Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or a derivative thereof and a protoporphyrinogen oxidase inhibitor. (2014). Google Patents.
  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone. (2014). Google Patents.
  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules. Retrieved from [Link]

  • Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. (2020). Semantic Scholar. Retrieved from [Link]

  • Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). (2024). ResearchGate. Retrieved from [Link]

  • Synthesis method of 2,3-difluoro-5-chloropyridine. (2012). Google Patents.
  • Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules. Retrieved from [Link]

  • Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives. (2011). Nucleosides, Nucleotides & Nucleic Acids. Retrieved from [Link]

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Application Notes & Protocols: Synthesis of Functionalized Derivatives from 3-Ethynyl-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Ethynyl-5-fluoropyridine Scaffold

The pyridine ring is a foundational scaffold in medicinal chemistry, present in thousands of approved drugs and clinical candidates.[1] Its nitrogen atom provides a key site for hydrogen bonding and improves the aqueous solubility of parent molecules, crucial properties for drug efficacy.[2] The introduction of a fluorine atom, as in this compound, further enhances metabolic stability and modulates the electronic properties of the ring, making it a "privileged" scaffold for drug discovery.[3] The terminal alkyne group at the 3-position serves as a versatile chemical handle, enabling the construction of complex molecular architectures through highly reliable and efficient coupling reactions.

This guide provides an in-depth exploration of two cornerstone methodologies for derivatizing this compound: the Sonogashira cross-coupling reaction and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry." These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical logic to empower rational experimental design.

Critical Safety Protocols: Handling Pyridines and Terminal Alkynes

Before commencing any experimental work, a thorough understanding of the associated hazards is mandatory. Pyridine and its derivatives are toxic, flammable, and known for their pungent, unpleasant odor.[4]

  • Engineering Controls : All manipulations involving pyridine-based compounds must be performed in a certified chemical fume hood to prevent inhalation of harmful vapors.[5] Ensure the fume hood has adequate airflow.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical splash goggles, a flame-resistant lab coat, and nitrile or neoprene gloves.[4] Latex gloves offer insufficient protection.

  • Storage : Store this compound and its derivatives in a cool, dry, well-ventilated area away from heat, sparks, or open flames.[6] Containers should be tightly sealed to prevent the absorption of atmospheric moisture.[4]

  • Spill & Emergency Procedures : In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[4] Have a spill kit readily available.

Key Synthetic Methodology I: Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst.[7][8] This reaction is exceptionally valuable for its mild conditions and broad functional group tolerance, making it a workhorse in complex molecule synthesis.[9]

Causality Behind Component Selection:

  • Palladium(0) Catalyst : The active catalyst that facilitates the oxidative addition to the aryl/vinyl halide.

  • Copper(I) Co-catalyst : Activates the terminal alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This significantly accelerates the reaction compared to copper-free versions.[7]

  • Base : An amine base (e.g., triethylamine, diisopropylamine) is required to neutralize the HX acid formed during the reaction and to act as a solvent.

Visual Workflow: Sonogashira Coupling

Sonogashira_Workflow start_node Setup Reaction Vessel (Inert Atmosphere) reagents_node Add this compound, Aryl/Vinyl Halide, Solvent (THF/Et3N) start_node->reagents_node 1. catalyst_node Add Pd Catalyst (e.g., Pd(PPh3)4) and CuI Co-catalyst reagents_node->catalyst_node 2. Degas reaction_node Stir at Room Temp to Reflux (e.g., 16h) catalyst_node->reaction_node 3. monitor_node Monitor Progress (TLC / LC-MS) reaction_node->monitor_node 4. monitor_node->reaction_node Continue if incomplete workup_node Quench Reaction & Aqueous Workup monitor_node->workup_node 5. If complete purify_node Purify Product (Column Chromatography) workup_node->purify_node 6. end_node Characterize Product (NMR, MS) purify_node->end_node 7.

Caption: General workflow for the Sonogashira cross-coupling reaction.

Protocol 1: General Procedure for Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of functionalized bromopyridines.[10]

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl or vinyl halide (1.0 equiv), this compound (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (CuI, 0.1 equiv).

  • Solvent Addition : Add a degassed mixture of a suitable solvent (e.g., THF or Dioxane) and an amine base (e.g., Triethylamine or Diisopropylethylamine) in a 2:1 ratio. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction : Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 50-80 °C.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 4-24 hours).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization : Characterize the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

ParameterRecommended Reagents & ConditionsRationale
Aryl/Vinyl Halide R-X (X = I, Br)Reactivity order: I > Br >> Cl. Iodides and bromides are most common.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is used directly; PdCl₂(PPh₃)₂ is pre-catalyst reduced in situ.
Copper(I) Salt Copper(I) Iodide (CuI)Most common and effective co-catalyst.[7]
Base Triethylamine (TEA), Diisopropylamine (DIPA)Acts as a solvent and neutralizes the generated H-X.
Solvent THF, Dioxane, DMFAprotic solvents that can dissolve the reagents and catalysts.
Temperature Room Temperature to 80 °CMild conditions are a key advantage of this reaction.[9]

Key Synthetic Methodology II: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduced by K. Barry Sharpless, "Click Chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[11] The CuAAC reaction, the cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole, is the quintessential click reaction.[12] This methodology is exceptionally robust and can be performed under benign conditions, including in aqueous media, making it ideal for bioconjugation and materials science.[13]

Causality Behind Component Selection:

  • Copper(I) Catalyst : The crucial catalyst that dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) compared to the uncatalyzed thermal reaction and provides absolute regioselectivity for the 1,4-isomer.[12] It is often generated in situ from a Copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate).

  • Ligand : A ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA is often used to stabilize the Cu(I) oxidation state and improve reaction efficiency.[11][14]

Visual Workflow: CuAAC (Click Chemistry)

CuAAC_Workflow start_node Prepare Reagent Solutions reagents_node Combine this compound and Organic Azide (R-N3) in Solvent (e.g., tBuOH/H2O) start_node->reagents_node 1. catalyst_node Add Cu(II) source (CuSO4) and Reducing Agent (Na-Ascorbate) reagents_node->catalyst_node 2. reaction_node Stir vigorously at Room Temperature catalyst_node->reaction_node 3. monitor_node Monitor Progress (TLC / LC-MS) reaction_node->monitor_node 4. monitor_node->reaction_node Continue if incomplete workup_node Aqueous Workup & Extraction monitor_node->workup_node 5. If complete purify_node Purify Product (Crystallization or Chromatography) workup_node->purify_node 6. end_node Characterize Product (NMR, MS, IR) purify_node->end_node 7.

Caption: General workflow for the CuAAC (Click Chemistry) reaction.

Protocol 2: General Procedure for CuAAC Reaction
  • Reaction Setup : In a round-bottom flask, dissolve the organic azide (1.0 equiv) and this compound (1.0-1.1 equiv) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation : In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv) in water.

  • Reaction Initiation : To the vigorously stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Reaction : Stir the reaction mixture at room temperature. The product often begins to precipitate out of the solution.

  • Monitoring : Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

  • Workup : If a precipitate has formed, collect the product by filtration and wash with water, then a cold solvent like ethanol or diethyl ether. If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification : The crude product is often pure enough after filtration. If necessary, further purification can be achieved by recrystallization or flash column chromatography.

  • Characterization : Characterize the purified 1,2,3-triazole product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

ParameterRecommended Reagents & ConditionsRationale
Azide R-N₃ (Alkyl, Aryl, etc.)Wide variety of organic azides are commercially available or easily synthesized.
Copper Source CuSO₄·5H₂OInexpensive, stable, and readily available Cu(II) precursor.
Reducing Agent Sodium AscorbateReduces Cu(II) to the active Cu(I) species in situ.[14]
Ligand (Optional) THPTA, TBTAStabilizes the Cu(I) catalytic species, preventing disproportionation.[11]
Solvent t-BuOH/H₂O, DMSO, DMFThe reaction is famously tolerant of various solvents, including water.[12]
Temperature Room TemperatureThe reaction is highly exothermic and proceeds rapidly at ambient temperature.

References

  • Post Apple Scientific. (2024, October 1). Safety Precautions To Follow When Handling Pyridine. [Link]

  • ResearchGate. (2025, August 6). New Page to Access Pyridine Derivatives: Synthesis from N-Propargylamines | Request PDF. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • NIH National Library of Medicine. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • ResearchGate. Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, February 1). Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]

  • Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. [Link]

  • Wikipedia. Click chemistry. [Link]

  • ResearchGate. (2025, August 5). New Synthesis of 3-Fluoropyridine Derivatives. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

  • NTU Scholars. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Scribd. (2025, September 23). Click Chemistry. [Link]

  • PubMed. Acetylenic nucleosides. 3. Synthesis and biological activities of some 5-ethynylpyrimidine.... [Link]

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The Rising Star in Organometallic Chemistry: A Guide to 3-Ethynyl-5-fluoropyridine as a Versatile Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of organometallic chemistry and drug discovery, the quest for novel ligands that can fine-tune the electronic and steric properties of metal centers is relentless. Among the emerging candidates, 3-ethynyl-5-fluoropyridine stands out as a ligand of significant promise. Its unique combination of a coordinating pyridine nitrogen, a reactive ethynyl group, and an electron-withdrawing fluorine atom offers a tantalizing platform for the design of innovative catalysts, functional materials, and therapeutic agents. This guide provides a comprehensive overview of this compound, from its synthesis to its potential applications as a ligand in organometallic chemistry, offering field-proven insights and detailed protocols for the discerning researcher.

The Ligand at a Glance: Structural Features and Electronic Profile

This compound is a heterocyclic aromatic compound characterized by a pyridine ring substituted with an ethynyl group at the 3-position and a fluorine atom at the 5-position. This specific arrangement of functional groups imparts a unique electronic signature to the molecule, making it an intriguing ligand for transition metals.

The pyridine nitrogen possesses a lone pair of electrons, making it a classical Lewis base capable of coordinating to a metal center. The ethynyl group, with its triple bond, can also participate in coordination to a metal through its π-system, or it can be used as a reactive handle for further functionalization, for instance, in "click" chemistry or polymerization reactions.[1] The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect, which modulates the electron density of the pyridine ring and, consequently, its coordinating ability. This fluorination can enhance the stability of the resulting metal complexes and influence their catalytic activity and photophysical properties.[2]

Table 1: Physicochemical Properties of this compound and Related Precursors

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
3-Bromo-5-fluoropyridineC₅H₃BrFN175.99154-15624-28
This compoundC₇H₄FN121.11Not reportedNot reported

Synthesis of this compound: A Detailed Protocol

The most efficient and widely adopted method for the synthesis of terminal alkynes from aryl halides is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction provides a direct route to this compound from the commercially available precursor, 3-bromo-5-fluoropyridine.

Underlying Principles of the Sonogashira Coupling

The Sonogashira reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The use of a bulky phosphine ligand stabilizes the palladium catalyst, while a base is required to deprotonate the terminal alkyne.

Sonogashira_Mechanism cluster_0 Catalytic Cycle cluster_1 Alkyne Activation A Pd(0)L2 B Ar-Pd(II)-X(L2) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-C≡CR(L2) B->C Transmetalation (Cu-C≡CR) C->A Reductive Elimination D Ar-C≡CR C->D E H-C≡CR F Cu-C≡CR E->F Base, Cu(I)

Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the Sonogashira coupling of similar fluorinated pyridine derivatives.

Materials:

  • 3-Bromo-5-fluoropyridine

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA), freshly distilled

  • Toluene, anhydrous

  • Methanol

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

Step 1: Sonogashira Coupling of 3-Bromo-5-fluoropyridine with TMS-acetylene

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-5-fluoropyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.06 eq), and triphenylphosphine (0.06 eq).

  • Add anhydrous toluene (5 mL per mmol of 3-bromo-5-fluoropyridine) and freshly distilled triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and complex formation.

  • Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst residues. Wash the Celite pad with toluene.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 3-((trimethylsilyl)ethynyl)-5-fluoropyridine.

Step 2: Deprotection of the Silyl Group

  • Dissolve the purified 3-((trimethylsilyl)ethynyl)-5-fluoropyridine (1.0 eq) in a mixture of methanol and dichloromethane (1:1, 10 mL per mmol of substrate).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude this compound can be further purified by column chromatography if necessary.

Self-Validation and Causality:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as the Pd(0) active catalyst is sensitive to oxidation.

  • Anhydrous Solvents: Anhydrous conditions prevent the unwanted hydrolysis of reagents and intermediates.

  • Excess Base: Triethylamine acts as both a base to deprotonate the alkyne and a scavenger for the HBr generated during the reaction.

  • TMS-acetylene: Using a protected alkyne like TMS-acetylene prevents the self-coupling of the terminal alkyne (Glaser coupling), a common side reaction.

  • Deprotection: The mild conditions for the desilylation with potassium carbonate in methanol ensure the integrity of the ethynyl and fluoropyridine functionalities.

Coordination Chemistry and Potential Applications in Organometallic Chemistry

While specific organometallic complexes of this compound are not yet extensively reported in the literature, its structural features allow for predictable coordination behavior and a wide range of potential applications.

Predicted Coordination Modes

This compound can act as a versatile ligand, engaging with metal centers in several ways:

  • N-Coordination: The most straightforward coordination mode involves the donation of the lone pair of electrons from the pyridine nitrogen to a metal center, forming a classic σ-bond. This is typical for pyridine-based ligands in a vast array of transition metal complexes.[3]

  • π-Alkyne Coordination: The ethynyl group can coordinate to a metal center through its π-system, acting as a two-electron donor. This mode of coordination is common for low-valent transition metals.

  • Bridging Ligand: The ligand can bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the ethynyl group coordinating to another.

  • Pincer-type Ligand (after modification): The ethynyl group can be further functionalized to create multidentate, pincer-type ligands that can form highly stable complexes with enhanced catalytic activity.

Coordination_Modes cluster_N N-Coordination cluster_Pi π-Alkyne Coordination cluster_Bridge Bridging N_Coord M ← N-Py Pi_Coord M ← (π-C≡C) Bridge_Coord M1 ← N-Py ... C≡C → M2

Caption: Potential coordination modes of this compound.

Projected Applications

Based on the known applications of organometallic complexes with related ethynylpyridine and fluoropyridine ligands, the following areas represent promising avenues for the application of this compound complexes:

  • Homogeneous Catalysis: The electron-withdrawing fluorine atom can enhance the Lewis acidity of the metal center, potentially leading to improved catalytic activity in reactions such as hydrogenations, hydrosilylations, and cross-coupling reactions.[4] The ethynyl group can also serve as an anchor to immobilize the catalyst on a solid support.

  • Materials Science: The rigid, linear structure of the ethynylpyridine unit makes it an excellent building block for the synthesis of conjugated polymers and metal-organic frameworks (MOFs).[1] These materials can exhibit interesting electronic, optical, and porous properties, with potential applications in organic light-emitting diodes (OLEDs), sensors, and gas storage. The fluorine substitution can enhance the thermal stability and electron-accepting properties of these materials.[2]

  • Bioorganometallic Chemistry and Drug Development: Many pyridine-containing metal complexes have shown promising anticancer activity.[5] The this compound ligand could be used to design novel metal-based therapeutic agents. The fluorine atom can improve metabolic stability and cell permeability, while the ethynyl group can be used for bio-conjugation to targeting moieties.

Future Outlook

This compound represents a largely unexplored yet highly promising ligand in the field of organometallic chemistry. Its unique electronic and structural features offer a rich playground for the design of novel metal complexes with tailored properties. The synthetic protocol outlined in this guide provides a clear and accessible route to this valuable building block. While the full potential of this ligand is yet to be realized, the extrapolation from related systems strongly suggests a bright future in catalysis, materials science, and medicinal chemistry. Further research into the synthesis and characterization of its organometallic complexes is eagerly awaited and is expected to unlock a new chapter in the application of functionalized pyridine ligands.

References

  • Doherty, M. D., Grills, D. C., Muckerman, J. T., & Fujita, E. (2010). Rhenium(I) and ruthenium(II) complexes for photochemical CO2 reduction to CO or formate. Coordination Chemistry Reviews, 254(21-22), 2472-2481.
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Unlocking New Therapeutic Avenues: A Guide to the Biological Activity Screening of 3-Ethynyl-5-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with enhanced potency and specificity is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds, particularly pyridine scaffolds, represent a privileged structural motif due to their prevalence in numerous FDA-approved drugs.[1] The strategic incorporation of fluorine and an ethynyl group into the pyridine ring, as seen in the 3-ethynyl-5-fluoropyridine scaffold, offers a unique combination of physicochemical properties that can significantly enhance biological activity, metabolic stability, and target engagement.[1] This guide provides a comprehensive overview and detailed protocols for the biological activity screening of this compound derivatives, with a primary focus on their potential as anticancer agents.

The Rationale: Why Screen this compound Derivatives?

The this compound scaffold is a promising starting point for the development of targeted therapies. The pyridine ring itself is a versatile core, capable of engaging in various biological interactions. The introduction of a fluorine atom can modulate the compound's pKa, improve its metabolic stability, and enhance its binding affinity to target proteins.[1] The ethynyl group provides a rigid linker that can be used to explore chemical space and interact with specific residues within a protein's active site.

Recent research has highlighted the potential of this scaffold in oncology. Derivatives of this compound have been identified as potent dual inhibitors of the lipid kinases PIKfyve and PIP4K2C, both of which are implicated in cancer cell proliferation and survival.[2][3] Furthermore, this scaffold has been incorporated into compounds designed as inhibitors of METTL3, an RNA methyltransferase that plays a crucial role in the development of various cancers by promoting the translation of oncogenic mRNAs like MYC and BCL-2. These findings strongly suggest that a systematic screening of this compound derivatives could lead to the discovery of novel anticancer agents with well-defined mechanisms of action.

A Phased Approach to Biological Activity Screening

A hierarchical screening strategy is recommended to efficiently identify and characterize the biological activity of a library of this compound derivatives. This approach begins with broad cytotoxicity screening to identify active compounds, followed by more specific assays to elucidate their mechanism of action.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Identification & Mechanism of Action cluster_2 Phase 3: Lead Optimization A Compound Library of This compound Derivatives B Cell-Based Cytotoxicity Assays (e.g., MTT, XTT) A->B Treat Cancer Cell Lines C Identification of 'Hit' Compounds (Active Cytotoxic Agents) B->C Determine IC50 Values D Kinase Inhibition Assays (e.g., PIKfyve, PIP4K2C, EGFR) C->D Screen Hits E Methyltransferase Inhibition Assays (e.g., METTL3) C->E Screen Hits F Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vivo Efficacy Studies G->H

Caption: A hierarchical workflow for the biological screening of this compound derivatives.

Part 1: Primary Screening - Assessing General Cytotoxicity

The initial step is to determine the cytotoxic potential of the synthesized this compound derivatives against a panel of relevant human cancer cell lines. This provides a broad measure of their anti-proliferative activity.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Antiproliferative Activity of a this compound Derivative

The following table presents hypothetical IC50 values for a representative this compound derivative against a panel of cancer cell lines, based on the antiproliferative activity reported for a similar compound.[3]

Cell LineCancer TypeIC50 (µM)
Capan-1Pancreatic Cancer0.85
HCT-116Colon Cancer1.2
LN-229Glioblastoma0.9
NCI-H460Lung Cancer1.5
DND-41T-cell Acute Lymphoblastic Leukemia0.7
HL-60Acute Promyelocytic Leukemia0.6
K-562Chronic Myelogenous Leukemia1.1
Z-138Mantle Cell Lymphoma0.8

Part 2: Target Identification and Mechanism of Action

Once "hit" compounds with significant cytotoxic activity have been identified, the next phase is to determine their molecular targets and mechanism of action. Based on existing literature for structurally related compounds, key areas to investigate include kinase inhibition and effects on cell cycle and apoptosis.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, high-throughput method for measuring kinase activity. It measures the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant kinases (e.g., PIKfyve, PIP4K2C, EGFR)

  • Kinase-specific substrates and ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound "hit" compounds

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In each well, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations. Include positive and negative controls.

  • Initiate Reaction: Start the kinase reaction by adding ATP and incubate at the optimal temperature for the specific kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and to introduce luciferase and luciferin. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Measure the luminescent signal using a plate reader. The light output is proportional to the amount of ADP produced and is inversely correlated with kinase inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Potential Signaling Pathways to Investigate

The identification of PIKfyve and PIP4K2C as potential targets for this compound derivatives points towards the disruption of phosphoinositide signaling, which is crucial for various cellular processes, including membrane trafficking and autophagy.[2]

PI3K_Pathway cluster_0 Phosphoinositide Signaling cluster_1 Potential Inhibition by this compound Derivatives PI Phosphatidylinositol (PI) PI4P PI(4)P PI->PI4P PI4K PI3P PI(3)P PI->PI3P Class III PI3K PI45P2 PI(4,5)P2 PI4P->PI45P2 PIP5K PIP4K2C PIP4K2C PI35P2 PI(3,5)P2 PI3P->PI35P2 PIKfyve PI5P PI(5)P PI35P2->PI5P 3-phosphatase Inhibitor This compound Derivative PIKfyve PIKfyve Inhibitor->PIKfyve Inhibitor->PIP4K2C (a PIP5K family member)

Caption: Potential inhibition of phosphoinositide signaling by this compound derivatives.

Another promising target is the METTL3-METTL14 complex, which is central to m6A RNA modification. Inhibition of this complex can lead to apoptosis and reduced proliferation in cancer cells.

METTL3_Pathway cluster_0 m6A RNA Methylation cluster_1 Downstream Effects cluster_2 Potential Inhibition METTL3_14 METTL3-METTL14 Complex SAH S-adenosylhomocysteine (SAH) METTL3_14->SAH m6A_mRNA m6A-modified mRNA METTL3_14->m6A_mRNA SAM S-adenosylmethionine (SAM) SAM->METTL3_14 mRNA mRNA mRNA->METTL3_14 Translation Increased Translation of Oncogenic mRNAs (e.g., MYC, BCL-2) m6A_mRNA->Translation Proliferation Increased Cell Proliferation and Survival Translation->Proliferation Inhibitor This compound Derivative Inhibitor->METTL3_14

Caption: Potential inhibition of the METTL3-mediated m6A RNA methylation pathway.

Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with "hit" compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC50 concentration of the "hit" compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer therapeutics. The screening protocols outlined in this guide provide a robust framework for identifying active compounds and elucidating their mechanisms of action. Initial cytotoxicity screening, followed by targeted kinase and methyltransferase assays, and mechanistic studies such as apoptosis analysis, will enable the comprehensive characterization of these derivatives. The identification of potent and selective inhibitors will pave the way for lead optimization and subsequent preclinical and clinical development, ultimately contributing to the advancement of targeted cancer therapies.

References

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Application Notes & Protocols: Leveraging 3-Ethynyl-5-fluoropyridine for Advanced PET Imaging Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Positron Emission Tomography (PET) is a critical molecular imaging modality in both preclinical research and clinical diagnostics, enabling the non-invasive visualization and quantification of physiological processes.[1][2] The development of novel PET tracers with improved specificity, pharmacokinetics, and imaging characteristics is a continuous pursuit in radiopharmaceutical sciences.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-Ethynyl-5-fluoropyridine as a versatile building block for the synthesis of innovative PET imaging agents. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the causality behind experimental choices to empower researchers in this dynamic field.

Introduction: The Strategic Advantage of the Fluoropyridinyl Moiety in PET Tracer Design

The incorporation of the positron-emitting radionuclide, Fluorine-18 (¹⁸F), is a cornerstone of modern PET tracer development due to its near-ideal physical and nuclear characteristics, including a convenient half-life of 109.8 minutes and low positron energy (635 keV). The fluoropyridinyl group, in particular, has emerged as a privileged motif in PET radiopharmaceutical design.[4][5] Its inclusion in a molecular structure often imparts favorable properties such as improved metabolic stability and suitable lipophilicity for crossing the blood-brain barrier.[5]

This compound offers a unique trifunctional chemical handle:

  • The Fluorine Atom: Positioned on the pyridine ring, it can be the site for direct ¹⁸F-labeling via nucleophilic aromatic substitution (SNA r) or can serve to modulate the electronic properties and metabolic stability of the final tracer.

  • The Ethynyl Group: This terminal alkyne is a highly versatile functional group, crucial for forming stable carbon-carbon bonds through well-established coupling reactions.[6]

  • The Pyridine Nitrogen: Its basicity and ability to form hydrogen bonds can influence the molecule's overall solubility, protein binding, and pharmacokinetic profile.

This combination makes this compound an exceptionally valuable synthon for constructing a diverse array of PET tracers targeting various biological entities, from receptors and enzymes in the central nervous system to markers of peripheral disease.[6][7][8]

Core Synthetic Strategies & Mechanistic Insights

Two primary, highly reliable synthetic methodologies leverage the reactivity of the ethynyl group on this compound for the construction of PET tracer precursors: the Sonogashira cross-coupling reaction and Azide-Alkyne "Click Chemistry".

The Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is instrumental in creating a direct, rigid linkage between the fluoropyridinyl moiety and a target-specific pharmacophore.

Causality Behind the Choice: The Sonogashira reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the high yields it typically affords.[10][11] The resulting aryl-alkynyl-fluoropyridine structure is often a key scaffold in PET tracers for neuroimaging, where rigidity can be crucial for selective receptor binding.

Diagram 1: Sonogashira Coupling Workflow

Sonogashira_Workflow Start Start Materials: - this compound - Aryl/Vinyl Halide (R-X) - Pd Catalyst (e.g., Pd(PPh3)4) - Cu(I) Cocatalyst (e.g., CuI) - Base (e.g., Et3N) Reaction Sonogashira Reaction Vessel (Inert Atmosphere, RT to mild heat) Start->Reaction Combine & Stir Workup Reaction Quench & Aqueous Workup (e.g., H2O, Brine) Reaction->Workup Reaction Completion Purification Purification (Silica Gel Chromatography) Workup->Purification Extract Organic Layer Product Purified Precursor: 5-Fluoro-3-((R)-ethynyl)pyridine Purification->Product Isolate Product

Caption: Workflow for Sonogashira cross-coupling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

"Click Chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[12][13] The CuAAC reaction, a prime example, involves the cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[12][14]

Causality Behind the Choice: The bio-orthogonal nature of the azide and alkyne groups ensures that the reaction proceeds with high specificity, even in complex chemical environments.[13] The resulting triazole linker is metabolically stable and can act as a favorable surrogate for an amide bond, often improving the pharmacokinetic properties of the resulting tracer. This method is particularly advantageous for conjugating the fluoropyridinyl moiety to sensitive biomolecules like peptides or for creating libraries of compounds for screening.[12]

Diagram 2: CuAAC "Click Chemistry" Workflow

CuAAC_Workflow Start Start Materials: - this compound - Azide-functionalized Molecule (R-N3) - Cu(I) Source (e.g., CuSO4 + Na Ascorbate) - Solvent (e.g., tBuOH/H2O) Reaction CuAAC Reaction Vessel (Aqueous/Organic mixture, RT) Start->Reaction Combine & Stir Purification Purification (e.g., HPLC or Column Chromatography) Reaction->Purification Reaction Completion Product Purified Precursor: 5-Fluoro-3-(1-(R)-1H-1,2,3-triazol-4-yl)pyridine Purification->Product Isolate Product

Caption: Workflow for CuAAC "Click Chemistry".

Experimental Protocols: Synthesis and Radiolabeling

The following protocols are provided as a robust starting point. Researchers should note that optimization of reaction conditions (e.g., temperature, time, precursor concentration) may be necessary for specific target molecules.

Protocol 1: Synthesis of a PET Precursor via Sonogashira Coupling

Objective: To synthesize 3-((4-bromophenyl)ethynyl)-5-fluoropyridine, a precursor for subsequent radiolabeling.

Parameter Value/Reagent Rationale/Notes
Reactants This compoundThe alkyne component.
1,4-DibromobenzeneThe aryl halide component. An excess is used to favor the mono-coupled product.
Catalysts PdCl₂(PPh₃)₂A common, effective palladium catalyst for Sonogashira couplings.[15]
Copper(I) Iodide (CuI)The co-catalyst that facilitates the reaction.[9][15]
Base/Solvent Triethylamine (Et₃N)Acts as both the base and a solvent.[11][15]
Tetrahydrofuran (THF)Co-solvent to ensure solubility of all reactants.[15]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative homocoupling (Glaser coupling) of the alkyne.[10]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.[10][11]
Duration 1.5 - 16 hoursMonitor by TLC for consumption of the limiting reagent.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, two-necked flask under an inert atmosphere (Nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.02 eq).[15]

  • Reagent Addition: Add 1,4-dibromobenzene (1.2 eq) and anhydrous THF/Triethylamine (2:1 ratio). Stir until dissolved.

  • Alkyne Addition: Add this compound (1.0 eq) dropwise to the stirring solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired precursor.

Protocol 2: Automated [¹⁸F]Radiolabeling of a PET Tracer

Objective: To perform a nucleophilic aromatic substitution (SNA r) on a suitable precursor (e.g., a nitro- or trimethylammonium-substituted analog) to produce the final [¹⁸F]-labeled PET tracer. The pyridine ring is activated towards nucleophilic substitution, often requiring a good leaving group at the ortho- or para-position relative to the ring nitrogen.[4]

Parameter Value/Reagent Rationale/Notes
Radionuclide [¹⁸F]FluorideProduced in a cyclotron, trapped on an anion exchange cartridge.
Eluent K₂CO₃ / Kryptofix 222 (K2.2.2)Forms the reactive, "naked" [K/K2.2.2]⁺[¹⁸F]⁻ complex.[4]
Precursor e.g., 5-Nitro-3-((target)ethynyl)pyridineThe nitro group is an excellent leaving group for SNA r.[4]
Solvent Dimethyl sulfoxide (DMSO)A polar aprotic solvent that enhances the nucleophilicity of fluoride.[4]
Temperature 120 - 150 °CHigh temperature is required to overcome the activation energy of the SNA r reaction.[4]
Duration 5 - 15 minutesRapid labeling is crucial due to the short half-life of ¹⁸F.
Purification Semi-preparative HPLCTo isolate the final radiotracer from unreacted precursor and byproducts.[17][18]

Automated Synthesis Workflow:

The automation of radiotracer synthesis is critical for radiation safety and reproducibility.[19] A flexible, cassette-based radiosynthesizer is typically programmed to perform the following steps.[19]

  • [¹⁸F]Fluoride Trapping & Elution: Cyclotron-produced [¹⁸F]F⁻ in [¹⁸O]H₂O is passed through a quaternary methyl ammonium (QMA) cartridge. The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of K₂CO₃ and Kryptofix 222 in acetonitrile/water.

  • Azeotropic Drying: The solvent is removed under a stream of nitrogen with heating to ensure the [K/K2.2.2]⁺[¹⁸F]⁻ complex is anhydrous. This step is critical for maximizing reactivity.

  • Labeling Reaction: A solution of the precursor in DMSO is added to the dried [¹⁸F]fluoride complex. The vessel is heated to the specified temperature for the required duration.

  • Quenching & Dilution: The reaction is quenched and diluted, typically with the mobile phase for HPLC purification.

  • Purification: The mixture is injected onto a semi-preparative HPLC system. The fraction corresponding to the desired [¹⁸F]-labeled product is collected.

  • Formulation: The collected HPLC fraction is typically passed through a C18 Sep-Pak cartridge to remove the organic solvent. The final product is then eluted with ethanol and formulated in sterile saline for injection.[18]

  • Quality Control: The final product must undergo rigorous quality control tests, including radiochemical purity, specific activity, sterility, and endotoxin levels, before it can be used for imaging.[20]

Diagram 3: Automated Radiosynthesis Logical Flow

Radiosynthesis_Flow Cyclotron [¹⁸F]F⁻ in [¹⁸O]H₂O (from Cyclotron) Trap QMA Cartridge Trap [¹⁸F]F⁻ Cyclotron->Trap Elute Elute with K₂CO₃/K2.2.2 To Reaction Vessel Trap->Elute Dry Azeotropic Drying Anhydrous [¹⁸F]F⁻ Elute->Dry React Add Precursor in DMSO Heat (120-150°C) Dry->React Purify Inject onto HPLC Collect Product Peak React->Purify Formulate C18 Sep-Pak Formulate in Saline Purify->Formulate QC Quality Control Formulate->QC Final Final PET Tracer QC->Final

Caption: Logical flow of an automated PET tracer synthesis.

Application Example: Imaging Neuroinflammation

Neuroinflammation is a key pathological feature in many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[21][22][23] PET imaging of neuroinflammatory markers, such as activated microglia and astrocytes, offers a means for early diagnosis and monitoring of disease progression.[2][24]

A hypothetical PET tracer, [¹⁸F]FP-NeuroInflam, could be designed using this compound. The core strategy would involve using a Sonogashira reaction to couple the this compound moiety to an aryl halide fragment known to bind with high affinity to a target associated with neuroinflammation, for example, the translocator protein (TSPO) or cyclooxygenase (COX) enzymes.[2][24] The resulting precursor would then be radiolabeled with ¹⁸F. The presence of the fluoropyridine group is anticipated to provide good brain penetration and favorable metabolic stability, essential characteristics for a successful CNS PET tracer.[5]

Conclusion and Future Directions

This compound stands out as a preeminent building block in the design and synthesis of novel PET imaging agents. Its unique combination of a reactive alkyne handle and a fluorinated pyridine ring allows for the application of robust and versatile synthetic strategies, including Sonogashira coupling and click chemistry. The detailed protocols and mechanistic insights provided herein serve as a foundational guide for researchers to develop next-generation PET tracers. The continued exploration of new precursors derived from this compound will undoubtedly lead to the development of highly specific and sensitive imaging agents for a wide range of diseases, ultimately advancing the frontiers of molecular imaging and personalized medicine.

References

  • Li, Z., & Conti, P. S. (2010). Radiopharmaceutical chemistry for positron emission tomography. In PET in Clinical Oncology (pp. 47-69). Springer, Berlin, Heidelberg.
  • Dollé, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current pharmaceutical design, 11(25), 3221-3235. [Link]

  • Gao, M., Wang, M., & Chen, K. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic letters, 17(15), 3854-3857. [Link]

  • Peko, T. D., & Sunderland, J. J. (2019). Fluorine-18: a radionuclide for all seasons. Journal of Nuclear Medicine, 60(Supplement 2), 12S-18S. [Link]

  • Li, Z., & Kiesewetter, D. O. (2008). An Efficient Synthesis of (Fluoromethyl) pyridylamines for Labeling with Fluorine-18. The Journal of Organic Chemistry, 73(1), 23-27. [Link]

  • National Center for Biotechnology Information. (2006). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. In Probe Reports from the Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Wuest, M., & Wuest, F. (2017). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3. 1) channels in vivo. RSC Advances, 7(81), 51399-51411. [Link]

  • Society of Nuclear Medicine and Molecular Imaging. (2025). New PET Tracer Delivers High-Quality Images of Brain Inflammation Activity. SNMMI News. [Link]

  • Huang, J., et al. (2022). Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. Frontiers in Immunology, 13, 1010946. [Link]

  • Burianova, V. (2025). The synthesis and development of radionuclide based tracers for the imaging of diseases (Doctoral dissertation, University of Glasgow). [Link]

  • Huang, J., et al. (2022). Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. Frontiers in Immunology, 13, 1010946. [Link]

  • Niu, G., & Chen, X. (2012). Strain-Promoted Catalyst-Free Click Chemistry for Rapid Construction of 64Cu-Labeled PET Imaging Probes. Molecular Imaging and Biology, 14(6), 691–699. [Link]

  • van Dam, R. M., et al. (2017). Production of diverse PET probes with limited resources: 24 18F-labeled compounds prepared with a single radiosynthesizer. Journal of Nuclear Medicine, 58(10), 1668-1674. [Link]

  • Lee, S., & Lee, S. Y. (2022). The development status of PET radiotracers for evaluating neuroinflammation. Archives of Pharmacal Research, 45(1), 1-16. [Link]

  • CBS. (2020). Emerging PET Radiotracers and Targets for Imaging of Neuroinflammation in Neurodegenerative Diseases: Outlook Beyond TSPO. PET Clinics, 15(4), 413-437. [Link]

  • Saha, G. B. (2010). Synthesis of PET Radiopharmaceuticals. In Fundamentals of Nuclear Pharmacy (pp. 119-144). Springer, New York, NY. [Link]

  • Schopf, E., et al. (2023). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. JoVE (Journal of Visualized Experiments), (192), e58428. [Link]

  • National Center for Biotechnology Information. (2006). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. In Probe Reports from the Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • ResearchGate. (n.d.). Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. [Link]

  • Gellis, A., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. European Journal of Organic Chemistry, 2018(45), 6245-6253. [Link]

  • Reddy, V. P., & Kumar, A. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(18), 3233-3235. [Link]

  • James, M. L., & Gambhir, S. S. (2012). A survey of PET and SPECT radionuclides and radiolabeled molecules for in vivo imaging. Seminars in nuclear medicine, 42(5), 311-332. [Link]

  • National Center for Biotechnology Information. (2008). 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine. In Probe Reports from the Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Jaskula-Sztul, R., et al. (2011). Transforming a Targeted Porphyrin Theranostic Agent into a PET Imaging Probe for Cancer. Bioconjugate chemistry, 22(9), 1796-1804. [Link]

  • Zhang, Y., et al. (2021). Radiosynthesis and evaluation of N5-(2-18F-fluoropropanyl) ornithine as a potential agent for tumor PET imaging. Nuclear Medicine and Biology, 94-95, 48-56. [Link]

  • Reddy, V. P., & Kumar, A. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(18), 3233-3235. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling for 3-Ethynyl-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing the Sonogashira coupling of 3-Ethynyl-5-fluoropyridine. This resource is tailored for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. Pyridine-containing compounds are crucial in medicinal chemistry, yet their electronic properties can present unique challenges in palladium-catalyzed cross-coupling reactions.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes the Sonogashira coupling of this compound potentially challenging?

A1: The pyridine ring, being an electron-deficient heterocycle, can influence the catalytic cycle in several ways.[3] The nitrogen lone pair can coordinate to the palladium center, potentially altering its catalytic activity. Furthermore, the fluorine substituent further withdraws electron density, which can affect the rate of oxidative addition. While electron-deficient heterocycles like pyridines generally react well in Sonogashira couplings, the specific substitution pattern can lead to lower yields or the need for fine-tuned conditions compared to simple aryl halides.[3]

Q2: What are the essential components of a Sonogashira reaction?

A2: A typical Sonogashira reaction involves an aryl or vinyl halide (your substrate), a terminal alkyne (this compound), a palladium catalyst (a source of Pd(0)), a copper(I) co-catalyst (often CuI), an amine base, and an appropriate solvent.[4][5] The reaction is a powerful tool for forming C(sp²)–C(sp) bonds under generally mild conditions.[6][7][8]

Q3: Is the copper co-catalyst always necessary?

A3: No, and in many cases, it's advantageous to omit it. While the classic Sonogashira protocol uses a copper co-catalyst to facilitate the formation of a copper acetylide intermediate, this can also lead to an undesirable side reaction called Glaser coupling, which is the homocoupling of the alkyne.[3][9][10] Copper-free Sonogashira protocols have been developed to circumvent this issue and are often preferred for cleaner reactions, although they may require different ligands or conditions to proceed efficiently.[4][9][11][12]

Q4: What is the general reactivity order for aryl halides in this reaction?

A4: The reactivity of the coupling partner significantly impacts the reaction conditions required. The general trend from most reactive to least reactive is: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[7][11] Consequently, couplings with aryl iodides can often be performed at room temperature, while aryl bromides may necessitate heating.[11] Aryl chlorides are the most challenging and typically require more specialized catalyst systems.[13]

Q5: What is the black precipitate I sometimes see in my reaction?

A5: The formation of a black precipitate, commonly known as "palladium black," signals the decomposition and precipitation of the palladium catalyst from the solution.[11] This is detrimental to the reaction as it removes the active catalyst from the catalytic cycle. Common causes include impurities in reagents or solvents, inappropriate solvent choice (some anecdotal evidence points to THF), or excessively high temperatures.[11][14]

Troubleshooting Guide

Navigating the complexities of the Sonogashira coupling with a substrate like this compound requires a systematic approach to troubleshooting. The following table outlines common issues, their probable causes, and scientifically-grounded solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The Pd(0) catalyst may have oxidized. Pd(PPh₃)₄ is particularly sensitive to air.[11]Use a fresh batch of catalyst or a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂. Ensure proper storage under an inert atmosphere.
Poor Reagent Quality: Impurities in the aryl halide, alkyne, or solvent can poison the catalyst.[11]Purify starting materials if necessary. Use anhydrous, degassed solvents.
Inappropriate Base: The base may not be strong enough to deprotonate the alkyne efficiently, or it may be wet.[11][15]Use a dry, sufficiently strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in excess.[11]
Suboptimal Temperature: The temperature may be too low for the oxidative addition of less reactive aryl halides (e.g., bromides).[16]For aryl bromides, consider increasing the temperature to 80-100°C. Monitor for potential alkyne decomposition at higher temperatures.[6]
Significant Alkyne Homocoupling (Glaser Byproduct) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.[3][6][17]Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[11]
Copper-Mediated Side Reaction: This is an inherent issue with the classic copper co-catalyzed Sonogashira reaction.[9][10]Switch to a copper-free protocol. This may require screening different ligands and bases to find optimal conditions.[4][11][12]
Formation of Palladium Black Catalyst Decomposition: Can be caused by impurities, high temperatures, or an unsuitable solvent.[11]Use high-purity reagents and solvents. If using THF, consider switching to DMF, dioxane, or acetonitrile.[14][16] Optimize the temperature to be high enough for reaction but low enough to prevent decomposition.
Incomplete Consumption of Starting Material Insufficient Catalyst Loading: The amount of catalyst may be too low for complete conversion.While typical loadings are 1-5 mol%, for challenging substrates, a slightly higher loading might be beneficial. However, always start with a lower loading and optimize.
Reaction Stalling: The catalyst may have deactivated over the course of the reaction.Consider a second addition of the catalyst midway through the reaction. Ensure the inert atmosphere is maintained.

Experimental Protocols

Herein are detailed, step-by-step methodologies for conducting the Sonogashira coupling with this compound, offering both a standard and an optimized, copper-free approach.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a good starting point, particularly when coupling with a more reactive aryl iodide.

Materials:

  • Aryl halide (e.g., 4-Iodoanisole) (1.0 equiv)

  • This compound (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe, followed by triethylamine.

  • Add this compound dropwise to the stirring mixture.

  • Stir the reaction at room temperature (for aryl iodides) or heat to 60-80°C (for aryl bromides).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Copper-Free Sonogashira Coupling

This protocol is recommended to minimize the formation of the Glaser homocoupling byproduct, which is often a significant issue.[6][9]

Materials:

  • Aryl halide (e.g., 4-Bromoanisole) (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)

  • Diisopropylethylamine (DIPEA) or another suitable amine base (3.0 equiv)[18]

  • Anhydrous, degassed N-Methyl-2-pyrrolidone (NMP) or DMF[7][18]

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the aryl halide and Pd(PPh₃)₄ to a dry reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Add this compound to the mixture.

  • Seal the vessel and heat to 80-100°C.

  • Monitor the reaction's progress. Copper-free reactions can sometimes be slower than their copper-catalyzed counterparts.[9]

  • Follow the workup and purification steps as outlined in Protocol 1.

Visualizing the Process

To better understand the reaction and troubleshooting logic, the following diagrams have been created.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Alkyne_Pd_complex Ar-Pd(II)-C≡CR(L₂) Pd_complex->Alkyne_Pd_complex Transmetalation (from Cu cycle) Alkyne_Pd_complex->Pd0 Reductive Elimination Product Ar-C≡CR Alkyne_Pd_complex->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide Deprotonation & Complexation Cu_acetylide->Pd_complex To Pd Cycle Glaser Glaser Homocoupling (R-C≡C-C≡C-R) Cu_acetylide->Glaser O₂ Alkyne H-C≡CR Alkyne->CuX Base Base Base->CuX

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Purity & Inert Conditions Start->Check_Reagents Check_Catalyst Is Catalyst Active? Check_Reagents->Check_Catalyst Reagents OK Purify Purify/Degas Reagents Check_Reagents->Purify Impurities Found Check_Conditions Optimize Conditions Check_Catalyst->Check_Conditions Catalyst OK New_Catalyst Use Fresh Catalyst Check_Catalyst->New_Catalyst Catalyst Suspect Glaser_Problem High Glaser Byproduct? Check_Conditions->Glaser_Problem Optimized Adjust_Temp_Base Adjust T° & Base Check_Conditions->Adjust_Temp_Base Not Optimized Success Successful Coupling Glaser_Problem->Success No Go_Cu_Free Switch to Copper-Free Protocol Glaser_Problem->Go_Cu_Free Yes Purify->Check_Reagents New_Catalyst->Check_Catalyst Adjust_Temp_Base->Check_Conditions Go_Cu_Free->Check_Conditions

Sources

Technical Support Center: 3-Ethynyl-5-fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethynyl-5-fluoropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable heterocyclic building block. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format, grounded in established chemical principles and field experience.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and versatile method is the Sonogashira cross-coupling reaction.[1] This reaction forms the key carbon-carbon bond between an sp-hybridized carbon of a terminal alkyne and an sp²-hybridized carbon of an aryl halide. The typical route involves coupling a 3-halo-5-fluoropyridine with a protected acetylene equivalent.

Q2: What are the recommended starting materials for this synthesis?

For the pyridine component, 3-bromo-5-fluoropyridine is a common and commercially available starting material. While the corresponding 3-iodo-5-fluoropyridine would be more reactive, the bromo-analogue often provides a good balance of reactivity, stability, and cost.[2][3] For the alkyne component, using a protected terminal alkyne is standard practice. The most common choice is (Trimethylsilyl)acetylene (TMSA) .[4]

Q3: Why is it preferable to use (Trimethylsilyl)acetylene (TMSA) instead of acetylene gas?

There are several critical advantages to using TMSA:

  • Safety and Handling: Acetylene is a flammable and potentially explosive gas under pressure, requiring specialized equipment. TMSA is a manageable liquid with a convenient boiling point (53 °C).[4]

  • Reaction Stoichiometry: As a liquid, TMSA allows for precise measurement and control of stoichiometry.

  • Prevention of Disubstitution: The bulky trimethylsilyl group acts as a protecting group, ensuring that the coupling reaction occurs only once. Using acetylene gas can lead to the formation of 1,2-di(5-fluoropyridin-3-yl)acetylene as a significant byproduct.[4]

Q4: What are the essential components of the Sonogashira coupling step?

A successful Sonogashira reaction for this synthesis typically requires the following components:

  • Palladium Catalyst: A source of Palladium(0), which is the active catalytic species. Common choices include Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like PdCl₂(PPh₃)₂ with a reducing environment.[1]

  • Copper(I) Co-catalyst: Typically Copper(I) iodide (CuI). The copper salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetallation with the palladium center.[3][5]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the HX acid formed during the reaction and acts as the solvent or co-solvent.[6]

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to catalyst deactivation and promote undesirable side reactions.[7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Conversion of 3-Bromo-5-fluoropyridine
  • Observation: TLC or LC-MS analysis shows a large amount of unreacted 3-bromo-5-fluoropyridine after the expected reaction time.

  • Potential Causes & Solutions:

Probable CauseScientific Rationale & Recommended Action
Inactive Catalyst The active Pd(0) species is easily oxidized to inactive Pd(II) by trace oxygen. Solution: Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes). Use fresh, high-quality palladium catalyst and ligands. If using a Pd(II) precatalyst, ensure your conditions (ligand, base) are sufficient to generate the active Pd(0) species in situ.
Insufficient Temperature The oxidative addition of an aryl bromide to the Pd(0) center is often the rate-limiting step and is slower than for an aryl iodide.[3] The electron-withdrawing nature of the fluoropyridine ring can further impact this step. Solution: Gradually increase the reaction temperature. If running at room temperature, try warming to 50-80 °C. Monitor the reaction closely for the appearance of degradation products.[8]
Poor Ligand Choice The phosphine ligand is critical for stabilizing the palladium center and modulating its reactivity. Triphenylphosphine (PPh₃) is standard, but more electron-rich or bulky ligands can sometimes accelerate the oxidative addition step. Solution: Consider screening other ligands. For challenging couplings, ligands like P(t-Bu)₃ or bulky biarylphosphine ligands (e.g., XPhos, SPhos) can be effective, though they may require re-optimization of other parameters.[9]
Issue 2: A Major Byproduct with ~2x the Molecular Weight of the Alkyne is Formed
  • Observation: A significant non-polar spot appears on TLC, and Mass Spec analysis indicates the presence of a symmetrical diyne (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne).

  • Potential Cause & Solutions:

This is almost certainly due to the oxidative homocoupling of the alkyne , often referred to as Glaser coupling.[5][10] This is the most common and problematic side reaction in copper-catalyzed Sonogashira protocols.

G cluster_0 Desired Sonogashira Pathway cluster_1 Glaser Homocoupling Side Reaction Aryl_X 3-Br-5-F-Py Aryl_Pd_X Aryl-Pd(II)-X Aryl_X->Aryl_Pd_X Oxidative Addition Pd0 Pd(0)L₂ Pd0->Aryl_Pd_X Aryl_Pd_Alkyne Aryl-Pd(II)-C≡C-R Aryl_Pd_X->Aryl_Pd_Alkyne Cu_Alkyne Cu-C≡C-R Cu_Alkyne->Aryl_Pd_Alkyne Transmetallation Diyne R-C≡C-C≡C-R Cu_Alkyne->Diyne Oxidative Dimerization Product 3-(R-Ethynyl)-5-F-Py Aryl_Pd_Alkyne->Product Reductive Elimination Product->Pd0 Alkyne R-C≡C-H Alkyne->Cu_Alkyne Cu_I Cu(I) Cu_I->Cu_Alkyne O2 O₂ O2->Diyne

Fig 1. Competition between Sonogashira cross-coupling and Glaser homocoupling.
  • Mitigation Strategies:

    • Strictly Anaerobic Conditions: Oxygen is the primary oxidant for this side reaction.[7] Your first and most critical action is to improve your degassing procedure for all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.

    • Employ Copper-Free Conditions: The development of copper-free Sonogashira protocols was driven specifically by the need to avoid Glaser coupling.[2][10] These methods often require a different palladium/ligand system and may use a different base (e.g., Cs₂CO₃) or additives, but they completely eliminate the primary catalyst for homocoupling.

    • Control Reagent Addition: Slowly adding the terminal alkyne via syringe pump can help maintain a low instantaneous concentration, which kinetically disfavors the second-order homocoupling reaction relative to the cross-coupling reaction.

Issue 3: Loss of Fluorine Atom During Silyl Deprotection
  • Observation: After the deprotection step, a new product is observed where the fluorine atom at the C5 position has been substituted (e.g., by a methoxy group if using K₂CO₃/MeOH).

  • Potential Cause & Solutions:

This is a classic case of Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is electron-deficient, and this effect is amplified by the fluorine atom's own electron-withdrawing inductive effect. This makes the C-F bond susceptible to attack by strong nucleophiles.

G cluster_0 Desired Deprotection cluster_1 SNAr Side Reaction Start 3-(TMS-Ethynyl)-5-F-Py Product1 3-Ethynyl-5-F-Py Start->Product1 Protodesilylation Product2 3-(TMS-Ethynyl)-5-Methoxy-Py Start->Product2 Nucleophilic Attack at C5 Reagent1 TBAF / THF or K₂CO₃ / MeOH (mild) Reagent1->Product1 Reagent2 Strong Nucleophile (e.g., MeO⁻ from KOH/MeOH) Reagent2->Product2

Fig 2. Deprotection pathways: desired vs. side reaction.
  • Mitigation Strategies:

    • Use a Non-Nucleophilic Fluoride Source: The standard and safest reagent for this deprotection is Tetrabutylammonium fluoride (TBAF) in a solvent like THF.[11] The fluoride ion selectively cleaves the Si-C bond without acting as a competitive nucleophile at the pyridine ring.

    • Use Milder Basic Conditions: If using a carbonate/alcohol system, use potassium carbonate (K₂CO₃) instead of stronger bases like potassium hydroxide (KOH). Run the reaction at room temperature or 0 °C and monitor carefully by TLC to stop the reaction as soon as the starting material is consumed, minimizing the risk of the SNAr side reaction.[11][12]

Experimental Protocols

The following are representative, non-optimized procedures that serve as a robust starting point for your experiments.

Protocol 1: Sonogashira Coupling of 3-Bromo-5-fluoropyridine with TMSA
  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.03 eq).

  • Inerting: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 3-bromo-5-fluoropyridine (1.0 eq). Add degassed anhydrous triethylamine (TEA, ~3-4 mL per mmol of halide) and degassed anhydrous THF (~1-2 mL per mmol of halide) via cannula or syringe.

  • Reaction Initiation: Stir the resulting suspension for 5-10 minutes. Add (Trimethylsilyl)acetylene (1.2 - 1.5 eq) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature or warm to 50 °C. Monitor the reaction progress by TLC or LC-MS until the 3-bromo-5-fluoropyridine is consumed (typically 4-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues and salts. Wash the pad with additional solvent.

  • Purification: Concentrate the filtrate in vacuo. The crude 3-((trimethylsilyl)ethynyl)-5-fluoropyridine can often be used directly in the next step or purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Deprotection to Yield this compound
  • Setup: Dissolve the crude or purified 3-((trimethylsilyl)ethynyl)-5-fluoropyridine (1.0 eq) in anhydrous THF in an oven-dried round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the deprotection by TLC (the product is typically more polar than the silylated starting material). The reaction is usually complete within 1-3 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield this compound as a solid.

References
  • Title: The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior Source: ACS Catalysis URL: [Link]

  • Title: Sonogashira Coupling Source: Royal Society of Chemistry URL: [Link]

  • Title: Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Source: Semantic Scholar URL: [Link]

  • Title: Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Heterogeneous Catalytic Homocoupling of Terminal Alkynes Source: ACS Publications URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews URL: [Link]

  • Title: Copper-free Sonogashira coupling Source: The chemical reaction database URL: [Link]

  • Title: Glaser coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds Source: Sci-Hub URL: [Link]

  • Title: Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 Source: University of Southampton ePrints URL: [Link]

  • Title: Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds Source: ResearchGate URL: [Link]

  • Title: Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives Source: SciELO México URL: [Link]

  • Title: Protiodesilylation of terminal alkynes method? Source: Reddit URL: [Link]

  • Title: Sonogashira troubleshooting help needed Source: Reddit URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Some Aspects of the Chemistry of Alkynylsilanes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Trimethylsilylacetylene Source: Wikipedia URL: [Link]

  • Title: Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives Source: ResearchGate URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

Sources

Technical Support Center: 3-Ethynyl-5-fluoropyridine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Ethynyl-5-fluoropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. Here, we address common challenges and frequently encountered issues during its purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is dedicated to resolving specific problems you may encounter post-synthesis. The advice provided assumes the synthesis of this compound was performed via a Sonogashira cross-coupling reaction, which is the most prevalent method for its preparation.[1][2]

Q1: My crude ¹H NMR is complex and shows more than just my product. What are the most probable impurities I should be looking for?

A1: A complex crude NMR spectrum following a Sonogashira reaction typically points to a mixture of starting materials, catalyst residues, and specific side-products. Understanding these impurities is the first step to devising a successful purification strategy.

The primary contaminants to anticipate are:

  • Unreacted Starting Materials: Residual 3-halo-5-fluoropyridine (iodo- or bromo- derivatives are most common) and the terminal alkyne source (e.g., trimethylsilylacetylene).

  • Homocoupled Alkyne (Diyne): This is the most common side-product, resulting from the Glaser-Hay coupling of the terminal alkyne with itself.[3] This reaction is particularly prevalent when using a copper(I) co-catalyst.

  • Dehalogenated Starting Material: Reduction of the C-X bond on the pyridine ring can lead to the formation of 3-fluoropyridine.[3]

  • Catalyst Residues: Palladium and copper catalysts, along with their phosphine ligands (e.g., triphenylphosphine and its oxide), are often present.

  • Solvent and Base: Residual high-boiling solvents (like DMF or NMP) and amine bases (like triethylamine or diisopropylamine) can also complicate the spectrum.

A systematic approach to identifying these involves spiking your crude mixture with authentic samples of starting materials and comparing the NMR spectra.

G

Q2: I am observing a significant amount of a symmetrical byproduct. How can I identify and minimize it?

A2: This is almost certainly the homocoupled diyne from a Glaser-Hay side reaction.[3] This occurs when the copper acetylide intermediate reacts with another molecule of itself in the presence of an oxidant (often adventitious air).

Minimization Strategies:

  • Employ Copper-Free Conditions: The most effective method to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol. While sometimes slower, these conditions completely eliminate the primary pathway for this side reaction.[1][3]

  • Control Stoichiometry: Use a minimal excess of the alkyne (e.g., 1.05-1.1 equivalents). A large excess drives the homocoupling pathway.

  • Maintain an Inert Atmosphere: Rigorously deoxygenate your solvents and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction to minimize oxidative coupling.

Q3: My compound appears to be streaking or degrading during silica gel column chromatography. What is the cause and how can I fix it?

A3: This is a common issue. Both the basic nitrogen atom of the pyridine ring and the terminal alkyne can interact unfavorably with the acidic surface of standard silica gel. The pyridine can bind strongly, leading to tailing, while the alkyne can be sensitive to the acidic environment, potentially leading to decomposition.

Solutions:

  • Neutralize the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your chosen eluent and add 1-2% triethylamine (or another volatile base) relative to the solvent volume. This deactivates the acidic silanol groups, leading to sharper peaks and improved recovery.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds like pyridines.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the column efficiently.

Q4: What is a good starting point for a mobile phase to purify this compound by column chromatography?

A4: A non-polar/polar solvent system is standard. The polarity should be tuned based on Thin Layer Chromatography (TLC) analysis of your crude mixture.

  • Recommended Starting System: Hexane/Ethyl Acetate.

  • TLC Analysis: Spot your crude material on a silica TLC plate. Develop the plate in various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 1:1). The ideal solvent system will give your product a Retention Factor (Rf) of ~0.25-0.35 .

  • Observation: The homocoupled diyne is typically less polar than the desired product and will have a higher Rf. Unreacted halo-pyridine polarity will vary. Polar impurities like triphenylphosphine oxide will remain near the baseline.

Typical Impurity Relative Polarity Expected Rf vs. Product Primary Removal Method
Homocoupled DiyneLowHigherColumn Chromatography
3-Halo-5-fluoropyridineMediumSimilar/Slightly LowerColumn Chromatography
Triphenylphosphine OxideHighMuch LowerFiltration/Column Chromatography
Amine BaseHighMuch Lower (streaking)Aqueous Work-up / Acid-Base Extraction

Frequently Asked Questions (FAQs)

Q1: What is the best first-pass purification strategy for a crude reaction mixture containing this compound?

A1: A well-designed aqueous work-up followed by column chromatography is the most reliable initial approach.

G Start Crude Reaction Mixture Workup Aqueous Work-up (e.g., dilute with EtOAc, wash with NH4Cl, brine) Start->Workup Filter Filter through Celite®/Silica Plug (Removes catalyst solids) Workup->Filter Concentrate Concentrate Organic Phase Filter->Concentrate Chromatography Column Chromatography (e.g., Hexane/EtOAc on Silica Gel) Concentrate->Chromatography Fractions Combine Pure Fractions Chromatography->Fractions Final_Concentrate Concentrate & Dry Under Vacuum Fractions->Final_Concentrate Product Pure this compound Final_Concentrate->Product Analysis Purity Analysis (NMR, LC-MS) Product->Analysis

Step-by-Step General Protocol:

  • Quench and Dilute: Once the reaction is complete (monitored by TLC/LC-MS), cool the mixture to room temperature. Dilute it with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) to remove the amine base, followed by a water wash, and finally a brine wash to aid in phase separation.[2]

  • Dry and Filter: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the solution through a small plug of Celite® or silica gel to remove the precipitated palladium catalyst and other insoluble materials.[2]

  • Concentrate: Remove the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the resulting crude residue by flash column chromatography using the solvent system determined from your TLC analysis.

Q2: Can I use acid-base extraction for purification?

A2: Yes, this can be a very effective technique to separate your basic pyridine product from non-basic impurities like the homocoupled diyne.

Protocol for Acid-Base Extraction:

  • Dissolve the crude material in a water-immiscible organic solvent (e.g., EtOAc, DCM).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product will move into the aqueous phase as the pyridinium salt. Non-basic impurities will remain in the organic layer.

  • Separate the layers. You can wash the acidic aqueous layer with fresh organic solvent to remove any remaining trapped impurities.

  • Carefully neutralize the aqueous layer by adding a base (e.g., saturated NaHCO₃ or 1M NaOH) until the pH is > 8. Your product will precipitate or form an oil.

  • Extract the now-basic aqueous layer multiple times with an organic solvent (EtOAc or DCM).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the purified product.

Caution: This method is effective but can be complicated by emulsion formation. It is best suited for removing non-basic impurities and may not separate other pyridine-containing side products.

Q3: What are the recommended storage conditions for purified this compound?

A3: Terminal alkynes can be sensitive to heat, light, and air. To ensure long-term stability:

  • Temperature: Store at 2-8°C.[4]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.[4]

  • Container: Use a well-sealed amber glass vial to protect from light.

The compound is often described as a viscous liquid or solid, so its physical form may vary depending on residual solvent and purity.[4][5]

Q4: How do I definitively confirm the purity and identity of my final product?

A4: A combination of analytical techniques is required for full characterization:

  • ¹H and ¹³C NMR: Confirms the chemical structure and provides a good indication of purity (absence of impurity signals).

  • ¹⁹F NMR: The presence of a single fluorine signal at the expected chemical shift is a strong indicator of purity.

  • Mass Spectrometry (LC-MS or GC-MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity level (e.g., >98%).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69790570, 3-Ethyl-5-fluoropyridine. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Corma, A., et al. (2011). Gold Catalyzes the Sonogashira Coupling Reaction without the Requirement of Palladium Impurities. ResearchGate. Retrieved from [Link]

  • Google Patents. (1995). US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67794, 3-Fluoropyridine. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Dolbier Jr, W. R. (2003). New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Ethynyl-3-fluoropyridine. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Retrieved from [Link]

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Technical Support Center: Sonogashira Coupling of Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for advancing your research with Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with electron-deficient pyridine substrates. The inherent electronic properties of these heterocycles present unique obstacles that can hinder reaction efficiency and yield.

The electron-withdrawing nature of the pyridine ring, compounded by the Lewis basicity of the nitrogen atom, can complicate the standard Sonogashira catalytic cycle. The nitrogen can coordinate with the palladium center, leading to catalyst inhibition or deactivation. Furthermore, the crucial oxidative addition step is often sluggish for electron-poor systems.[1] This guide provides field-proven insights, troubleshooting strategies, and optimized protocols to help you overcome these specific challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during the Sonogashira coupling of electron-deficient pyridines.

Q1: My reaction with a 2-chloropyridine substrate is showing no conversion. What's the likely cause? A: The lack of reactivity is almost certainly due to the difficulty of the oxidative addition step. The general reactivity order for aryl halides in Sonogashira coupling is I > OTf > Br >> Cl.[2][3][4] Aryl chlorides are notoriously unreactive due to the strong C-Cl bond. For these substrates, standard conditions are rarely effective. You will need to employ more forcing conditions, such as higher temperatures (often >100°C in a sealed vessel), or switch to microwave-assisted protocols, which can dramatically increase reaction rates and yields.[2][5] Additionally, specialized catalyst systems with highly active, bulky electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) may be required to facilitate the oxidative addition.[1][6]

Q2: I'm observing a significant amount of a side product that appears to be a dimer of my starting alkyne. How can I prevent this? A: This side product is the result of Glaser-Hay homocoupling, a common issue in copper-co-catalyzed Sonogashira reactions.[7] This oxidative coupling of the terminal alkyne is promoted by the copper(I) catalyst, particularly in the presence of oxygen.[4][8] To minimize or eliminate this, you have two primary strategies:

  • Ensure Rigorously Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon for an extended period) and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.

  • Switch to a Copper-Free Protocol: Copper-free Sonogashira couplings are highly effective at preventing homocoupling.[2][4] These systems often require a stronger base or a different ligand set to facilitate the deprotonation of the alkyne and subsequent steps, but they completely remove the catalyst responsible for the unwanted side reaction.[6][9]

Q3: A black precipitate formed in my reaction flask. Is the reaction failing? A: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of your soluble palladium catalyst into insoluble palladium(0) metal.[4] This is a sign of catalyst deactivation and will likely lead to low or stalled conversion. Common causes include:

  • High Temperatures: Prolonged heating can degrade sensitive catalyst complexes.

  • Impurities: Impurities in reagents or solvents can poison the catalyst.

  • Inappropriate Solvent Choice: Some solvents may not adequately stabilize the catalytic species. Anecdotal evidence suggests THF can sometimes promote this decomposition.[10] To resolve this, ensure you are using high-purity, anhydrous, and degassed reagents and solvents. If high temperatures are necessary, consider a more robust ligand that better stabilizes the palladium center or shorten the reaction time by using microwave heating.[5]

Q4: Is a copper co-catalyst always necessary for coupling with pyridines? A: No, and in many cases, it is preferable to omit it. The traditional Sonogashira reaction relies on a copper(I) co-catalyst (typically CuI) to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[7][11] While effective, this is the primary cause of the undesirable Glaser homocoupling side reaction.[8] Modern copper-free protocols are now widely used and are often more robust, especially in complex molecule synthesis where minimizing side products is critical. These reactions proceed through a mechanism where the alkyne coordinates directly to the palladium center before deprotonation by the amine base.[6][9]

Part 2: In-Depth Troubleshooting Guide
Problem: Low to No Product Conversion

This is the most frequent challenge when working with electron-deficient pyridines. The root cause typically lies in the two initial steps of the catalytic cycle: oxidative addition and catalyst stability.

Caption: A workflow for troubleshooting low conversion rates.

The lone pair of electrons on the pyridine nitrogen atom can coordinate to the Lewis acidic palladium center. This coordination can occupy a site required for the catalytic cycle to proceed, effectively acting as an inhibitor and shutting down the reaction.

  • The "Why": Electron-deficient pyridines are less basic than their electron-rich counterparts, but this coordination can still be a significant off-cycle pathway. The catalyst becomes sequestered in an unreactive state.

  • Solutions:

    • Use Bulky Ligands: Employing sterically demanding phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can disfavor the coordination of the pyridine nitrogen through steric hindrance, keeping the catalyst active and on-cycle.[1][6]

    • Consider a Different Pre-catalyst: Sometimes, the choice of palladium source matters. While Pd(PPh₃)₂Cl₂ is common, pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃, combined with an appropriate ligand, can offer different activation pathways and may be less susceptible to inhibition in your specific system.

The oxidative addition of the aryl halide to the Pd(0) center is the first and often rate-determining step.[7] Electron-withdrawing groups on the pyridine ring decrease the electron density of the C-X bond, making this step more difficult.[1]

  • The "Why": The palladium catalyst must insert itself into the carbon-halide bond. A less electron-rich carbon center makes this process energetically less favorable, slowing the reaction dramatically, especially for C-Br and C-Cl bonds.

  • Solutions:

    • Increase Reaction Energy: The most direct way to overcome a high activation barrier is to increase the reaction temperature. If refluxing in a solvent like DMF or dioxane is insufficient, using a sealed reaction vessel to reach higher temperatures (e.g., 100-120°C) is a standard approach.[12][13]

    • Microwave Irradiation: Microwave heating is an exceptionally effective tool for accelerating these reactions. It can deliver energy to the system much more efficiently than a conventional oil bath, often reducing reaction times from hours to minutes and enabling the use of less reactive halides like chlorides.[5][14]

    • Change the Halide: If your synthesis allows, starting with a 2-iodopyridine instead of a 2-bromopyridine will make the oxidative addition significantly easier and may allow the reaction to proceed under much milder conditions.[4]

Halide SubstrateReactivityTypical TemperatureCatalyst SystemKey Consideration
Iodopyridine HighRoom Temp to 60°CStandard Pd/PPh₃Most reliable starting point.[4]
Bromopyridine Moderate80°C to 120°CStandard or Bulky LigandsOften requires heating.[12][13]
Chloropyridine Low100°C to 150°CBulky/Specialized LigandsMicrowave heating is highly recommended.[2][5]
Triflate (OTf) HighRoom Temp to 80°CStandard Pd/PPh₃Reactivity is comparable to iodides.[2]
Part 3: Optimized Experimental Protocol

This section provides a robust, step-by-step protocol for a copper-free Sonogashira coupling of a moderately challenging substrate, 2-bromo-5-nitropyridine, to minimize homocoupling and address potential catalyst inhibition.

Reaction: Coupling of 2-bromo-5-nitropyridine with Phenylacetylene

Caption: Experimental workflow for the optimized protocol.

Materials:

  • 2-bromo-5-nitropyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2-bromo-5-nitropyridine (e.g., 203 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (5 mL) followed by phenylacetylene (132 µL, 1.2 mmol).

  • Heating and Monitoring: Place the sealed vessel in a preheated oil bath at 100°C. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired 2-(phenylethynyl)-5-nitropyridine product.

Part 4: Mechanistic Overview

A clear understanding of the catalytic cycle is essential for rational troubleshooting.

The Copper-Free Sonogashira Cycle

Sonogashira_Copper_Free cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 [Pd(0)L₂] oxidative_addition Oxidative Addition pd0->oxidative_addition   pd2_complex trans-[Pd(II)(Ar)(X)L₂] oxidative_addition->pd2_complex   alkyne_coord Alkyne Coordination & Deprotonation pd2_complex->alkyne_coord   pd_acetylide trans-[Pd(II)(Ar)(C≡CR)L₂] alkyne_coord->pd_acetylide   reductive_elim Reductive Elimination pd_acetylide->reductive_elim   reductive_elim->pd0   product Ar-C≡C-R reductive_elim->product aryl_halide Ar-X (e.g., Bromopyridine) aryl_halide->oxidative_addition alkyne R-C≡C-H alkyne->alkyne_coord base Base (e.g., K₃PO₄) base->alkyne_coord

Caption: The catalytic cycle for the copper-free Sonogashira reaction.

References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Deshmukh, M. B., et al. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. ARKIVOC, 2009(xi), 105-114. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165-4169. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Köllhofer, A., et al. (2002). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 21(19), 4027-4038. [Link]

  • Blaser, T., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Kappe, C. O. (2004). Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. Synfacts, 2004(1), 0113-0117. [Link]

  • NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Košmrlj, J., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3804-3809. [Link]

  • ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • G.S.M.D.P. Sethunga, et al. (2018). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules, 23(7), 1773. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Anilkumar, G., & Ghorpade, R. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 248-265. [Link]

  • Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(16), 11018-11029. [Link]

  • Catellani, M., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis, 13(18), 12185-12194. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

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Technical Support Center: Synthesis of 3-Ethynyl-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethynyl-5-fluoropyridine. This molecule is a critical building block in medicinal chemistry, valued for its role in constructing complex pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic underpinnings of the synthetic procedures, offering field-tested insights to improve yield, minimize side reactions, and streamline purification.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved via a Sonogashira coupling of a 3-halo-5-fluoropyridine with a suitable alkyne source.

Issue 1: Low or No Product Yield

Question: My Sonogashira coupling reaction is resulting in a very low yield of this compound. What are the likely causes and how can I resolve this?

Answer: A low yield in a Sonogashira coupling is a common issue that can typically be traced back to one of three areas: catalyst activity, reaction conditions, or reagent quality.

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a primary cause of low yields.

    • Cause: The active Pd(0) species is sensitive to oxidation.[1] Insufficient degassing allows oxygen to oxidize the catalyst. Additionally, impurities in reagents or solvents can act as catalyst poisons. The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition and aggregation.[1][2]

    • Solution:

      • Ensure Anaerobic Conditions: Thoroughly degas your solvent(s) and reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period.[3] Maintain a positive pressure of inert gas throughout the reaction.

      • Use High-Purity Reagents: Use freshly purchased or purified starting materials, particularly the aryl halide and the alkyne.[3]

      • Catalyst Choice: While Pd(PPh₃)₄ is common, it can be sensitive to air.[3] Consider using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species.[4][5]

      • Increase Catalyst Loading: As a last resort for a particularly challenging reaction, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can help achieve better conversion.[1]

  • Sub-optimal Reaction Conditions: The interplay of solvent, base, and temperature is critical.

    • Cause: The choice of base is crucial for deprotonating the terminal alkyne, a key step in the catalytic cycle.[3][6] The temperature must be sufficient to drive the reaction, especially the oxidative addition step with less reactive aryl bromides, but not so high as to cause catalyst decomposition.[7]

    • Solution:

      • Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a co-solvent.[8] Ensure the base is anhydrous and used in excess.

      • Solvent Considerations: While THF is common, it has been anecdotally reported to promote the formation of palladium black.[9] Consider screening other anhydrous, degassed solvents such as DMF or Dioxane.[1]

      • Temperature Optimization: The reactivity of the aryl halide is a key factor.[3] For a starting material like 3-bromo-5-fluoropyridine, heating may be necessary (e.g., 50-100 °C).[10] If using the more reactive 3-iodo-5-fluoropyridine, the reaction may proceed efficiently at room temperature.[3]

  • Starting Material Reactivity:

    • Cause: The reactivity of the aryl halide follows the general trend: I > OTf ≈ Br > Cl.[1][3] Aryl bromides are significantly less reactive than aryl iodides and often require more forcing conditions.

    • Solution: If yields with 3-bromo-5-fluoropyridine are consistently low, consider switching to 3-iodo-5-fluoropyridine. The increased reactivity can often justify the higher cost of the starting material.

Issue 2: Significant Byproduct Formation (Homocoupling)

Question: I am observing a significant amount of a byproduct that I suspect is the homocoupled diyne from my terminal alkyne (Glaser coupling). How can I minimize this?

Answer: The formation of symmetrical 1,3-diynes is a classic side reaction in Sonogashira couplings, known as Glaser or Hay coupling.[11] This occurs when two molecules of the terminal alkyne couple with each other. This side reaction is promoted by oxygen and is often mediated by the copper(I) co-catalyst.[4][11]

  • Cause: The copper(I) acetylide intermediate, which is crucial for the main reaction, can undergo oxidative dimerization in the presence of an oxidant, typically oxygen.[11]

  • Solution:

    • Strict Anaerobic Conditions: This is the most critical factor. As mentioned previously, rigorous degassing of the reaction mixture is essential to remove dissolved oxygen, which is the primary oxidant for this side reaction.[3]

    • Copper-Free Conditions: The most direct way to avoid copper-mediated homocoupling is to run the reaction without a copper co-catalyst.[3][4] Copper-free Sonogashira protocols have been well-developed and are often preferred to ensure product purity.[5] These reactions may require different ligands or slightly higher temperatures to proceed efficiently.

    • Control Alkyne Concentration: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper(I) co-catalyst, and is it always necessary?

The copper(I) co-catalyst, typically CuI, plays a key role in the traditional Sonogashira reaction. It reacts with the terminal alkyne to form a copper(I) acetylide.[4] This species is more reactive towards the palladium complex in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[5][6][12] The use of a copper co-catalyst generally allows the reaction to proceed at a faster rate and under milder conditions (e.g., room temperature).[4]

However, as discussed above, the copper catalyst can also promote undesired alkyne homocoupling.[4] Therefore, it is not always necessary. Copper-free Sonogashira reactions are highly effective and avoid the Glaser coupling side product, making them an excellent alternative, especially when product purity is paramount.[3]

Q2: Which starting material is better: 3-bromo-5-fluoropyridine or 3-iodo-5-fluoropyridine?

The choice depends on a balance of reactivity and cost. 3-iodo-5-fluoropyridine is significantly more reactive due to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the palladium catalytic cycle.[1] This allows for milder reaction conditions, often at room temperature, and can lead to higher yields and shorter reaction times.[3] However, iodo-pyridines are generally more expensive than their bromo- counterparts.

3-bromo-5-fluoropyridine is more cost-effective but less reactive, typically requiring heating to achieve a good conversion rate.[7][10] If you are developing a large-scale synthesis, optimizing the reaction with the bromo- derivative may be more economical. For lab-scale or discovery chemistry, the convenience and higher success rate with the iodo- derivative often outweigh the cost.

Q3: My reaction turns black. What does this mean?

The formation of a black precipitate is a common observation in palladium-catalyzed reactions and is referred to as "palladium black."[9] It consists of finely divided, elemental palladium particles that have precipitated from the solution.[2] This indicates that the active, soluble Pd(0) catalyst has aggregated and deactivated.[1] This can be caused by:

  • High temperatures: Can lead to ligand dissociation and catalyst aggregation.

  • Poor solvent choice: Some solvents may not stabilize the catalytic species effectively.[9]

  • Impurities: Can poison the catalyst and promote decomposition.[1]

  • Presence of oxygen: Can degrade the phosphine ligands and the palladium complex.[1]

While a color change to dark red or brown is normal, the formation of a significant black precipitate is a sign of catalyst death and will likely lead to a stalled reaction and low yield.[9]

Q4: What is the best way to purify the final product, this compound?

Purification is typically achieved by column chromatography on silica gel. However, terminal alkynes can sometimes be challenging to purify.

  • Standard Chromatography: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point for elution. The product's polarity will determine the optimal solvent system.

  • Silver Ion Chromatography: Terminal alkynes have a known affinity for silver ions, forming silver acetylides. This property can be exploited for purification using silica gel impregnated with silver nitrate.[13] This technique can be highly effective for separating the terminal alkyne product from non-alkyne impurities.

  • Boronic Ester Derivatization: For particularly difficult separations, the terminal alkyne can be temporarily converted into a more stable and chromatographically well-behaved derivative, such as a boronic ester, which can be purified and then cleaved to regenerate the alkyne.

Visualizing the Process

Key Reaction Mechanisms and Workflows

To better understand the chemistry and troubleshooting logic, the following diagrams illustrate the key catalytic cycle and a decision-making workflow for addressing low yields.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR (Product) RedElim->Product CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Deprotonation Cu_Acetylide->Transmetal To Pd Cycle

Caption: The dual catalytic cycles of the Sonogashira coupling.

Troubleshooting_Workflow Start Low Product Yield Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Start->Check_Conditions Check_Byproducts Analyze Byproducts Start->Check_Byproducts Catalyst_Degassed Is reaction fully degassed? Check_Catalyst->Catalyst_Degassed Catalyst_Purity Are reagents high purity? Catalyst_Degassed->Catalyst_Purity Catalyst_Loading Consider increasing loading (to 5%) Catalyst_Purity->Catalyst_Loading Cond_Halide Using Ar-Br or Ar-I? Check_Conditions->Cond_Halide Cond_Base Is base anhydrous & in excess? Check_Conditions->Cond_Base Cond_Temp_Br Increase Temp (50-100 °C) Cond_Halide->Cond_Temp_Br Ar-Br Cond_Temp_I RT should be sufficient Cond_Halide->Cond_Temp_I Ar-I Byproduct_Glaser Is Glaser homocoupling observed? Check_Byproducts->Byproduct_Glaser Glaser_Solution_O2 Improve degassing Byproduct_Glaser->Glaser_Solution_O2 Glaser_Solution_Cu Switch to copper-free protocol Byproduct_Glaser->Glaser_Solution_Cu

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Comparative Data on Reaction Conditions

The following table summarizes typical conditions and considerations for the Sonogashira coupling to synthesize pyridine derivatives, providing a quick reference for experimental design.

ParameterCondition A: Iodide SubstrateCondition B: Bromide SubstrateRationale & Key Insights
Aryl Halide 3-Iodo-5-fluoropyridine3-Bromo-5-fluoropyridineThe C-I bond is weaker, leading to faster oxidative addition. More reactive but higher cost.[1][3]
Catalyst PdCl₂(PPh₃)₂ (1-2 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)Bromides are less reactive and may require a higher catalyst loading for efficient conversion.[1][10]
Co-Catalyst CuI (2-5 mol%) or Copper-FreeCuI (3-10 mol%) or Copper-FreeCopper accelerates the reaction but increases the risk of Glaser coupling.[4][14]
Base Triethylamine (Et₃N)Diisopropylethylamine (DIPEA)Both are effective. Ensure the base is anhydrous and in sufficient excess (≥3 eq).
Solvent THF or DioxaneDMF or DioxaneSolvents must be anhydrous and thoroughly degassed.
Temperature Room Temperature50 - 100 °CThe higher energy barrier for oxidative addition with Ar-Br necessitates heating.[7]
Typical Yield Good to Excellent (>80%)Moderate to Good (50-85%)Yields are highly dependent on meticulous setup and execution.

References

  • Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Castro–Stephens coupling. In Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Wang, X., Song, Y., Qu, J., & Luo, Y. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(7), 1373–1380. [Link]

  • Shaheen, S., Toseef, M., & Niazi, U. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Retrieved from [Link]

  • ChemOrgChem. (2022, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]

  • 3.5.6 Castro-Stephens Coupling. NPTEL Archive. Retrieved from [Link]

  • Castro-Stephens Coupling. Organic Syntheses. Retrieved from [Link]

  • Sonogashira troubleshooting help needed. Reddit. (2020, August 7). Retrieved from [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. (2015). Retrieved from [Link]

  • Wikipedia audio article. (2019, February 20). Castro-Stephens coupling [Video]. YouTube. [Link]

  • Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. MDPI. Retrieved from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]

  • Mechanistic investigation and further optimization of the aqueous Glaser−Hay bioconjugation. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. PMC - NIH. Retrieved from [Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations. PMC - NIH. Retrieved from [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. (2021, September 2). Retrieved from [Link]

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Publications - American Chemical Society. Retrieved from [Link]

  • Method for concentration and purification of alkyne-containing molecules. Google Patents. (2018).
  • Recent Advances in Sonogashira Reactions. ResearchGate. (2011). Retrieved from [Link]

  • Conditions optimization for the double Sonogashira coupling. ResearchGate. Retrieved from [Link]

  • The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments. ResearchGate. (2011). Retrieved from [Link]

  • Arylation of Terminal Alkynes. ChemistryViews. (2023, March 11). Retrieved from [Link]

  • Preparation method of fluoropyridine compounds. Google Patents. (2013).
  • 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. NIH. Retrieved from [Link]

  • Aryl Alkynes Research Articles. R Discovery. Retrieved from [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Retrieved from [Link]

Sources

stability of 3-Ethynyl-5-fluoropyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-Ethynyl-5-fluoropyridine. This guide is designed to provide in-depth technical assistance and troubleshooting advice for researchers utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature data, established chemical principles, and extensive field experience with related compounds. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and achieve optimal results in your experiments.

I. General Handling, Storage, and Stability

Proper handling and storage are paramount to ensure the integrity and reactivity of this compound. Here are some frequently asked questions regarding its stability.

Q1: What are the recommended storage conditions for this compound?

A1: To maintain its purity and reactivity, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is typically 2-8°C. The compound is sensitive to light and air, which can lead to gradual degradation.

Q2: How stable is this compound to acidic and basic conditions?

A2: The pyridine nitrogen in this compound is basic and will readily form a pyridinium salt in the presence of strong acids. This protonation can significantly alter the electronic properties of the molecule, potentially influencing the reactivity of the ethynyl group.[1][2] While this can be a useful feature to modulate reactivity, prolonged exposure to strong acids, especially at elevated temperatures, may lead to undesired side reactions or decomposition.

Under strongly basic conditions, particularly with strong, non-nucleophilic bases, the terminal alkyne proton can be deprotonated to form a pyridylacetylide. This is a key step in many of its desired reactions. However, some strong bases may also react with the fluoropyridine ring, although the C-F bond in this position is generally robust. It is advisable to use milder bases like triethylamine or diisopropylethylamine for reactions where deprotonation of the alkyne is desired without affecting the aromatic ring.

Q3: Is this compound prone to polymerization?

A3: Terminal alkynes, in general, can be susceptible to polymerization under certain conditions, such as exposure to transition metal catalysts, strong acids, or high temperatures.[3][4][5] While this compound is not exceptionally prone to spontaneous polymerization under proper storage, care should be taken during reactions to minimize this side reaction. This is particularly relevant in transition metal-catalyzed reactions where dimerization or oligomerization of the alkyne can be a competing pathway.

II. Troubleshooting Common Reactions

This section provides troubleshooting guidance for common reactions involving this compound.

A. Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for the functionalization of this compound, enabling the formation of C(sp)-C(sp²) bonds.[6][7][8]

Q4: I am observing low yields in my Sonogashira coupling with this compound. What are the likely causes and solutions?

A4: Low yields in Sonogashira couplings with this substrate can stem from several factors. Here's a troubleshooting guide:

Potential Cause Explanation Recommended Solution
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.- Use a higher catalyst loading (e.g., 2-5 mol%).- Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote the catalytic cycle.- Consider using a copper-free Sonogashira protocol to minimize catalyst poisoning.
Alkyne Homocoupling (Glaser Coupling) The terminal alkyne can dimerize in the presence of the copper(I) co-catalyst and oxygen to form a 1,3-diyne byproduct.[7]- Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).- Use freshly distilled and degassed solvents.- Minimize the reaction time once the starting material is consumed.- Consider a copper-free Sonogashira protocol.
Incomplete Reaction The reaction may not have gone to completion.- Increase the reaction time or temperature.- Add a slight excess of the this compound (e.g., 1.1-1.2 equivalents).- Ensure the base is of high quality and used in sufficient quantity (typically 2-3 equivalents).
Substrate Decomposition Although generally stable, prolonged reaction times at high temperatures could lead to some degradation.- Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.- Attempt the reaction at a lower temperature for a longer duration.

Experimental Protocol: Typical Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • Aryl halide (1.0 equiv)

    • This compound (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • CuI (0.1 equiv)

    • Triethylamine (3.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₄, and CuI.

    • Add the anhydrous, degassed solvent and triethylamine.

    • Stir the mixture for 10-15 minutes at room temperature.

    • Add this compound dropwise.

    • Heat the reaction to the desired temperature (typically 50-80°C) and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Sources

Technical Support Center: Catalyst Selection for Sonogashira Reactions with 3-Ethynyl-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in Sonogashira reactions, with a specific focus on the coupling of 3-Ethynyl-5-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction. Here, we will delve into the nuances of catalyst choice, troubleshoot common issues, and provide evidence-based protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a catalyst system for the Sonogashira reaction with this compound?

When coupling this compound, the electronic nature of the substrate is a key determinant for catalyst selection. The pyridine ring is electron-deficient, which can influence the stability and reactivity of the catalytic intermediates. The primary components of the catalyst system to consider are:

  • Palladium(0) Source: This is the core of the catalytic cycle. Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1] For electron-deficient substrates like fluoropyridines, a more electron-rich and bulky phosphine ligand on the palladium center can enhance the rate of oxidative addition, which is often the rate-limiting step.[2]

  • Copper(I) Co-catalyst: Typically, copper(I) iodide (CuI) is used to activate the terminal alkyne, forming a copper acetylide intermediate.[1][3] This intermediate then undergoes transmetalation with the palladium complex.[4]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for deprotonating the alkyne and neutralizing the hydrogen halide produced during the reaction.[1][5]

Q2: I'm observing low to no yield in my reaction. What are the likely causes and how can I troubleshoot this?

Low or no product yield is a common frustration. A systematic approach to troubleshooting is essential:

  • Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) species can be sensitive to air and moisture. Using a fresh batch or one stored under an inert atmosphere is recommended.[5] Similarly, CuI can degrade over time; use a fresh supply.[5]

  • Inert Atmosphere: The Sonogashira reaction, especially the copper-catalyzed version, should be performed under a strict inert atmosphere (argon or nitrogen).[5][6] Oxygen can lead to the undesirable Glaser-Hay homocoupling of the alkyne.[3][7]

  • Solvent and Base Quality: Use anhydrous and deoxygenated solvents.[1] Common solvents include THF, DMF, and toluene.[1] Ensure the amine base is dry and used in sufficient excess.[5]

  • Reaction Temperature: While many Sonogashira reactions proceed at room temperature, electron-deficient aryl halides may require heating to facilitate oxidative addition.[5][8]

Q3: Is a copper co-catalyst always necessary? What are the pros and cons of a copper-free Sonogashira reaction?

No, a copper co-catalyst is not always necessary. Copper-free Sonogashira reactions are a significant development in this field.[7][9][10]

  • Advantages of Copper-Free Systems: The primary benefit is the avoidance of Glaser-Hay homocoupling of the alkyne, which is a common side reaction in the presence of copper and oxygen.[3][11] This simplifies purification and can improve the overall yield of the desired cross-coupled product. For substrates containing functional groups that can coordinate with copper, such as some nitrogen heterocycles, a copper-free system is often preferred.[3]

  • Disadvantages and Considerations: Copper-free reactions may require higher temperatures, different ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes), or different bases to proceed efficiently.[7][9] The reaction kinetics might also be slower compared to the copper-co-catalyzed counterpart.[7]

Q4: I'm seeing a black precipitate form in my reaction. What is it and what should I do?

The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution.[5] This leads to a loss of catalytic activity and is a common cause of low yields.

Causes:

  • Impurities: Impurities in the reagents or solvents can poison the catalyst.

  • Inappropriate Solvent: Some solvents may promote the formation of palladium black.[5]

  • High Temperatures: Excessive heat can lead to catalyst decomposition.

  • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unstable Pd(0) can aggregate.

Solutions:

  • Use high-purity, degassed reagents and solvents.

  • Consider a more robust ligand that remains coordinated to the palladium center throughout the catalytic cycle.

  • Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield Inactive catalyst (Pd or Cu).[5]Use fresh, high-quality catalysts.
Presence of oxygen leading to side reactions.[5]Ensure rigorous inert atmosphere conditions (degas solvents, use Schlenk techniques).
Insufficiently activated aryl halide.Increase reaction temperature.[8] Consider a more electron-rich, bulky phosphine ligand.[2]
Poor quality of solvent or base.[5]Use anhydrous, degassed solvents and a dry, high-purity amine base.
Formation of Homocoupled Alkyne (Glaser Product) Presence of oxygen with copper co-catalyst.[3][11]Rigorously exclude oxygen from the reaction.
Switch to a copper-free Sonogashira protocol.[7][9]
Catalyst Decomposition (Palladium Black) Impurities in reagents/solvents.[5]Purify starting materials and use high-purity solvents.
High reaction temperature.Optimize for the lowest effective temperature.
Inappropriate ligand choice.Use a more strongly coordinating or sterically hindering ligand to stabilize the Pd(0) species.
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.
Insufficient amount of alkyne or base.Use a slight excess of the terminal alkyne and ensure the base is in sufficient quantity.

Experimental Protocols

Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling

This protocol provides a general procedure for the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound dropwise.

  • Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted for situations where the avoidance of copper is desirable.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • A suitable base (e.g., Cs₂CO₃, 2.0 mmol or an amine base like diisopropylamine)

  • Anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane, 5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide, Pd(PPh₃)₄, and the base.

  • Add the anhydrous, degassed solvent.

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizing the Process

The Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->PdII_alkyne CuX CuX Transmetal->CuX RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product R¹-C≡C-R² RedElim->Product Base Base Alkyne H-C≡C-R² Cu_acetylide Cu-C≡C-R² Alkyne->Cu_acetylide + CuX - HX Cu_acetylide->Transmetal Troubleshooting_Tree start Low Yield or No Reaction q1 Is the reaction atmosphere strictly inert? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are catalysts (Pd & Cu) fresh and active? a1_yes->q2 sol1 Degas solvents thoroughly. Use Schlenk/glovebox techniques. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is homocoupled alkyne observed? a2_yes->q3 sol2 Use fresh batches of catalysts. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Consider a copper-free protocol. a3_yes->sol3 q4 Is palladium black forming? a3_no->q4 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Use high-purity reagents. Optimize temperature. Try a different ligand. a4_yes->sol4 q5 Have temperature and reaction time been optimized? a4_no->q5 sol4->q5 a5_yes Yes q5->a5_yes Yes a5_no No q5->a5_no No end_node Consult further literature for substrate-specific issues. a5_yes->end_node sol5 Increase temperature and/or reaction time incrementally. a5_no->sol5 sol5->end_node

Caption: A decision tree for troubleshooting common Sonogashira reaction issues.

References

  • Al-Masum, M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7386-7407. [Link]

  • Wikipedia. (2023, December 29). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. [Link]

  • Orlov, N. V., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3879-3884. [Link]

  • Al-Masum, M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7386-7407. [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • ResearchGate. (2025, August 6). A Copper- and Amine-Free Sonogashira Coupling Reaction Promoted by a Ferrocene-Based Phosphinimine-Phosphine Ligand at Low Catalyst Loading. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • ResearchGate. Palladium and Copper-Supported on Charcoal: A Heterogeneous Multi-Task Catalyst for Sequential Sonogashira-Click and Click-Heck Reactions. [Link]

  • PubMed Central. (2018, November 16). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Chem-Station. (2014, March 11). Sonogashira-Hagiwara Cross Coupling Reaction. [Link]

  • YouTube. (2020, July 25). Sonogashira Coupling. [Link]

  • National Institutes of Health. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • ACS Publications. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

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Technical Support Center: Purification of 3-Ethynyl-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Ethynyl-5-fluoropyridine. As a key building block in medicinal chemistry, the purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of biological data.[1] This document provides a comprehensive, question-and-answer-based troubleshooting guide, drawing upon established principles of organic chemistry and practical, field-proven insights to address common purification challenges.

Diagram: General Purification Workflow

Below is a generalized workflow for the purification of this compound following a typical Sonogashira cross-coupling reaction.

PurificationWorkflow raw_product Crude Reaction Mixture workup Aqueous Work-up raw_product->workup Remove amine salts celite_filtration Celite Filtration workup->celite_filtration Remove bulk Pd/Cu chromatography Silica Gel Chromatography celite_filtration->chromatography Separate organic impurities recrystallization Recrystallization chromatography->recrystallization Final polishing pure_product Pure this compound recrystallization->pure_product

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Impurity Identification

Q1: What are the most common impurities I should expect in my crude this compound synthesized via a Sonogashira coupling?

A1: The impurity profile of a Sonogashira reaction is generally predictable. You should anticipate the presence of the following species:

  • Homocoupled Alkyne (Glaser Coupling Product): This is often the most significant byproduct, resulting from the oxidative dimerization of the terminal alkyne starting material. Its formation is promoted by the presence of the copper(I) co-catalyst and oxygen.

  • Unreacted Starting Materials: These include the halogenated precursor (e.g., 3-bromo-5-fluoropyridine or 3-iodo-5-fluoropyridine) and the alkyne coupling partner. The reactivity of the aryl halide plays a significant role, with the general order being I > Br >> Cl.[2]

  • Residual Catalysts: Palladium and copper catalysts, along with their degradation products, are common metallic impurities. These can exist in various oxidation states and may be complexed with ligands or solvent molecules.

  • Phosphine Ligands and their Oxides: If a phosphine-based palladium catalyst such as Pd(PPh₃)₄ was used, you will likely have residual triphenylphosphine and its oxide in your crude mixture.

  • Amine Salts: The amine base (e.g., triethylamine, diisopropylethylamine) used in the reaction will form a salt with the hydrogen halide byproduct (e.g., triethylammonium bromide).

Q2: How can I use NMR spectroscopy to identify these impurities?

A2: ¹H and ¹³C NMR are powerful tools for identifying impurities. You can consult spectral databases and literature for the chemical shifts of common laboratory solvents and reagents.[3][4][5] For instance, triphenylphosphine oxide often presents a characteristic multiplet in the aromatic region of the ¹H NMR spectrum. The homocoupled diyne will have a distinct symmetrical structure that can be identified by the number and integration of its signals. Unreacted starting materials can be identified by comparing the crude NMR to the spectra of the authentic materials.

Work-up and Initial Purification

Q3: What is the first step I should take after my Sonogashira reaction is complete?

A3: A standard aqueous work-up is the initial step to remove the bulk of the amine salts and other water-soluble components.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride to quench the reaction and remove the amine base.

  • Follow with washes of water and brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous salt such as sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Q4: My crude product contains a lot of dark, insoluble material. What is this and how do I remove it?

A4: The dark precipitate is likely palladium black, a form of elemental palladium that has precipitated from the reaction mixture. A simple and effective way to remove this and other insoluble catalyst residues is by filtration through a pad of Celite®.[6]

Protocol for Celite Filtration:

  • Place a plug of cotton or glass wool at the bottom of a sintered glass funnel.

  • Add a layer of Celite (approximately 2-3 cm) and gently press it down.

  • Pre-wet the Celite pad with the solvent you will use to dissolve your crude product.

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Carefully pour the solution onto the Celite pad and apply gentle suction.

  • Wash the pad with additional fresh solvent to ensure all of your product is collected in the filtrate.

Chromatographic Purification

Q5: What are the recommended conditions for purifying this compound by silica gel chromatography?

A5: Silica gel chromatography is a highly effective method for separating this compound from less polar homocoupled byproducts and more polar starting materials and phosphine oxides.

Recommended Starting Conditions:

ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for flash chromatography of small organic molecules.
Mobile Phase Hexanes/Ethyl Acetate GradientA gradient from low to high polarity allows for the elution of non-polar impurities first, followed by the product, and finally more polar impurities. Start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase it.
TLC Analysis 10-20% Ethyl Acetate in HexanesUse Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal Rf value for the product is between 0.2 and 0.4 for good separation.

Troubleshooting Chromatography:

  • Poor Separation: If your product co-elutes with an impurity, try a less polar solvent system (e.g., hexanes/dichloromethane) or a more polar one (e.g., dichloromethane/methanol) depending on the nature of the impurity.

  • Product Tailing: This can be due to the basic nature of the pyridine nitrogen interacting with the acidic silica gel. To mitigate this, you can pre-treat the silica gel with triethylamine.[7]

  • Streaking on TLC: This may indicate that your sample is not fully dissolving in the mobile phase or is interacting strongly with the silica. Adding a small amount of a more polar solvent to your spotting solution can help.

Recrystallization

Q6: I have isolated my product by chromatography, but it is still not pure enough. Can I use recrystallization?

A6: Yes, recrystallization is an excellent final purification step to obtain highly pure, crystalline this compound. The key is to find a suitable solvent or solvent system.

Finding a Suitable Solvent:

The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Recommended Solvents to Screen:

Solvent/SystemRationale
Ethyl Acetate/Hexanes (or Petroleum Ether) A common and often effective two-solvent system for compounds of intermediate polarity. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A similar system has been used for the recrystallization of other fluoropyridine derivatives.[8][9]
Toluene Aromatic compounds often crystallize well from toluene.
Isopropanol/Water For moderately polar compounds, this can be an effective system.
Methanol Has been used for the recrystallization of similar pyridine-containing compounds.[10]

Troubleshooting Recrystallization:

  • Oiling Out: If your compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using a solvent in which the compound is too soluble. Try using a larger volume of solvent or a different solvent system.

  • No Crystals Form: The solution may not be saturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. Alternatively, you can slowly evaporate some of the solvent to increase the concentration.

  • Low Recovery: This is often due to using too much solvent for the recrystallization. Use the minimum amount of hot solvent required to fully dissolve your compound.

Removal of Residual Metals

Q7: I have purified my compound by chromatography and recrystallization, but I am still concerned about trace metal contamination. How can I remove residual palladium and copper?

A7: Removing trace metals to parts-per-million (ppm) levels, which is often required for pharmaceutical applications, may necessitate the use of metal scavengers.[11]

Metal Scavenging Options:

Scavenger TypeTarget MetalsGeneral Protocol
Thiol-based Scavengers (e.g., ISOLUTE® Si-Thiol) Pd, Pt, Cu, Ag, Hg, Pb[12]Add the scavenger resin to a solution of your compound and stir for several hours at room temperature. The metal will bind to the resin, which can then be removed by filtration.
TMT-based Scavengers (e.g., Biotage® MP-TMT) Specifically effective for Palladium[12]Similar to thiol-based scavengers, this involves stirring the resin with a solution of the compound followed by filtration.[13]
Activated Carbon Broad-spectrum adsorbentWhile less specific, stirring a solution of the compound with activated carbon can sometimes effectively remove residual catalysts.

Diagram: Metal Scavenging Process

ScavengingProcess start Product with Trace Pd/Cu add_scavenger Add Scavenger Resin start->add_scavenger stir Stir (Room Temp) add_scavenger->stir filtrate Filter stir->filtrate pure_product Metal-Free Product filtrate->pure_product waste Resin-Bound Metal (Waste) filtrate->waste

Caption: Workflow for removing trace metals using scavenger resins.

Purity Assessment

Q8: How can I confirm the purity of my final product?

A8: A combination of analytical techniques should be used to confirm the purity of your this compound.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of your compound and the absence of proton-containing impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying the purity of your compound and detecting trace impurities.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for volatile compounds and can provide both purity information and structural confirmation of any impurities.

  • Elemental Analysis: This will determine the percentage of carbon, hydrogen, and nitrogen in your sample, which can be compared to the theoretical values for your compound.

By following these guidelines and troubleshooting steps, you will be well-equipped to overcome the common challenges associated with the purification of this compound, ensuring a high-quality product for your research and development endeavors.

References

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18). Retrieved from [Link]

  • Metal scavengers for organic purification - Biotage. (n.d.). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6). Retrieved from [Link]

  • Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.). Retrieved from [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Retrieved from [Link]

  • Sonogashira workup : r/chemistry - Reddit. (2011, August 22). Retrieved from [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. (n.d.). Retrieved from [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Retrieved from [Link]

    • ANALYTICAL METHODS. (n.d.). Retrieved from [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1). Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

  • Wiley-VCH 2008 - Supporting Information. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]

  • Supporting Information 1 - HU Berlin - Physik. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.). Retrieved from [Link]

  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.). Retrieved from [Link]

  • 4.13: NMR in Lab- Solvent Impurities - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved from [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).
  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - NIH. (2023, May 23). Retrieved from [Link]

  • Furan, 5-heptyl-3-methyl-2-pentyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Methods of Analysis for Fluorine - OUCI. (n.d.). Retrieved from [Link]

  • TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - NCBI. (n.d.). Retrieved from [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Yield in 3-Ethynyl-5-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-ethynyl-5-fluoropyridine. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges and optimizing reaction yields. The unique electronic properties of the fluorinated pyridine ring, while valuable for medicinal chemistry, can introduce specific complexities in common synthetic transformations. This center provides a structured, question-and-answer approach to troubleshoot these issues effectively.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, particularly Sonogashira and Suzuki-Miyaura couplings, are fundamental for functionalizing this compound. However, low yields are a frequent challenge. This section addresses the most common failure modes.

Q1: My Sonogashira coupling of an aryl halide with this compound is giving a low yield. What are the most common causes?

Low yield in a Sonogashira coupling involving this substrate typically stems from one of four primary issues: (1) competitive homocoupling of this compound, (2) catalyst deactivation, (3) suboptimal reaction conditions, or (4) degradation of the starting material.

  • Alkyne Homocoupling (Glaser Coupling): The most frequent side reaction is the copper-catalyzed dimerization of the terminal alkyne to form a symmetrical 1,3-diyne.[1] This process is highly sensitive to the presence of oxygen in the reaction mixture.[1][2] If you observe a significant amount of a higher molecular weight byproduct corresponding to the diyne, this is the likely culprit.

  • Catalyst Deactivation: Palladium catalysts can deactivate through aggregation into inactive palladium black, particularly at high temperatures or concentrations.[3] The pyridine nitrogen in your substrate can also coordinate to the palladium center, potentially altering its catalytic activity or stability. The choice of ligand is critical to prevent this.

  • Suboptimal Conditions: The interplay between the base, solvent, and temperature is crucial. The basicity must be sufficient to deprotonate the terminal alkyne without promoting side reactions on the electron-deficient fluoropyridine ring. The solvent system needs to solubilize all components, including the inorganic base and the organometallic intermediates.

  • Substrate Stability: While generally stable, the fluoropyridine ring can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, especially with strong bases at elevated temperatures.[4][5]

Q2: I'm observing significant amounts of a symmetrical diyne byproduct. How can I suppress this homocoupling?

Suppressing alkyne homocoupling is critical for maximizing the yield of the desired cross-coupled product. Several strategies can be employed.

  • Rigorous Oxygen Exclusion: This is the most important factor. Ensure all solvents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[2][6] Running the reaction under a positive pressure of inert gas is essential.

  • Control of Reagent Addition: Adding the this compound slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.

  • Copper-Free Conditions: While potentially requiring higher temperatures or more specialized ligands, eliminating the copper(I) co-catalyst altogether circumvents the primary mechanism for Glaser coupling.[7][8]

  • Additives: Some protocols suggest that using an atmosphere of dilute hydrogen gas can drastically diminish homocoupling byproducts.[1]

Protocol 1: General Procedure for Minimizing Homocoupling in Sonogashira Reactions

This protocol incorporates best practices for oxygen exclusion and catalyst system selection.

  • Vessel and Reagent Preparation:

    • Dry a Schlenk flask or sealed reaction vial under vacuum with a heat gun and allow it to cool under an inert atmosphere (Argon).

    • Add the aryl halide (1.0 eq.), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a bulky phosphine ligand if needed (see Table 1).

    • Add the copper(I) iodide (1-2 mol%).

    • Seal the vessel, and perform at least three vacuum/argon backfill cycles.

  • Solvent and Base Addition:

    • Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine) via syringe.

    • Stir the mixture for 10-15 minutes under Argon.

  • Substrate Addition:

    • Add the this compound (1.1-1.2 eq.) dropwise or via syringe pump over 30-60 minutes.

  • Reaction Execution:

    • Heat the reaction to the desired temperature (typically 25-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Proceed with standard aqueous extraction and chromatography.

Q3: My reaction turns black and sluggish. What causes this palladium black formation and how can I prevent it?

The formation of palladium black is a visual indicator of catalyst decomposition, where the active Pd(0) species aggregates into inactive metallic palladium.[3] This is a common cause of stalled or low-yielding reactions.

Causality:

  • High Temperature: Can accelerate the aggregation process.

  • Inefficient Ligands: The ligand's role is to stabilize the mononuclear Pd(0) species. If the ligand is not bulky or electron-rich enough, or if it dissociates too readily, the unprotected palladium atoms will aggregate.[3][9]

  • High Catalyst Loading: Can sometimes increase the rate of aggregation.

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These are designed to create a sterically hindered and electronically stable environment around the palladium center, preventing aggregation and promoting the desired catalytic cycle.[3][9]

  • Use a Pre-catalyst: Modern palladium pre-catalysts are often more stable and generate the active Pd(0) species more reliably in situ.

  • Lower the Temperature: If the reaction allows, running it at a lower temperature for a longer duration can preserve the catalyst's activity.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes provide rapid heating that favors the desired reaction pathway over the slower catalyst decomposition pathway, leading to higher yields in shorter times.[10]

Catalyst/Ligand System Typical Substrates Advantages Considerations
Pd(PPh₃)₄ Aryl Iodides, BromidesCommercially available, widely used.[8]Can be thermally sensitive; less effective for challenging substrates.
Pd(PPh₃)₂Cl₂ / CuI Aryl Iodides, BromidesMore air-stable than Pd(PPh₃)₄.[7]Standard choice, but may require optimization.
Pd(dppf)Cl₂ Aryl Bromides, ChloridesBidentate ligand offers good stability.[11]Can be less active for some transformations.
Pd₂(dba)₃ + XPhos/SPhos Aryl Chlorides, Hindered SubstratesBulky biarylphosphine ligands promote difficult oxidative additions and stabilize the catalyst.[3][9]More expensive; requires handling of separate ligand and Pd source.

Table 1: Comparison of common palladium catalyst systems for cross-coupling reactions.

Q4: Could the this compound itself be the problem? Are there specific side reactions to be aware of?

Yes, the inherent properties of the substrate can contribute to low yields. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen makes the ring electron-deficient.[12]

  • C-F Bond Activation: While less common than C-Cl or C-Br activation, direct oxidative addition of a Pd(0) catalyst into the C-F bond is a possible, albeit often challenging, side reaction that would consume the catalyst and starting material.[13] This is more likely with highly reactive, electron-rich catalyst systems.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring is activated towards nucleophilic attack. While the amine bases used in Sonogashira are generally not strong enough nucleophiles, impurities or stronger bases (e.g., alkoxides from impure solvents) could potentially displace the fluoride.[4][5]

  • Pyridine Coordination: The nitrogen lone pair can coordinate to the palladium or copper catalyst. This can sometimes be beneficial, but it can also inhibit catalytic activity by occupying a coordination site needed for the catalytic cycle. The choice of a strongly coordinating solvent or a bulky ligand can help mitigate this effect.

Section 2: Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is an excellent handle for "click chemistry," a powerful bioconjugation and drug discovery tool. However, inconsistent results are a common complaint.

Q5: My click reaction with this compound is inconsistent. What are the key parameters to check?

The success of a CuAAC reaction hinges on maintaining an adequate supply of the active Cu(I) catalyst.[14] Inconsistency often arises from issues with catalyst generation and stability.

  • Copper Source and Reducing Agent: The reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[15] Ensure your sodium ascorbate solution is freshly prepared, as it can degrade in solution upon exposure to air.

  • Oxygen Sensitivity: Cu(I) is readily oxidized to the inactive Cu(II) by dissolved oxygen. As with Sonogashira coupling, degassing your solvents is crucial for reproducibility.

  • Order of Addition: A common pitfall is adding the reagents in an order that allows the copper to react with the alkyne before the azide is present, which can sometimes lead to side reactions or catalyst deactivation.[16] A recommended order is to mix the azide and alkyne, then add the freshly prepared CuSO₄ and sodium ascorbate solutions.

  • Ligands: Ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are often used to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation, leading to more reliable results.[17]

Q6: I suspect my copper catalyst is being sequestered. What is the cause and how can it be mitigated?

The pyridine nitrogen in this compound is a potential ligand for the copper catalyst. This coordination can sequester the copper, reducing its availability to participate in the cycloaddition.

Mitigation Strategies:

  • Use a Chelating Ligand: Employ a ligand like TBTA or THPTA. These ligands are designed to form stable complexes with Cu(I), preventing the pyridine substrate from displacing them and keeping the catalyst active and available.

  • Adjust Solvent System: In some cases, using a more polar or coordinating solvent system (e.g., DMSO/water) can help to solvate the copper ions and minimize inhibitory coordination by the substrate.

  • Increase Catalyst Loading: While not ideal, a modest increase in the copper sulfate and sodium ascorbate loading can sometimes overcome partial catalyst inhibition.

Section 3: Visual Troubleshooting Guides

Troubleshooting Workflow for Low-Yield Sonogashira Reactions

Sonogashira_Troubleshooting Start Low Yield in Sonogashira Reaction Check_Homocoupling Analyze Crude Reaction: Significant Homocoupling? Start->Check_Homocoupling Check_Pd_Black Reaction Mixture Turns Black? Check_Homocoupling->Check_Pd_Black No Sol_Degas Improve Degassing (Freeze-Pump-Thaw) Check_Homocoupling->Sol_Degas Yes Check_SM Starting Material Consumed? Check_Pd_Black->Check_SM No Sol_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Check_Pd_Black->Sol_Ligand Yes Sol_Base Screen Different Bases (e.g., Cs₂CO₃, K₂CO₃) Check_SM->Sol_Base No End Yield Optimized Check_SM->End Yes Sol_Cu_Free Switch to Copper-Free Conditions Sol_Degas->Sol_Cu_Free Sol_Slow_Add Slow Addition of Alkyne Sol_Cu_Free->Sol_Slow_Add Sol_Slow_Add->End Sol_Temp Lower Reaction Temperature Sol_Ligand->Sol_Temp Sol_Precat Use Stable Pd Pre-catalyst Sol_Temp->Sol_Precat Sol_Precat->End Sol_Solvent Screen Solvents (Dioxane, Toluene, DMF) Sol_Base->Sol_Solvent Sol_Time Increase Reaction Time Sol_Solvent->Sol_Time Sol_Time->End

Caption: A logical workflow for diagnosing and solving low yields in Sonogashira couplings.

Key Catalytic Cycles and Common Side Reactions

Catalytic_Cycles cluster_sonogashira Sonogashira Cycle cluster_glaser Glaser Homocoupling (Side Reaction) cluster_deactivation Catalyst Deactivation Pd0 Pd(0)L₂ OA Oxidative Addition (R-X) Pd0->OA PdII R-Pd(II)-X(L₂) OA->PdII TM Transmetalation (Cu-C≡CR') PdII->TM Pd0_unstable Pd(0)L (unstable) PdII->Pd0_unstable Decomposition Pd_Alkyne R-Pd(II)-C≡CR'(L₂) TM->Pd_Alkyne RE Reductive Elimination Pd_Alkyne->RE RE->Pd0 Catalyst Regeneration Product R-C≡CR' RE->Product CuI Cu(I) Alkyne R'-C≡CH Cu_Acetylide R'-C≡C-Cu Alkyne->Cu_Acetylide Base Dimer Oxidative Dimerization (O₂ present) Cu_Acetylide->Dimer Dimer->CuI Diyne R'-C≡C-C≡C-R' Dimer->Diyne Pd_Black Pd Black (inactive) Pd0_unstable->Pd_Black Aggregation

Caption: Interplay of the productive Sonogashira cycle with common side reactions.

References

  • Reductive Coupling of (Fluoro)pyridines by Linear 3d-Metal(I) Silylamides of Cr–Co: A Tale of C−C Bond Formation, C−F Bond Cleavage and a Pyridyl Radical Anion. (2021). Chem. Eur. J.[Link]

  • The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). Pharmaffiliates. [Link]

  • Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. (2018). Organometallics. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Org. Lett.[Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). RSC Adv.[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). J. Am. Chem. Soc.[Link]

  • Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (2019). ePrints Soton. [Link]

  • Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides. (2010). Org. Lett.[Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). Catalysts. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]

  • The isolated yield of product 3 after Suzuki coupling of... (n.d.). ResearchGate. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2021). Polymers. [Link]

  • Problems and Solutions in Click Chemistry Applied to Drug Probes. (2016). Sci Rep.[Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). J. Am. Chem. Soc.[Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't? (2021). ResearchGate. [Link]

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  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2022). ACS Catal.[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds. (2018). ResearchGate. [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). (2025). Reddit. [Link]

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Technical Support Center: Troubleshooting Homocoupling in Sonogashira Reactions of 3-Ethynyl-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing the Sonogashira coupling with 3-ethynyl-5-fluoropyridine, a key building block in modern drug discovery. While incredibly powerful, this reaction is often plagued by the formation of a significant byproduct: the homocoupled diyne, a result of Glaser-Hay coupling.

This document provides in-depth, causality-driven troubleshooting strategies and validated protocols to help you suppress this unwanted side reaction and maximize the yield of your desired product.

Troubleshooting Guide: Diagnosis and Step-by-Step Solutions

This section addresses the most common issues encountered when working with electron-deficient heteroaromatic alkynes like this compound.

Q1: I'm observing a major byproduct with a mass corresponding to the dimer of my alkyne (1,4-bis(5-fluoropyridin-3-yl)buta-1,3-diyne). What is happening and why is it competing with my desired reaction?

A1: You are observing Glaser-Hay homocoupling, a primary and well-known side reaction in copper-catalyzed Sonogashira couplings. [1][2][3]

The Root Cause: This undesired reaction is an oxidative dimerization of your terminal alkyne, catalyzed by the copper(I) co-catalyst and critically, promoted by the presence of molecular oxygen.[1][3][4] While the Sonogashira reaction involves two independent but intersecting catalytic cycles (one for palladium, one for copper), the Glaser coupling pathway branches directly from the copper cycle.[3][5]

In the copper cycle, your alkyne reacts with the Cu(I) salt to form a copper acetylide intermediate.[1][5] This is the key branch point:

  • Desired Pathway (Sonogashira): The copper acetylide undergoes transmetalation with the Pd(II)-aryl complex to proceed to the final cross-coupled product.

  • Undesired Pathway (Glaser-Hay): If oxygen is present, it can oxidize the copper acetylide, leading to a dimerization event that produces the symmetrical diyne and regenerates a copper species.[3][6]

The diagram below illustrates this competition:

Catalytic_Cycles cluster_sonogashira Sonogashira Cycle (Desired) cluster_copper Copper Cycle cluster_glaser Glaser-Hay Homocoupling (Undesired) Pd0 Pd(0)L₂ Pd_Aryl L₂Pd(II)(Ar)X Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkyne L₂Pd(II)(Ar)(C≡CR) Pd_Aryl->Pd_Alkyne Transmetalation Product Ar-C≡C-R Pd_Alkyne->Product Reductive Elimination Product->Pd0 Catalyst Regeneration CuX Cu(I)X Cu_Alkyne Cu(I)-C≡C-R CuX->Cu_Alkyne Homocoupled R-C≡C-C≡C-R Cu_Alkyne->Homocoupled Oxidative Dimerization Alkyne H-C≡C-R Alkyne->Cu_Alkyne Deprotonation Base Base Base->Cu_Alkyne Oxygen O₂ Oxygen->Homocoupled

Figure 1: Competing catalytic cycles in Sonogashira reactions.
Q2: My homocoupling is significant (>10%). What is the most critical first step to suppress it?

A2: Rigorous oxygen exclusion. This is the single most effective parameter you can control to disfavor the Glaser-Hay pathway. [4][7]

The oxidative homocoupling is dependent on O₂, so creating a robustly inert atmosphere is paramount.[1][3] Standard inert gas blanketing is often insufficient.

Protocol 1: Rigorous Reaction Degassing

  • Solvent Preparation: Use solvents from a purification system (still) or anhydrous bottled solvents. Sparge the solvent with argon or nitrogen for at least 30 minutes prior to use.

  • Vessel Setup: Assemble your reaction flask, condenser, and addition funnels/syringes while hot after oven-drying. Allow to cool under a positive pressure of inert gas.

  • Freeze-Pump-Thaw Cycles (Most Rigorous):

    • Add your solid reagents (halide, palladium catalyst, copper salt) to the reaction flask.

    • Add the degassed solvent via cannula transfer.

    • Seal the flask and freeze the contents in a liquid nitrogen bath.

    • Once frozen solid, apply a high vacuum for 5-10 minutes.

    • Close the vacuum line and thaw the mixture in a water bath, backfilling with inert gas.

    • Repeat this cycle at least three times. This is the gold standard for removing dissolved oxygen.

  • Inert Atmosphere Maintenance: Ensure a steady, positive pressure of high-purity inert gas (Argon or Nitrogen) throughout the entire reaction, including during reagent addition and sampling.

TechniqueRelative EffectivenessBest For
Inert Gas Sparging GoodRoutine reactions, large volumes
Freeze-Pump-Thaw ExcellentHighly sensitive reactions, stubborn homocoupling
Simple Inert Gas Blanket FairMay be insufficient for sensitive substrates
Table 1: Comparison of common degassing techniques.

Some research groups have also reported success by creating a reducing atmosphere with a small amount of hydrogen gas mixed with nitrogen or argon, which can further suppress oxygen-driven side reactions.[7][8][9][10][11]

Q3: I've improved my degassing technique, but homocoupling persists. Should I abandon the copper co-catalyst?

A3: Yes, switching to a copper-free protocol is the logical next step and often the definitive solution for sensitive and electron-deficient substrates like this compound. [1][2][12]

While copper(I) salts accelerate the reaction, they are the primary catalyst for the homocoupling side reaction.[1][13] Eliminating copper removes the main pathway for Glaser coupling.[1][2][14] Copper-free Sonogashira reactions are well-established, though they may require slightly adjusted conditions to proceed efficiently.[15][16]

Protocol 2: Recommended Copper-Free Sonogashira This protocol relies on a palladium catalyst and a suitable base, often an amine, to facilitate the deprotonation and coupling of the alkyne.[1][5]

  • Reagents:

    • Aryl/Heteroaryl Halide (e.g., 3-bromo-5-fluoropyridine) (1.0 equiv)

    • This compound (1.1 - 1.5 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%))

    • Base/Solvent (e.g., Diisopropylamine (DIPA) or Triethylamine (TEA))

  • Procedure:

    • Following the rigorous degassing procedure from Protocol 1, charge the reaction flask with the aryl halide and palladium catalyst.

    • Add the amine base/solvent via a degassed syringe or cannula.

    • Stir the mixture at room temperature for 15 minutes.

    • Add the this compound dropwise via syringe.

    • Heat the reaction to a moderate temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS. Reaction times are typically longer than copper-catalyzed versions.

    • Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate for purification.

Troubleshooting_Workflow Start Start: Significant Homocoupling Observed Check_O2 Q: Is the reaction rigorously deoxygenated? Start->Check_O2 Implement_Degas Action: Implement rigorous degassing (Protocol 1) Check_O2->Implement_Degas No Go_Copper_Free Q: Is copper still being used? Check_O2->Go_Copper_Free Yes Assess_1 Re-evaluate: Homocoupling suppressed? Implement_Degas->Assess_1 Success Success: Problem Solved Assess_1->Success Yes Assess_1->Go_Copper_Free No Implement_Cu_Free Action: Switch to Copper-Free Protocol (Protocol 2) Go_Copper_Free->Implement_Cu_Free Yes Optimize_Params Action: Optimize other parameters (Base, Ligand, Slow Addition) Go_Copper_Free->Optimize_Params No (Already Cu-free) Assess_2 Re-evaluate: Homocoupling suppressed? Implement_Cu_Free->Assess_2 Assess_2->Success Yes Assess_2->Optimize_Params No Optimize_Params->Success

Figure 2: A logical workflow for troubleshooting homocoupling.
Q4: I am running a copper-free reaction and still see some homocoupling. How can I further optimize the conditions?

A4: Fine-tune your base, ligand, and addition rate. These parameters directly influence the kinetics of the competing reaction pathways.

Even without copper, trace metals or oxygen can sometimes promote low levels of homocoupling. Optimizing other variables can further suppress it.

  • Base Selection: The base is crucial in the copper-free mechanism for deprotonating the alkyne.[1][5] For heteroaromatic substrates, a bulky, non-nucleophilic amine base like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA) is often superior to triethylamine (TEA). Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly with more specialized ligand systems.[17]

  • Ligand Choice: The ligand on the palladium center dictates its reactivity. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired oxidative addition and reductive elimination steps, helping the cross-coupling reaction outcompete any residual homocoupling pathways.[4][5]

  • Slow Addition of the Alkyne: Homocoupling is a second-order reaction with respect to the alkyne concentration. The desired cross-coupling is first-order. Therefore, by keeping the instantaneous concentration of the this compound low, you can dramatically disfavor the dimerization reaction.[12]

Protocol 3: Syringe Pump Slow Addition

  • Set up the reaction as described in Protocol 2, but withhold the this compound.

  • Dissolve the this compound in a small amount of the degassed reaction solvent.

  • Load this solution into a gas-tight syringe and place it on a syringe pump.

  • Once the main reaction mixture has reached the target temperature, begin adding the alkyne solution via the syringe pump over several hours (e.g., 2-4 hours).

Slow_Addition_Setup cluster_setup Experimental Setup SyringePump Syringe Pump Syringe Gas-tight Syringe (Alkyne Solution) SyringePump->Syringe controls Tubing Needle/Tubing Syringe->Tubing Flask Reaction Flask (Ar-X, Pd Catalyst, Base) in Heated Oil Bath Tubing->Flask Condenser Condenser Flask->Condenser InertGas Inert Gas Inlet InertGas->Flask

Figure 3: Schematic for slow addition of the alkyne via syringe pump.

Frequently Asked Questions (FAQs)

  • FAQ 1: Are there any visual indicators of excessive homocoupling?

    • Yes. The formation of the diyne byproduct is often accompanied by the appearance of insoluble, polymeric materials, which can present as fine precipitates or a darkening of the reaction mixture. This is especially common if oxygen ingress occurs.

  • FAQ 2: How does the electron-deficient nature of this compound affect this reaction?

    • The fluorine atom makes the pyridine ring electron-deficient. This can increase the acidity of the alkyne's terminal proton, potentially making it more susceptible to deprotonation and subsequent homocoupling under certain conditions. It also makes the corresponding aryl halide partner (e.g., 3-bromo-5-fluoropyridine) a good electrophile for the coupling.

  • FAQ 3: Can I just add more of the alkyne to compensate for the amount lost to homocoupling?

    • This is generally not a good strategy. Increasing the concentration of the alkyne can actually accelerate the rate of the second-order homocoupling reaction, potentially worsening the problem and making purification more difficult. It is always better to prevent the side reaction than to try to overcome it with excess reagent.

  • FAQ 4: Are there any additives that can help?

    • In some specific cases, mild reducing agents have been used to keep the palladium catalyst in its active Pd(0) state and minimize oxidative side reactions.[14] However, the most reliable and broadly applicable strategies are rigorous oxygen exclusion and the use of copper-free conditions.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances. Retrieved from [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). Organic Letters. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. Retrieved from [Link]

  • Copper-free Sonogashira coupling. (2008). The chemical reaction database. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. (2012). Dalton Transactions. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. Retrieved from [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2014). ACS Chemical Biology. Retrieved from [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). Organic Letters. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments. (2019). The Journal of Organic Chemistry. Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). NTU scholars. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). Catalysts. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (2020). University of Southampton. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Ethynyl-5-fluoropyridine and its Isomeric Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates synthetic strategy and influences the properties of the final active pharmaceutical ingredient (API). Ethynylpyridines are a privileged scaffold, offering a versatile handle—the ethynyl group—for constructing complex molecular architectures through reactions like Sonogashira coupling and cycloadditions.[1] The strategic introduction of a fluorine atom can profoundly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity.[2]

This guide provides an in-depth comparison of the chemical reactivity of 3-ethynyl-5-fluoropyridine against its non-fluorinated parent, 3-ethynylpyridine, and the isomeric 2- and 4-ethynylpyridines. We will explore the causality behind their differing reactivity profiles, supported by experimental data and detailed protocols, to empower scientists in making informed decisions for their synthetic campaigns.

The Decisive Role of Electronics: Pyridine Nitrogen and Fluorine Substitution

The reactivity of an ethynylpyridine is fundamentally governed by the electronic interplay between the alkyne and the electron-deficient pyridine ring. The position of the ring nitrogen relative to the ethynyl group establishes a baseline reactivity pattern.

  • 2- and 4-Ethynylpyridine: The nitrogen atom at the ortho (2-) or para (4-) position exerts a strong electron-withdrawing effect on the alkyne through resonance (mesomeric effect). This significantly lowers the electron density of the C≡C triple bond, making it highly electrophilic and susceptible to nucleophilic attack.

  • 3-Ethynylpyridine: When the nitrogen is at the meta (3-) position, this resonance-based withdrawal is absent. The nitrogen's influence is primarily an inductive effect, which is weaker. Consequently, 3-ethynylpyridine is substantially less reactive towards nucleophiles than its 2- and 4-isomers.[3]

The introduction of a fluorine atom, one of the most electronegative elements, further perturbs this electronic landscape. Fluorine exerts a powerful inductive electron-withdrawing effect (-I), which further depletes the pyridine ring of electron density.[4] In This compound , the ethynyl group is flanked by two powerful inductive sinks: the ring nitrogen at position 1 and the fluorine atom at position 5. This synergistic effect renders the entire molecule significantly more electron-deficient than any of the non-fluorinated isomers.

electronic_effects cluster_0 Relative Electron Density at Alkyne cluster_1 Driving Electronic Effects 3-EP 3-Ethynylpyridine (Baseline) 4-EP 4-Ethynylpyridine (High) 2-EP 2-Ethynylpyridine (Highest) 3E5FP This compound (Very High) N_Inductive N Inductive Effect (-I) N_Inductive->3-EP Weak Activation N_Inductive->3E5FP N_Resonance N Resonance Effect (-M) N_Resonance->4-EP Strong Activation N_Resonance->2-EP Strongest Activation F_Inductive F Inductive Effect (-I) F_Inductive->3E5FP Synergistic Activation

Caption: Electronic activation of the ethynyl group.

Comparative Reactivity in Key Transformations

The electronic differences manifest directly in the reactivity of these building blocks across several fundamental reaction classes.

Acidity of the Terminal Proton

The electron-withdrawing nature of the substituted pyridine ring increases the polarity of the C-H bond of the terminal alkyne, making the proton more acidic. This is a critical factor in reactions requiring deprotonation, such as the formation of metal acetylides in Sonogashira couplings.

Table 1: Predicted Relative Acidity of Ethynylpyridines

CompoundKey Electronic EffectsPredicted pKa (Relative)Rationale
3-EthynylpyridineWeak Inductive (-I) from NBaselineLeast acidic among the isomers.
4-EthynylpyridineStrong Resonance (-M) from NLower than 3-EPIncreased acidity due to resonance stabilization of the acetylide.
2-EthynylpyridineStrongest Resonance (-M) from NLower than 4-EPProximity of nitrogen enhances stabilization of the conjugate base.
This compound Strong Inductive (-I) from N and FLowest Synergistic and powerful inductive withdrawal significantly acidifies the proton.
Nucleophilic Addition to the Alkyne

This is where the reactivity differences are most stark. The more electron-deficient (electrophilic) the alkyne, the more readily it will be attacked by nucleophiles. Experimental evidence shows that while 2- and 4-ethynylpyridine react efficiently in hydrochlorination, 3-ethynylpyridine is inert under the same conditions.[3]

Due to the potent combined inductive effects of the nitrogen and fluorine atoms, This compound is predicted to be significantly more susceptible to nucleophilic attack than its non-fluorinated counterpart, 3-ethynylpyridine. Its reactivity is expected to approach or even exceed that of 4-ethynylpyridine, making it a valuable substrate for constructing highly functionalized pyridine cores.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a cornerstone of modern synthesis, forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[5] All ethynylpyridines are competent substrates for this transformation. The reaction proceeds via a palladium and copper co-catalyzed cycle. While the electronics of the aryl halide component are often considered more critical, the properties of the alkyne partner also play a role, particularly in the transmetalation step involving the copper acetylide.

The enhanced acidity of the this compound proton facilitates the formation of the key copper acetylide intermediate. Furthermore, the electron-deficient nature of the molecule does not impede the overall catalytic cycle, and these compounds readily couple with a wide range of aryl and heteroaryl halides.[6]

Table 2: Representative Sonogashira Coupling Performance

Ethynylpyridine SubstratePartnerConditionsYieldReference
2-EthynylpyridineAryl IodidePd(PPh₃)₄, CuI, Et₃NGood to Excellent
3-EthynylpyridineAryl BromidePd(PPh₃)₄, CuI, Et₃N/THFGood to Excellent[1]
4-EthynylpyridineAryl IodidePdCl₂(PPh₃)₂, CuI, Et₃NGood to Excellent[7]
Analogous Fluoropyridine Various AlkynesPd(PPh₃)₄, CuI, Et₃N/THF85-93%[6]

Note: This table presents typical outcomes. Yields are highly dependent on the specific coupling partners and reaction optimization.

[3+2] Cycloaddition Reactions (Click Chemistry)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful "click" reaction for forging triazole rings. The reactivity in these reactions is often enhanced when one component is electron-rich and the other is electron-poor. The highly electron-deficient alkyne of This compound makes it an exceptional partner for reactions with azides, leading to rapid and high-yielding formation of the corresponding triazole product. This enhanced reactivity can be advantageous, potentially allowing for lower catalyst loadings or milder reaction conditions compared to the less-activated 3-ethynylpyridine.[8]

Experimental Protocols

To provide a framework for empirical comparison, we present a standardized protocol for the Sonogashira cross-coupling reaction. This self-validating system allows for the direct comparison of reactivity between different ethynylpyridine substrates under identical conditions.

Protocol: Comparative Sonogashira Coupling of Ethynylpyridines

Objective: To compare the reaction rate and yield for the coupling of various ethynylpyridines with a standard aryl halide (e.g., 4-iodotoluene).

Materials:

  • Ethynylpyridine (2-, 3-, 4-, or 3-ethynyl-5-fluoro-) (1.0 equiv)

  • 4-Iodotoluene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N), anhydrous (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add the ethynylpyridine (1.0 mmol), 4-iodotoluene (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF (5 mL) and anhydrous Et₃N (3.0 mmol) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing by TLC or GC-MS.

  • Upon completion (or after a set time, e.g., 12 hours), quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield.

experimental_workflow cluster_prep Reaction Setup cluster_react Reaction & Monitoring cluster_workup Workup & Analysis A 1. Add Reagents to Schlenk Flask (Ethynylpyridine, Ar-I, Pd/Cu) B 2. Purge with Nitrogen (3x) A->B C 3. Add Anhydrous Solvents (THF, Et3N) B->C D 4. Stir at Room Temperature C->D E 5. Monitor by TLC/GC-MS (t = 0, 0.5h, 1h, 2h...) D->E E->D Continue Reaction F 6. Quench (aq. NH4Cl) E->F Reaction Complete G 7. Extract (EtOAc) F->G H 8. Dry & Concentrate G->H I 9. Purify (Chromatography) H->I J 10. Determine Yield & Purity I->J

Caption: Standardized workflow for comparative reactivity studies.

Conclusion

The reactivity of ethynylpyridines is a nuanced interplay of inductive and resonance effects dictated by the position of the ring nitrogen and any additional substituents. While 3-ethynylpyridine is a relatively unactivated isomer, the introduction of a fluorine atom at the 5-position dramatically alters its chemical character.

This compound emerges as a significantly more reactive building block, particularly for nucleophilic addition and cycloaddition reactions. This is a direct consequence of the powerful, synergistic electron-withdrawing effects of the meta-nitrogen and the C5-fluorine substituent. This heightened reactivity, combined with the beneficial pharmacokinetic properties often conferred by fluorine, makes this compound a highly valuable and versatile tool for researchers in drug discovery and materials science. Understanding these fundamental principles of reactivity allows for the rational design of synthetic routes and the strategic selection of building blocks to achieve desired chemical outcomes.

References

  • A Comparative Guide to the Reactivity of 2-, 3-, and 4-Ethynylpyridine. Benchchem. Accessed January 19, 2026.
  • 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China. Bocsci. Accessed January 19, 2026.
  • The Role of 3-Ethynylpyridine in Modern Material Science. ChemBeq. Accessed January 19, 2026.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Published December 7, 2021. [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. Published July 29, 2021. [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. ResearchGate. Accessed January 19, 2026. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Published December 7, 2021. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Published April 13, 2023. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. Accessed January 19, 2026. [Link]

  • Hammett's relation for pyridine/C6F4I-Y complexes. ResearchGate. Accessed January 19, 2026. [Link]

  • Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. Benchchem. Accessed January 19, 2026.
  • Sonogashira coupling. Wikipedia. Accessed January 19, 2026. [Link]

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A Tale of Two Pyridines: Navigating the Sonogashira Coupling with 3-Ethynylpyridine and its Fluorinated Counterpart

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Predicting and Optimizing Reactivity in Pharmaceutical Scaffolding

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone, its presence gracing numerous blockbuster therapeutics. The ability to functionalize this heterocycle with precision is paramount, and among the myriad of synthetic tools, the Sonogashira cross-coupling reaction stands out for its efficiency in forging carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3] This guide delves into a comparative analysis of two critical building blocks for pharmaceutical synthesis: 3-ethynylpyridine and its fluorinated analog, 3-ethynyl-5-fluoropyridine, in the context of the Sonogashira coupling. We will explore how the subtle yet powerful influence of a single fluorine atom can dramatically alter reactivity, offering both opportunities and challenges for the discerning medicinal chemist.

The Sonogashira Reaction: A Brief Primer

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1][4] Its mild reaction conditions and tolerance of a wide array of functional groups have cemented its status as a go-to method for the synthesis of complex molecules.[2][5] The catalytic cycle, a finely orchestrated dance between palladium and a copper co-catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6] Understanding the electronic demands of each step is crucial to predicting how a substrate will behave.

Structural and Electronic Showdown: 3-Ethynylpyridine vs. This compound

At first glance, these two molecules are strikingly similar. Both feature the essential terminal alkyne ripe for coupling. However, the introduction of a fluorine atom at the 5-position of the pyridine ring in this compound sets the stage for a fascinating divergence in chemical behavior.

Feature3-EthynylpyridineThis compound
Structure Pyridine ring with an ethynyl group at the 3-position.Pyridine ring with an ethynyl group at the 3-position and a fluorine atom at the 5-position.
Key Electronic Influence The nitrogen atom in the pyridine ring is electron-withdrawing, influencing the overall electron density of the ring.The highly electronegative fluorine atom acts as a strong electron-withdrawing group, further decreasing the electron density of the pyridine ring.
Acidity of Alkyne Proton Moderately acidic due to the sp-hybridized carbon and the electron-withdrawing nature of the pyridine ring.More acidic due to the enhanced inductive effect from the fluorine atom, which helps to stabilize the resulting acetylide anion.

The fluorine atom in this compound exerts a powerful electron-withdrawing inductive effect. This has two major consequences pertinent to the Sonogashira coupling:

  • Increased Acidity of the Alkynyl Proton: The electron-withdrawing fluorine atom helps to stabilize the negative charge of the copper acetylide intermediate formed during the catalytic cycle. This increased acidity can facilitate the deprotonation of the terminal alkyne, potentially leading to a faster rate of transmetalation.

  • Modification of the Pyridine Ring's Electronic character: The overall electron density of the pyridine ring is significantly reduced. This can influence the coordination of the pyridine nitrogen to the palladium catalyst and may affect the rate of oxidative addition if the pyridine itself were the halide-bearing partner in a coupling reaction.

Predicting Performance in the Sonogashira Coupling: A Mechanistic Perspective

Let's dissect the Sonogashira catalytic cycle to understand how the fluorine substituent in this compound is likely to influence the reaction's progress compared to its non-fluorinated counterpart.

The Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X(Ln) pd0->pd_complex Oxidative Addition (Ar-X) transmetalation Transmetalation pd_complex->transmetalation product_complex Ar-Pd(II)-C≡CR(Ln) transmetalation->product_complex product_complex->pd0 Reductive Elimination product Ar-C≡CR product_complex->product cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Coordination alkyne H-C≡CR alkyne->cu_acetylide Deprotonation cu_acetylide->transmetalation base Base

Figure 1: The catalytic cycles of the Sonogashira cross-coupling reaction.

Oxidative Addition: This step involves the reaction of the palladium(0) catalyst with the aryl/vinyl halide. The electronic nature of the halide partner is the dominant factor here. When coupling either 3-ethynylpyridine or this compound with an aryl halide, the nature of the ethynylpyridine will have a minimal direct impact on this step.

Transmetalation: This is where the key difference between our two pyridines is expected to manifest. The transmetalation step involves the transfer of the acetylide group from copper to the palladium center. The formation of the copper acetylide intermediate is a prerequisite for this step.

  • For this compound: Due to the increased acidity of the alkynyl proton, the formation of the copper acetylide is expected to be more facile. This could lead to a higher concentration of the active copper acetylide species in the reaction mixture, potentially accelerating the overall rate of the transmetalation step.

  • For 3-ethynylpyridine: While the pyridine ring is electron-withdrawing, the absence of the fluorine atom means the alkynyl proton is less acidic. The formation of the copper acetylide will still proceed, but it may be slower or require slightly more forcing conditions compared to its fluorinated analog.

Reductive Elimination: In this final step, the coupled product is expelled from the palladium center, regenerating the active palladium(0) catalyst. The electronic nature of the ligands on the palladium and the coupled product can influence the rate of this step. The electron-withdrawing nature of both pyridine rings is generally favorable for reductive elimination. The slightly more electron-deficient nature of the coupled product from this compound might marginally favor this step.

Expected Outcomes and Optimization Strategies

Based on the mechanistic analysis, we can anticipate the following differences in performance:

Parameter3-EthynylpyridineThis compoundRationale
Reaction Rate ModeratePotentially FasterThe increased acidity of the alkyne proton in the fluorinated pyridine is expected to accelerate the formation of the copper acetylide and subsequent transmetalation.
Reaction Conditions May require slightly higher temperatures or longer reaction times.Likely to proceed under milder conditions (e.g., lower temperature, shorter reaction time).The enhanced reactivity of the fluorinated alkyne allows for less forcing conditions.
Side Reactions Prone to Glaser-Hay homocoupling of the alkyne, especially at higher temperatures or in the presence of oxygen.[1]The faster cross-coupling may outcompete the homocoupling side reaction, potentially leading to cleaner reaction profiles.A more rapid consumption of the alkyne in the desired cross-coupling pathway reduces the opportunity for side reactions.
Yield Good to excellent, but may be compromised by side reactions.Potentially higher and more consistent yields due to a cleaner and more efficient reaction.A faster, more selective reaction generally leads to improved yields.

Optimization Strategies:

  • For 3-ethynylpyridine: To minimize homocoupling, it is crucial to maintain an inert atmosphere and use a slight excess of the aryl halide. Careful selection of the palladium catalyst and ligands can also help to promote the desired cross-coupling.[7]

  • For this compound: While the reaction is expected to be more facile, optimization of catalyst loading and reaction time is still recommended to ensure efficiency and cost-effectiveness. The use of copper-free Sonogashira conditions could also be explored, as the increased acidity of the alkyne may be sufficient for direct reaction with the palladium complex in the presence of a suitable base.[5]

Experimental Protocol: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine

The following protocol, adapted from a study by Razafindrainibe et al., provides a practical example of a Sonogashira coupling involving a fluorinated pyridine derivative.[8] This procedure can serve as a robust starting point for the coupling of this compound with various aryl bromides.

Materials:

  • 6-Bromo-3-fluoro-2-cyanopyridine

  • Terminal alkyne (e.g., 1-ethynyl-4-ethylbenzene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of 6-bromo-3-fluoro-2-cyanopyridine (1.1 equivalents) in a mixture of THF and Et₃N (2:1 v/v), add Pd(PPh₃)₄ (0.15 equivalents) and CuI (0.3 equivalents).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 5-10 minutes.

  • Add the terminal alkyne (1.0 equivalent) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd(PPh₃)₄ and CuI is a classic and highly effective catalyst system for Sonogashira couplings.[2][6]

  • Base/Solvent: Triethylamine serves as both the base to deprotonate the alkyne and as a co-solvent. THF is used to ensure the solubility of all reactants.[8]

  • Inert Atmosphere: Degassing the reaction mixture is crucial to prevent oxygen-mediated homocoupling of the alkyne (Glaser coupling).[1]

  • Stoichiometry: A slight excess of the aryl bromide is used to ensure complete consumption of the more valuable alkyne.

Conclusion

The introduction of a fluorine atom in this compound, while seemingly a minor structural modification, has profound implications for its reactivity in the Sonogashira coupling. The enhanced acidity of the alkynyl proton is predicted to accelerate the reaction, allowing for milder conditions and potentially leading to cleaner reaction profiles and higher yields compared to its non-fluorinated counterpart, 3-ethynylpyridine. For researchers and drug development professionals, understanding these subtle electronic effects is key to designing efficient and robust synthetic routes to novel pyridine-containing therapeutics. By leveraging the principles outlined in this guide, chemists can make more informed decisions in their selection of building blocks and reaction conditions, ultimately accelerating the discovery of new medicines.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved January 19, 2026, from [Link]

  • Sonogashira coupling in natural product synthesis. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved January 19, 2026, from [Link]

  • Sonogashira Coupling. (2020). YouTube. Retrieved January 19, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). Retrieved January 19, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). SpringerLink. Retrieved January 19, 2026, from [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. Retrieved January 19, 2026, from [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Golden. Retrieved January 19, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. (2015). PubMed. Retrieved January 19, 2026, from [Link]

  • Sonogashira Coupling Reaction: Videos & Practice Problems. (2022). Pearson. Retrieved January 19, 2026, from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. (n.d.). University of Southampton. Retrieved January 19, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]

  • Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]

  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). NTU Scholars. Retrieved January 19, 2026, from [Link]

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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Ethynylpyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in potency, selectivity, and pharmacokinetic profiles.[1][2][3] This guide provides an in-depth comparison of fluorinated and non-fluorinated ethynylpyridine analogs, a scaffold of significant interest in drug discovery, particularly for kinase inhibitors. By examining the underlying principles and supporting experimental data, we aim to provide a clear framework for the rational design of next-generation therapeutics.

The Fluorine Advantage in Drug Design

Fluorine, the most electronegative element, possesses a unique combination of properties that make it highly attractive for medicinal chemists. Its small van der Waals radius allows it to act as a bioisostere for hydrogen, minimizing steric hindrance while significantly altering electronic properties.[4] Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[4][5] This can lead to a longer half-life and improved bioavailability of drug candidates.

  • Increased Binding Affinity: Fluorine's high electronegativity can modulate the pKa of nearby functional groups and lead to more favorable interactions with biological targets through hydrogen bonds and dipole-dipole interactions.[1][6]

  • Improved Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its target.[6][7]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Ethynylpyridine Analogs

Ethynylpyridine derivatives have emerged as a versatile scaffold in drug discovery, with applications ranging from oncology to neurodegenerative diseases. The introduction of fluorine to this core structure can significantly impact its biological activity.

Kinase Inhibition: A Case Study

Many ethynylpyridine analogs have been developed as potent kinase inhibitors.[8][9][10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[11]

Table 1: Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Kinase Inhibitors

CompoundTarget KinaseIC50 (nM) - FluorinatedIC50 (nM) - Non-FluorinatedFold ImprovementReference
Compound A EGFR40261 (Sunitinib)6.5x[12]
Compound B Her289261 (Sunitinib)2.9x[12]
Compound C VEGFR292261 (Sunitinib)2.8x[12]
Compound D CDK2204261 (Sunitinib)1.3x[12]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

The data presented in Table 1 clearly demonstrates the positive impact of fluorination on the inhibitory potency of these kinase inhibitors. For instance, the fluorinated analog Compound 5k from a study on pyrrolo[2,3-d]pyrimidine derivatives showed significantly improved activity against multiple kinases compared to the non-fluorinated, multi-targeted inhibitor Sunitinib.[12] This enhancement in potency can be attributed to the favorable interactions of the fluorine atom with the kinase's active site.

Antipsychotic Activity

Beyond oncology, fluorinated pyridine derivatives have also shown promise in the development of antipsychotic agents. In a study on imidazo[1,2-a]pyridine derivatives, fluorination led to compounds with enhanced metabolic stability and a longer duration of antipsychotic-like activity compared to the non-fluorinated parent compound, zolpidem.[13][14]

Experimental Protocols

To provide a practical context for the data presented, we outline a general workflow for the synthesis and biological evaluation of these compounds.

General Synthesis of Ethynylpyridine Analogs

The synthesis of ethynylpyridine analogs typically involves a Sonogashira coupling reaction between a halogenated pyridine derivative and a terminal alkyne.

Experimental Workflow: Synthesis of Ethynylpyridine Analogs

start Start Materials: Halogenated Pyridine & Terminal Alkyne reaction Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) start->reaction workup Reaction Workup (e.g., extraction, chromatography) reaction->workup product Purified Ethynylpyridine Analog workup->product characterization Characterization (NMR, MS, etc.) product->characterization

Caption: General workflow for the synthesis of ethynylpyridine analogs.

In Vitro Kinase Inhibition Assay

The potency of the synthesized compounds against their target kinases is typically determined using an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Prepare Reagents:

    • Kinase enzyme solution

    • Substrate solution (e.g., a peptide or protein that is phosphorylated by the kinase)

    • ATP solution (radiolabeled or with a detection moiety)

    • Test compounds (dissolved in DMSO)

    • Assay buffer

  • Assay Procedure:

    • Add the kinase, substrate, and test compound to a microplate well.

    • Initiate the reaction by adding ATP.

    • Incubate at a specific temperature for a set period.

    • Stop the reaction.

    • Detect the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathways

The targeted kinases are often key components of cellular signaling pathways that are crucial for cell growth, proliferation, and survival.

Signaling Pathway: EGFR/Her2 Pathway

EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Her2 Her2 Her2->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Proliferation ERK->Proliferation

Caption: Simplified EGFR/Her2 signaling pathway leading to cell proliferation.

Inhibition of kinases like EGFR and Her2 by fluorinated ethynylpyridine analogs can block these signaling cascades, thereby inhibiting cancer cell growth.

Conclusion

The strategic incorporation of fluorine into the ethynylpyridine scaffold offers a powerful strategy for enhancing the biological activity of these compounds. As demonstrated by the presented data, fluorination can lead to significant improvements in potency and metabolic stability. This guide provides a framework for understanding the benefits of this approach and serves as a resource for the rational design of novel and more effective therapeutics.

References

  • Vertex AI Search.
  • MDPI.
  • ResearchGate.
  • ResearchGate. The role of fluorine in medicinal chemistry | Request PDF.
  • PubMed. The role of fluorine in medicinal chemistry.
  • Benchchem.
  • Benchchem. Fluorinated vs.
  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • ResearchGate. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF.
  • PubMed.
  • PMC - NIH. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants.
  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • ResearchGate. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity | Request PDF.
  • PubMed. Purine Analogues as Kinase Inhibitors: A Review.
  • PubMed. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity.
  • PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • NIH. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.

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analytical methods for the characterization of 3-Ethynyl-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 3-Ethynyl-5-fluoropyridine

A Comparative Guide for Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparison of essential analytical methodologies for the comprehensive characterization of this compound. This molecule, a functionalized pyridine, represents a class of heterocyclic compounds of immense interest in the pharmaceutical and chemical industries due to their prevalence in FDA-approved drugs and their roles as versatile synthetic intermediates.[1][2] The precise elucidation of its structure, purity, and elemental composition is paramount for its application in drug discovery and development.

This document moves beyond simple protocols to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow. We will explore the synergistic application of chromatographic and spectroscopic techniques to build a complete analytical profile of the target compound.

Overall Analytical Workflow

The characterization of a novel compound like this compound is not reliant on a single technique but rather on the convergence of data from multiple orthogonal methods. A typical workflow begins with assessing purity via chromatography, followed by structural elucidation and molecular weight confirmation using spectroscopy, and finally, validation of the elemental composition.

Analytical_Workflow cluster_0 Phase 1: Purity Assessment cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Compositional Confirmation HPLC High-Performance Liquid Chromatography (HPLC) NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) HPLC->NMR Purified Sample MS Mass Spectrometry (MS) NMR->MS Confirm Structure EA Elemental Analysis (EA) MS->EA Confirm MW Report Comprehensive Characterization Report EA->Report Confirm Formula Start Synthesized Compound: This compound Start->HPLC Inject Sample

Caption: High-level workflow for the characterization of this compound.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the cornerstone for assessing the purity of non-volatile organic compounds like this compound.[3] Given the polar nature of the pyridine ring, a reversed-phase (RP-HPLC) method is the logical first choice. This technique separates compounds based on their hydrophobicity, providing a quantitative measure of purity by comparing the peak area of the analyte to that of any impurities. The use of a C18 (octadecylsilyl) stationary phase is standard for providing excellent retention and resolution for a wide range of organic molecules.[4]

Experimental Protocol: RP-HPLC Purity Assay
  • System Preparation: An Agilent 1260 Infinity II LC System or equivalent is used. The system is purged with the mobile phase to ensure a stable baseline.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is equilibrated with the initial mobile phase composition for at least 30 minutes.[5]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acid modifier is crucial for protonating the basic pyridine nitrogen, which ensures sharp, symmetrical peak shapes by preventing interaction with residual silanols on the stationary phase.[4]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient method is employed to ensure the elution of both polar and potential non-polar impurities within a reasonable timeframe.

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Sample Preparation: The compound is dissolved in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 1 mg/mL. The sample is filtered through a 0.45 µm syringe filter before injection.

  • Injection & Detection: 10 µL of the sample is injected. Detection is performed using a Diode Array Detector (DAD) at a wavelength of 254 nm, a common choice for aromatic systems.

Data Presentation: Purity Analysis
ParameterResultInterpretation
Retention Time (tR)8.52 minThe time at which the main analyte peak elutes.
Peak Area (Analyte)12,450 mAUsThe integrated area of the this compound peak.
Total Peak Area12,510 mAUsThe sum of all detected peak areas.
Purity (%) 99.52% Calculated as (Analyte Area / Total Area) * 100.

Spectroscopic Analysis: Unambiguous Structure Elucidation

Spectroscopic methods provide the definitive evidence for the molecular structure of this compound. NMR confirms the connectivity of atoms, while Mass Spectrometry validates the overall molecular weight and provides fragmentation data that supports the proposed structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization. Spectra are typically recorded on a 500 MHz spectrometer using a deuterated solvent like Chloroform-d (CDCl₃).[6]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃): The aromatic region will display three distinct signals corresponding to the protons on the pyridine ring. The acetylenic proton will appear as a sharp singlet.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~8.60d~2.5 HzH-2Doublet due to coupling with H-4. Deshielded by adjacent nitrogen.
~8.45s-H-6Singlet (or very small coupling). Deshielded by adjacent nitrogen.
~7.80ddJ = ~8.5, ~2.5 HzH-4Doublet of doublets due to coupling with H-2 and the fluorine at C-5.
~3.20s-C≡C-HAcetylenic proton, typically appears in this region as a sharp singlet.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃): Seven distinct carbon signals are expected. The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling).

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃): A single resonance is expected. Its chemical shift provides confirmation of the fluorine's chemical environment. The signal may exhibit coupling to the adjacent H-4 and H-6 protons.[6]

B. Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is used to determine the molecular weight of the compound, which provides direct confirmation of its molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a protonated molecular ion [M+H]⁺.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Infusion: The sample (0.1 mg/mL in methanol) is infused directly into the ESI source of a Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is selected to detect the [M+H]⁺ species.

  • Mass Analysis: Data is acquired over a mass range of m/z 50-500.

Data Presentation: Molecular Weight Confirmation

ParameterValue
Molecular FormulaC₇H₄FN
Calculated Exact Mass ([M])121.0328 u
Calculated m/z for [M+H]⁺122.0406 u
Observed m/z for [M+H]⁺ 122.0401 u
Mass Error-4.1 ppm

The observed mass is within the acceptable error margin (<5 ppm), confirming the molecular formula. The fragmentation pattern can further support the structure, with expected losses of molecules like HCN (m/z 27) from the pyridine ring.[7]

Elemental Analysis (EA)

Expertise & Rationale: Elemental analysis provides the ultimate confirmation of the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen. This technique involves the complete combustion of a small, precise amount of the sample, followed by the quantitative detection of the resulting gases (CO₂, H₂O, and N₂).[8] It serves as a final, independent validation of the compound's composition.

Elemental_Analysis_Workflow Sample Weighted Sample (1-2 mg) Combustion Combustion Furnace (~950°C, Pure O₂) Sample->Combustion Gases Resulting Gases (CO₂, H₂O, N₂, SO₂ etc.) Combustion->Gases Reduction Reduction Tube (Removes excess O₂, reduces NOx to N₂) Gases->Reduction Separation GC Column Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Result Elemental Percentages (%C, %H, %N) Detection->Result

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 3-Ethynyl-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Ethynyl-5-fluoropyridine in Modern Drug Discovery

This compound is a pivotal building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a basic pyridine nitrogen, a reactive ethynyl group, and an electron-withdrawing fluorine atom, makes it a highly versatile synthon for creating complex molecular architectures. The strategic placement of the fluorine atom can significantly enhance metabolic stability and binding affinity of drug candidates, while the ethynyl moiety serves as a key handle for a variety of powerful transformations, most notably carbon-carbon bond-forming reactions. This guide provides a comprehensive comparison of catalytic systems for the synthesis of this compound, with a focus on the widely employed Sonogashira cross-coupling reaction. We will delve into the nuances of catalyst selection, supported by experimental data, to empower researchers in drug development and organic synthesis to make informed decisions for their specific applications.

The Sonogashira Coupling: A Cornerstone for this compound Synthesis

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1] This reaction forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.[1] The general transformation for the synthesis of our target molecule involves the coupling of a 3-halo-5-fluoropyridine (where the halogen is typically bromine or iodine) with a protected or unprotected acetylene source, such as ethynyltrimethylsilane (TMSA) followed by a desilylation step.

The choice of catalyst, ligands, base, and solvent system is critical and directly impacts the reaction's efficiency, yield, and substrate scope. Below, we compare the performance of various catalytic systems based on available literature data for the synthesis of this compound and closely related structures.

Comparative Analysis of Catalytic Systems

The Classical Pd/Cu Co-catalyzed System

The traditional Sonogashira reaction employs a combination of a palladium catalyst and a copper(I) salt, most commonly copper(I) iodide (CuI). This system is renowned for its high efficiency and broad applicability.

  • Catalyst System 1: Pd(PPh₃)₄ / CuI

    • Description: Tetrakis(triphenylphosphine)palladium(0) is a highly active Pd(0) catalyst that can directly enter the catalytic cycle. It is often used in conjunction with CuI and an amine base like triethylamine (Et₃N), which also serves as a solvent.

    • Performance: This combination is effective for the coupling of bromo- and iodopyridines. For the synthesis of a related 6-alkynyl-3-fluoro-2-cyanopyridine, a high yield of 91% was achieved at room temperature, demonstrating the mild conditions under which this catalyst system can operate.[2]

    • Causality: The synergy between palladium and copper is key. The palladium complex undergoes oxidative addition with the halopyridine. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. A transmetalation step, where the acetylide group is transferred from copper to the palladium center, is followed by reductive elimination to yield the final product and regenerate the active palladium catalyst. The phosphine ligands stabilize the palladium center and influence its reactivity.

  • Catalyst System 2: PdCl₂(PPh₃)₂ / CuI

    • Performance: This system is widely used and shows excellent yields for a variety of Sonogashira couplings. For instance, in the synthesis of a fluorescently labeled 5-ethynyl-2'-deoxyuridine from its corresponding 5-bromo derivative, a catalyst system of K₂PdCl₄ (a Pd(II) source) with a phosphine ligand (S-Phos) under aqueous conditions at 37 °C provided high yields, highlighting the adaptability of Pd(II) precursors.[3]

    • Causality: The initial reduction of Pd(II) to Pd(0) is a crucial activation step, often facilitated by the amine base or the alkyne itself. Once the active Pd(0) species is formed, the catalytic cycle proceeds similarly to that of Pd(PPh₃)₄. The stability and ease of handling of PdCl₂(PPh₃)₂ make it a preferred choice in many laboratory settings.

Table 1: Performance of Classical Pd/Cu Catalytic Systems in Sonogashira Couplings of Halopyridines

Catalyst SystemPrecursorAlkyneBase/SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuI6-bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzeneEt₃N/THFRT1691[2]
Pd(PPh₃)₄ / CuI3-iodo-2-aminopyridinePhenylacetyleneEt₃N/THFRT--[4]
PdCl₂(PPh₃)₂ / CuI3-bromo-5-chloropyridinePhenylacetyleneEt₃N/DMF100392[5]
Copper-Free Sonogashira Systems

A significant drawback of the classical Sonogashira reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which can lead to undesired side products and complicate purification. To address this, copper-free Sonogashira protocols have been developed.

  • Catalyst System 3: Palladium with N-Heterocyclic Carbene (NHC) Ligands

    • Description: N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium, forming highly stable and active catalysts. They are strong σ-donors, which can enhance the catalytic activity.

    • Performance: A palladium-NHC complex has been shown to effectively catalyze the copper-free Sonogashira coupling of various heteroaryl bromides in a DMF/H₂O solvent system at 100 °C, affording good to excellent yields.[6]

    • Causality: The strong Pd-NHC bond provides robust catalysts that can operate under challenging conditions. The electron-rich nature of the NHC ligand facilitates the oxidative addition step and promotes the overall catalytic turnover, making the reaction efficient even without a copper co-catalyst.

  • Catalyst System 4: Palladium with Bulky, Electron-Rich Phosphine Ligands

    • Description: The use of specialized phosphine ligands, such as di(tert-butyl)neopentylphosphine (DTBNpP), in combination with a palladium precursor allows for efficient copper-free Sonogashira couplings at room temperature.

    • Performance: An air-stable, monoligated precatalyst, [DTBNpP]Pd(crotyl)Cl, has demonstrated high efficiency in the room-temperature, copper-free Sonogashira coupling of various aryl bromides, including 3-ethynylpyridine, with high yields.

    • Causality: The bulky and electron-donating nature of these phosphine ligands promotes the formation of a highly reactive, monoligated Pd(0) species. This species readily undergoes oxidative addition and facilitates the subsequent steps of the catalytic cycle without the need for copper-mediated alkyne activation.

Table 2: Performance of Copper-Free Palladium Catalytic Systems

Catalyst SystemPrecursorAlkyneBase/SolventTemp. (°C)Time (h)Yield (%)Reference
Heteroaryl BromidesTerminal AcetylenesK₂CO₃/DMF/H₂O1003Good to Excellent[6]
[DTBNpP]Pd(crotyl)Cl1-bromo-3,5-dimethoxybenzene3-ethynylpyridineTMP/DMSORT-High

Experimental Protocols

Protocol 1: General Procedure for Pd/Cu-Catalyzed Sonogashira Coupling of 3-Bromo-5-fluoropyridine with Ethynyltrimethylsilane

This protocol is a representative procedure based on established methods for Sonogashira couplings of halopyridines.

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluoropyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.03 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous triethylamine (Et₃N) as the solvent.

  • To the stirred solution, add ethynyltrimethylsilane (TMSA) (1.2 equiv.) dropwise via syringe.

  • Heat the reaction mixture to 65 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ((5-fluoropyridin-3-yl)ethynyl)trimethylsilane.

Protocol 2: Desilylation of ((5-fluoropyridin-3-yl)ethynyl)trimethylsilane
  • Dissolve the silylated product from Protocol 1 in a mixture of tetrahydrofuran (THF) and methanol (MeOH).

  • Add potassium hydroxide (KOH) (1.5 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 16 hours or until the reaction is complete as monitored by TLC.

  • Neutralize the reaction mixture with a mild acid (e.g., saturated aqueous NH₄Cl solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Visualization of Catalytic Cycles and Workflow

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex1 trans-ArPd(II)XL₂ Pd0->Pd_complex1 Pd_complex2 trans-ArPd(II)(C≡CR)L₂ Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product This compound Pd_complex2->Product ArX 3-Halo-5-fluoropyridine ArX->Pd0 Oxidative Addition CuX Cu(I)X Cu_acetylide Cu(I)C≡CR CuX->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex1 Alkyne HC≡CR Alkyne->CuX Coordination Base Base Base->CuX

Caption: The classical Pd/Cu-cocatalyzed Sonogashira catalytic cycle.

Experimental_Workflow start Start: 3-Bromo-5-fluoropyridine + Ethynyltrimethylsilane reaction Sonogashira Coupling (Catalyst, Base, Solvent, Heat) start->reaction workup1 Reaction Workup & Purification reaction->workup1 intermediate Intermediate: ((5-fluoropyridin-3-yl)ethynyl)trimethylsilane workup1->intermediate desilylation Desilylation (Base, Solvent) intermediate->desilylation workup2 Final Workup & Purification desilylation->workup2 product Final Product: This compound workup2->product

Caption: General experimental workflow for the two-step synthesis.

Conclusion and Future Outlook

The synthesis of this compound is most reliably achieved through the Sonogashira cross-coupling reaction. The classical Pd/Cu co-catalyzed systems, particularly those employing PdCl₂(PPh₃)₂ for its stability and ease of handling, offer a robust and high-yielding approach. However, for substrates sensitive to copper or to minimize homocoupling byproducts, copper-free systems utilizing advanced phosphine or NHC ligands present a powerful alternative, often allowing for milder reaction conditions.

The future of this field lies in the development of more sustainable and efficient catalytic systems. This includes the exploration of heterogeneous catalysts for simplified purification and catalyst recycling, as well as the design of catalysts based on more earth-abundant metals. As the demand for complex fluorinated pyridines in drug discovery continues to grow, so too will the need for innovative and practical synthetic methodologies.

References

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. Available at: [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Reddy, T. J., et al. (2007). The Acid-Catalyzed Synthesis of 7-Azaindoles from 3-Alkynyl-2-aminopyridines and Their Antimicrobial Activity. Bioorganic & Medicinal Chemistry, 15(15), 5091-5101.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in copper-free Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]

  • Tykwinski, R. R. (2003). Optimization of Sonogashira Cross-Coupling Reactions.
  • So, C. M., et al. (2010). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Organic Letters, 12(19), 4442-4445. Available at: [Link]

  • Elsebaei, M. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. ResearchGate. Available at: [Link]

  • Maji, B., et al. (2018). The Pd(PPh₃)₄/CuI catalyzed Sonogashira coupling aryl bromides... ResearchGate. Available at: [Link]

  • Gstöttner, C., et al. (2019). Probing Alzheimer's pathology: Exploring the next generation of FDDNP analogues for amyloid β detection. ResearchGate. Available at: [Link]

  • Postnikov, P. S., et al. (2019). Oxidative addition of verdazyl halogenides to Pd(PPh₃)₄. New Journal of Chemistry, 43(37), 14811-14818. Available at: [Link]

  • Bhuyan, R., & Sarma, B. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4443-4467. Available at: [Link]

  • Novák, Z., et al. (2012). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles.
  • Nicolaou, K. C., et al. (2008). Total synthesis of (+)-intricarene using a biogenetically patterned pathway from (-)-bipinnatin J, involving a novel transannular [5+2] (1,3-dipolar) cycloaddition. Journal of the American Chemical Society, 130(41), 13533-13545.
  • Sikk, L., et al. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. Proceedings of the Estonian Academy of Sciences, 62(2), 133-140. Available at: [Link]

  • Kaczorowska, K., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(24), 8758. Available at: [Link]

  • Wang, Y., et al. (2021). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 26(11), 3326. Available at: [Link]

Sources

A Spectroscopic Guide to the Synthesis of 3-Ethynyl-5-fluoropyridine: From Precursors to Final Product

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-5-fluoropyridine is a valuable building block in medicinal chemistry and materials science. Its rigid, linear ethynyl group and the electron-withdrawing fluorine atom on the pyridine ring make it a key component for creating complex molecular architectures with specific electronic and steric properties. The synthesis of this compound typically involves a multi-step process, and rigorous characterization at each stage is paramount to ensure the purity and identity of the final product.

This guide provides an in-depth spectroscopic comparison of this compound and its common precursors, 3,5-difluoropyridine and trimethylsilylacetylene (TMSA). We will explore the characteristic signals in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that allow for unambiguous identification and purity assessment throughout the synthetic pathway. By understanding the spectroscopic evolution from starting materials to the final product, researchers can confidently monitor their reactions and validate their results.

Synthetic Pathway: A Logical Framework for Spectroscopic Analysis

The synthesis of this compound from the chosen precursors logically proceeds via a two-step sequence: a Sonogashira coupling followed by a deprotection step. This pathway provides a clear narrative for comparing the spectroscopic data.

  • Sonogashira Coupling: 3,5-difluoropyridine is coupled with trimethylsilylacetylene (TMSA) in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction selectively replaces one of the fluorine atoms (or a bromo-analogue, if used) with the trimethylsilyl-protected ethynyl group, yielding the intermediate, 3-((trimethylsilyl)ethynyl)-5-fluoropyridine.

  • Deprotection: The trimethylsilyl (TMS) protecting group is removed from the intermediate using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a mild base like potassium carbonate in methanol, to yield the final product, this compound.

G cluster_0 Precursors cluster_1 Intermediate cluster_2 Final Product 3,5-Difluoropyridine 3,5-Difluoropyridine 3-((trimethylsilyl)ethynyl)-5-fluoropyridine 3-((trimethylsilyl)ethynyl)-5-fluoropyridine 3,5-Difluoropyridine->3-((trimethylsilyl)ethynyl)-5-fluoropyridine Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->3-((trimethylsilyl)ethynyl)-5-fluoropyridine Sonogashira Coupling (Pd/Cu catalyst) This compound This compound 3-((trimethylsilyl)ethynyl)-5-fluoropyridine->this compound Deprotection (e.g., TBAF)

Caption: Synthetic workflow for this compound.

Molecular Structures

Structures a 3,5-Difluoropyridine a_struct b Trimethylsilylacetylene b_struct c This compound c_struct

Caption: Molecular structures of the key compounds.

Spectroscopic Comparison

Disclaimer: Experimental spectroscopic data for this compound is not widely available in the public domain. The data presented for this compound is based on predicted values derived from established chemical principles and spectroscopic databases. These predictions are intended to guide the researcher in interpreting their own experimental results.

¹H NMR Spectroscopy

¹H NMR is instrumental in tracking the transformation of the pyridine ring and the ethynyl moiety.

CompoundProton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
3,5-Difluoropyridine H-2, H-6~8.4d
H-4~7.5t
Trimethylsilylacetylene -Si(CH₃)₃~0.2s
≡C-H~2.4s
This compound H-2~8.6s
H-4~7.8t
H-6~8.5d
≡C-H~3.2s

Analysis:

  • Precursors: 3,5-Difluoropyridine shows two signals in the aromatic region, characteristic of its symmetric structure. Trimethylsilylacetylene displays two sharp singlets: a highly shielded signal for the nine equivalent protons of the TMS group and a downfield singlet for the acetylenic proton.

  • Transformation to Product: The synthesis of this compound is confirmed by several key changes in the ¹H NMR spectrum.

    • The disappearance of the intense singlet at ~0.2 ppm confirms the removal of the TMS group.

    • The appearance of a new singlet around 3.2 ppm indicates the presence of the terminal acetylenic proton (≡C-H) on the pyridine ring.

    • The symmetry of the pyridine ring is broken, resulting in three distinct signals in the aromatic region, each with a specific multiplicity due to H-H and H-F coupling.

¹³C NMR Spectroscopy

¹³C NMR provides a detailed map of the carbon skeleton, clearly showing the introduction of the ethynyl group.

CompoundCarbon EnvironmentExpected Chemical Shift (δ, ppm)
3,5-Difluoropyridine [1]C-3, C-5~158 (d, ¹JCF ≈ 240 Hz)
C-2, C-6~138 (d, ²JCF ≈ 25 Hz)
C-4~115 (t, ³JCF ≈ 5 Hz)
Trimethylsilylacetylene -Si(CH₃)₃~ -1
≡C-Si~93
≡C-H~89
This compound C-5~160 (d, ¹JCF ≈ 245 Hz)
C-2~152
C-6~142 (d, ²JCF ≈ 25 Hz)
C-4~125 (d, ³JCF ≈ 5 Hz)
C-3~118
≡C-H~82
-C≡~79

Analysis:

  • Precursors: 3,5-Difluoropyridine exhibits characteristic large one-bond carbon-fluorine coupling constants (¹JCF) for the carbons directly attached to fluorine.[1] Trimethylsilylacetylene shows the two sp-hybridized carbon signals of the alkyne.

  • Transformation to Product: The ¹³C NMR spectrum of the final product will confirm the substitution.

    • The number of signals for the pyridine ring increases from three to five, reflecting the loss of symmetry.

    • One of the carbons with a large ¹JCF coupling is replaced by a signal around 118 ppm, corresponding to the C-3 now bonded to the ethynyl group.

    • Two new signals appear in the typical alkyne region (70-90 ppm), confirming the presence of the -C≡CH group.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing the fluorine environment directly.[2]

CompoundExpected Chemical Shift (δ, ppm vs. CFCl₃)
3,5-Difluoropyridine ~ -110
This compound ~ -115 to -125

Analysis:

  • Precursor: 3,5-Difluoropyridine shows a single resonance in its ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms.

  • Transformation to Product: The introduction of the ethynyl group at the C-3 position alters the electronic environment of the remaining fluorine atom at C-5. This change in electron density will cause a shift in its resonance, typically upfield. Monitoring this shift provides direct evidence of the substitution reaction at the pyridine ring. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for this purpose.[3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups involved in the transformation.

CompoundFunctional GroupCharacteristic Frequency (cm⁻¹)
3,5-Difluoropyridine [1]C-F Stretch1100-1300
Aromatic C=C, C=N1400-1600
Trimethylsilylacetylene ≡C-H Stretch~3300
C≡C Stretch~2040
Si-C Stretch~1250, ~840
This compound ≡C-H Stretch~3300
C≡C Stretch~2110
Aromatic C=C, C=N1400-1600
C-F Stretch1100-1300

Analysis:

  • The IR spectrum of the final product, this compound, will show the characteristic, sharp absorption band for the terminal alkyne ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch around 2110 cm⁻¹. The disappearance of the strong Si-C stretches from TMSA and the appearance of the new alkyne bands are definitive indicators of a successful synthesis.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, confirming the elemental composition of the compounds.

CompoundMolecular FormulaExact Mass (m/z)
3,5-Difluoropyridine [1]C₅H₃F₂N115.02
Trimethylsilylacetylene C₅H₁₀Si98.06
This compound C₇H₄FN121.03

Analysis:

  • High-resolution mass spectrometry (HRMS) is crucial for confirming the identity of the final product. The observed molecular ion peak should match the calculated exact mass for C₇H₄FN (121.0328) within a few parts per million (ppm). This provides unambiguous confirmation of the elemental composition.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR: Acquire the spectrum on the same instrument, typically at 100 MHz for a 400 MHz spectrometer. Use proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR: Acquire the spectrum without proton decoupling to observe H-F couplings, which can aid in structural assignment. Use a common fluorine reference standard like CFCl₃ (0 ppm) or an external standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples (like the precursors), a thin film can be prepared between two NaCl or KBr plates. For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS). Use an appropriate ionization technique, such as Electrospray Ionization (ESI) in positive ion mode, to observe the protonated molecule [M+H]⁺.

Conclusion

The successful synthesis of this compound from 3,5-difluoropyridine and trimethylsilylacetylene can be confidently monitored and verified through a multi-technique spectroscopic approach. Each analytical method provides a unique and complementary piece of the structural puzzle. By carefully analyzing the changes in ¹H, ¹³C, and ¹⁹F NMR spectra, alongside the characteristic bands in IR and the precise mass from MS, researchers can ensure the identity and purity of their target compound, paving the way for its application in drug discovery and materials science.

References

  • Yeom, C.-E., Kim, M. J., Choi, W., & Kim, B. M. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(04), 565–568. Available at: [Link]

  • PubChem. (n.d.). 3,5-Difluoropyridine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Trimethylsilylacetylene. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved January 19, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Chemistry Department. Retrieved January 19, 2026, from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023, December 29). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 19, 2026, from [Link]

  • Arkat USA, Inc. (2007). Polyhalogenoheterocyclic compounds. Part 53. Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine. ARKIVOC, 2007(xi), 46-55. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Retrieved January 19, 2026, from [Link]

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A Methodological and Comparative Guide for the Evaluation of 3-Ethynyl-5-fluoropyridine as a Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 3-Ethynyl-5-fluoropyridine, a novel heterocyclic compound, in the context of anticancer drug discovery. Recognizing the potential of fluorinated pyridine scaffolds, we outline a systematic, data-driven approach to characterize its synthesis, biological activity, and preliminary drug-like properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities in oncology.

Introduction: The Rationale for Investigating this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved anticancer drugs, including kinase inhibitors like Sorafenib and Crizotinib.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal anchor for engaging with biological targets.[2][3] The strategic functionalization of this ring can profoundly influence a molecule's therapeutic potential.

Our focus on this compound is based on a tripartite rationale:

  • The Pyridine Core: Provides a validated foundation for engaging with cancer-relevant targets, such as protein kinases, topoisomerases, or carbonic anhydrases.[4]

  • Fluorine Substitution: The introduction of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the molecule's electronic landscape.[5][6] This is a well-established strategy in modern drug design to improve pharmacokinetic profiles.

  • The Ethynyl Group: This functional group is of particular interest. It can act as a bioisostere for other groups, participate in potent binding interactions (π-stacking, hydrogen bonding), or serve as a reactive handle for covalent inhibition. In some contexts, such as with 5-ethynyluracil, it has been shown to modulate the metabolism of other drugs, suggesting a potential role in combination therapies.[7]

This guide, therefore, proposes a logical workflow to synthesize, characterize, and evaluate this compound, benchmarking its performance against clinically relevant comparators to determine its viability as a next-generation anticancer agent.

Proposed Synthesis and Characterization

While this compound is a novel entity, a plausible synthetic route can be devised from commercially available starting materials, such as 3-amino-5-fluoropyridine.[8][9] A common approach would involve a Sandmeyer reaction to introduce a halide, followed by a Sonogashira coupling to install the ethynyl group.

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Sonogashira Coupling A 3-Amino-5-fluoropyridine B 3-Bromo-5-fluoropyridine A->B  NaNO₂, HBr, CuBr   C This compound B->C  Pd(PPh₃)₄, CuI, TEA; then TBAF D Ethynyltrimethylsilane D->B

Caption: Proposed two-step synthesis of this compound.

Successful synthesis must be followed by rigorous characterization using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm structure and purity (>95%).

Comparative Framework: Benchmarking Against Established Agents

To contextualize the activity of this compound, its performance must be compared against well-characterized agents. The choice of comparators is critical for interpreting the significance of experimental results.

Compound Class Example Drug Primary Mechanism of Action (MOA) Rationale for Comparison
Fluoropyrimidine Antimetabolite 5-Fluorouracil (5-FU)Inhibits thymidylate synthase, disrupting DNA synthesis and repair.[10][11]Benchmarks against a classic DNA-damaging agent; evaluates the impact of the pyridine scaffold versus a pyrimidine core.
Pyridine-Containing Kinase Inhibitor SorafenibMulti-kinase inhibitor (VEGFR, PDGFR, Raf kinases).[1]Tests the hypothesis that this compound functions as a kinase inhibitor, a common MOA for pyridine derivatives.[2]
Structural Analog (Hypothetical) 3-Ethyl-5-fluoropyridineUnknownServes as a negative control to isolate and determine the specific contribution of the ethynyl moiety to biological activity.

In Vitro Evaluation Workflow

A tiered in vitro testing cascade is essential for efficiently characterizing the compound's anticancer properties, moving from broad screening to detailed mechanistic studies.

G A Tier 1: Primary Cytotoxicity (MTT/SRB Assay) B Tier 2: Selectivity Assessment A->B If Active (IC₅₀ < 10 µM) C Tier 3: Mechanistic Assays A->C If Active (IC₅₀ < 10 µM) F Apoptosis Assay (Annexin V / PI) C->F G Cell Cycle Analysis (Propidium Iodide) C->G H Hypothetical Target Assay (e.g., Kinase Panel Screen) C->H D Diverse Cancer Cell Panel (e.g., MCF-7, A549, HCT-116) D->A E Normal Cell Line (e.g., MCF-10A, HMF) E->B

Caption: Tiered workflow for in vitro evaluation of novel compounds.

Protocol: Primary Cytotoxicity Screening (MTT Assay)

This initial screen determines the concentration-dependent cytotoxic effect of the compound across multiple cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator drugs (e.g., from 0.01 µM to 100 µM). Treat cells for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Hypothetical Data Presentation:

Compound IC₅₀ (µM) vs. MCF-7 (Breast) IC₅₀ (µM) vs. A549 (Lung) IC₅₀ (µM) vs. HCT-116 (Colon) IC₅₀ (µM) vs. MCF-10A (Normal) Selectivity Index (SI) ¹
This compound [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Calculated Value]
5-Fluorouracil 5.23.82.515.4~4-6
Sorafenib 6.85.57.110.2~1.5-2

¹Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Protocol: Apoptosis Induction Analysis (Annexin V/PI Staining)

This assay determines if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

Methodology:

  • Cell Treatment: Treat a sensitive cell line (e.g., HCT-116) with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-/PI-: Live cells

    • Annexin V+/PI-: Early apoptotic cells

    • Annexin V+/PI+: Late apoptotic/necrotic cells

    • Annexin V-/PI+: Necrotic cells

An increase in the Annexin V positive populations indicates apoptosis induction.[12][13]

In Vivo Efficacy Assessment in Xenograft Models

Promising in vitro results must be validated in an in vivo setting to assess anti-tumor efficacy.

Methodology:

  • Model Establishment: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., saline or specified solvent)

    • This compound (e.g., at two dose levels, administered via intraperitoneal injection or oral gavage)

    • Positive Control (e.g., 5-FU at a clinically relevant dose)

  • Monitoring: Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500 mm³) or for a set duration (e.g., 21-28 days).

  • Data Analysis: Plot mean tumor volume and body weight over time for each group. Calculate Tumor Growth Inhibition (TGI) at the end of the study.

Preliminary ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial to identify potential liabilities.

In Silico ADME/Tox Prediction

Computational tools can provide a rapid, preliminary assessment of drug-like properties.

Methodology:

  • Utilize web-based platforms like SwissADME to analyze the structure of this compound.[14]

  • Key Parameters to Evaluate:

    • Lipophilicity (LogP): Predicts solubility and permeability.

    • Water Solubility (LogS): Important for formulation and absorption.

    • Pharmacokinetics: Predictions of gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.

    • Drug-likeness: Adherence to rules like Lipinski's Rule of Five.

    • Medicinal Chemistry Alerts: Flags potentially problematic functional groups.

Hypothetical Data Presentation:

Property This compound Sorafenib (Reference) Desired Range
Molecular Weight [Calculated Value]464.8 g/mol < 500 g/mol
LogP [Predicted Value]4.311-5
GI Absorption [Predicted Value]HighHigh
Lipinski Violations [Predicted Value]10-1
Bioavailability Score [Predicted Value]0.55> 0.5
In Vitro Metabolic Stability Assay

This assay assesses the compound's susceptibility to metabolism by liver enzymes.

Methodology:

  • Incubation: Incubate this compound (e.g., at 1 µM) with human liver microsomes and NADPH (a required cofactor) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint). A longer half-life suggests greater metabolic stability.

Conclusion and Future Directions

This guide presents a structured and comparative approach to the preclinical evaluation of this compound. By systematically assessing its synthesis, in vitro cytotoxicity, mechanism of action, in vivo efficacy, and preliminary ADME/Tox profile, researchers can build a comprehensive data package.

Positive outcomes from this workflow—specifically, potent and selective anticancer activity, a clear mechanism of action (e.g., apoptosis induction), significant tumor growth inhibition in vivo, and a favorable preliminary ADME profile—would strongly justify advancing this compound into formal lead optimization and more extensive preclinical development, including detailed pharmacokinetic/pharmacodynamic (PK/PD) studies and formal toxicology assessments. This rigorous, milestone-driven evaluation is fundamental to translating a promising chemical scaffold into a viable clinical candidate.

References

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology. (2025). vertexaisearch.cloud.google.com.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar.
  • Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.). .

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). ijp-online.com.
  • Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (n.d.). IRJET.
  • Cytotoxicity of New Duplex Drugs Linking 3'-C-ethynylcytidine and 5-fluor-2'-deoxyuridine Against Human Melanoma Cells. (2012). PubMed. [Link]

  • Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. (n.d.). PMC. [Link]

  • In Vitro and In Vivo Efficacy of Novel Flavonoid Dimers against Cutaneous Leishmaniasis. (n.d.). journals.asm.org.
  • Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. (n.d.). NIH. [Link]

  • Cytotoxic effect of the tested compounds using concentrations starting... (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. (n.d.). NIH. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). NIH. [Link]

  • In vivo effect of 5-ethynyluracil on 5-fluorouracil metabolism determined by 19F nuclear magnetic resonance spectroscopy. (n.d.). PubMed. [Link]

  • Dose dependent cytotoxic activity of the synthesized compounds against HCT-116 cancer cells. (n.d.). ResearchGate. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. [Link]

  • In Silico ADME/ Tox profile of tetrasubstitutedazadipyrrins. (2022). ResearchGate. [Link]

  • Preparation method of fluoropyridine compounds. (n.d.).
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]

  • Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine. (1983). PubMed. [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (n.d.). NIH. [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (n.d.). Arabian Journal of Chemistry. [Link]

  • The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent. (2023). PMC. [Link]

  • Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking. (n.d.). MDPI. [Link]

  • SYNTHESIS, ANALYSIS ADME-TOX PARAMETERS AND ANTI-CANCER ACTIVITY OF N-(5-R-BENZYLTHIAZOLE-2-YL)-2-MORPHOLIN-4-YL-2-THIOXOACETAMIDES. (2024). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to 3-Ethynyl-5-fluoropyridine: A Superior Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, present in a significant fraction of FDA-approved drugs.[1][2] The strategic functionalization of this core is paramount for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of 3-ethynyl-5-fluoropyridine against other functionalized pyridines, establishing its role as a highly versatile and advantageous building block. We will explore the synergistic contributions of the fluorine and ethynyl moieties, present comparative reactivity data, and provide validated experimental protocols for its key applications in Sonogashira coupling and bioorthogonal click chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical tools to accelerate their discovery programs.

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, second only to piperidine as the most common nitrogen heterocycle in pharmaceuticals.[1] Its prevalence stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to serve as a bioisosteric replacement for a phenyl ring, often improving solubility and metabolic stability.[3][4] From anti-inflammatory agents to anticancer drugs, the pyridine motif is integral to a vast array of therapeutic agents.[5][6][7] However, the success of a pyridine-containing drug candidate is critically dependent on the nature and position of its substituents. The careful selection of functional groups is the primary tool chemists use to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the biological target.

The Synergistic Power of Fluorine and Ethynyl Groups

This compound is not merely another functionalized pyridine; its utility arises from the powerful combination of a fluorine atom and a terminal alkyne. These two groups, strategically placed on the pyridine core, offer distinct and complementary advantages in drug design.

The Strategic Role of Fluorine

The incorporation of fluorine into drug candidates has become a widespread strategy in medicinal chemistry for several well-documented reasons:[8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[9][10]

  • pKa Modulation: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly lower the pKa of nearby basic groups, such as the pyridine nitrogen.[8][11] This modulation can be critical for optimizing a compound's ionization state at physiological pH, which in turn affects its membrane permeability and target engagement.

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles) and can displace "unhappy" water molecules from binding pockets, leading to an entropic advantage and increased binding affinity.[3][12]

  • Physicochemical Properties: Strategic fluorination can alter a molecule's lipophilicity, conformation, and membrane permeability, providing a tool to optimize its overall ADME profile.[11]

The Versatility of the Ethynyl Group

The terminal alkyne is a cornerstone of modern synthetic chemistry, offering a powerful handle for molecular elaboration:

  • A Gateway to C-C Bond Formation: The ethynyl group is a premier functional group for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[13][14][15] This allows for the straightforward installation of a wide variety of aryl, heteroaryl, and vinyl substituents.

  • Bioorthogonal Reactivity: It is one of the key players in "Click Chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[16][17] This reaction is exceptionally efficient, specific, and biocompatible, enabling the conjugation of molecules in complex biological systems.[18]

  • Structural Rigidity: The linear geometry of the alkyne can act as a rigid linker or spacer within a molecule, helping to lock in a desired conformation for optimal target binding.

Comparative Analysis: this compound vs. Key Alternatives

The true value of this compound is best understood by comparing it to its closest analogs and alternative building blocks.

Property / ReactivityThis compound3-Ethynylpyridine2-Ethynyl-5-fluoropyridine3-Bromo-5-fluoropyridine
Key Feature Fluorine for metabolic stability & pKa modulation; Alkyne for coupling.Direct, non-fluorinated analog.Positional isomer; altered electronics.Precursor for Sonogashira alkynylation.
pKa (pyridinium ion) Lower (more acidic) due to FBaselineLower than baseline, influenced by proximity to NLower than baseline, influenced by Br
Reactivity in CuAAC HighHighHighNot applicable
Reactivity in Sonogashira High (as coupling partner)High (as coupling partner)High, potentially modulated by N-coordinationHigh (as substrate)
Susceptibility to Nucleophilic Attack Moderately activated ringStandard pyridine reactivityHighly activated ring, especially at C6Activated ring, susceptible to SNAr
Strategic Advantage Direct use in CuAAC; F-induced property improvements.Simpler scaffold, lower cost.Different vector for substitution; unique electronics.Allows introduction of diverse alkynes.
Key Disadvantage Higher cost than non-fluorinated analog.Lacks benefits of fluorine.Prone to side reactions due to high activation by N.Requires an additional synthetic step to install alkyne.
Causality Behind the Comparison
  • vs. 3-Ethynylpyridine: The primary difference is the influence of the fluorine atom. The electron-withdrawing nature of fluorine in this compound lowers the basicity of the pyridine nitrogen. This can be advantageous in preventing unwanted coordination to metal catalysts in certain reactions and can improve cell permeability by reducing the proportion of protonated species at physiological pH.[8][11]

  • vs. 2-Ethynyl-5-fluoropyridine: The position of the nitrogen atom relative to the ethynyl group dramatically alters the electronic landscape. In the 2-ethynyl isomer, the alkyne is significantly more electron-deficient due to the adjacent nitrogen's powerful inductive and mesomeric effects.[19] This makes the 2-isomer more susceptible to nucleophilic attack but can sometimes complicate metal-catalyzed reactions through catalyst chelation.[19] The 3-ethynyl isomer represents a more electronically neutral alkyne, behaving more predictably in coupling reactions.

  • vs. 3-Bromo-5-fluoropyridine: This is a comparison of strategy. Using the bromo-precursor allows for the introduction of various terminal alkynes via Sonogashira coupling. However, this adds a step to the synthesis. If the terminal alkyne itself is the desired functionality (for subsequent click chemistry, for instance), this compound is the more direct and efficient starting material.

Key Applications & Validated Experimental Protocols

The dual functionality of this compound makes it a powerful tool for two of the most important reactions in modern drug discovery: Sonogashira coupling and CuAAC click chemistry.

Application 1: Sonogashira Cross-Coupling

This reaction is ideal for coupling the ethynylpyridine with aryl or vinyl halides to form complex bi-aryl or styrenyl structures.

Diagram: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Reagents: - Aryl Halide (1.0 eq) - this compound (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) - CuI (0.1 eq) - Base (e.g., TEA, 3.0 eq) prep_solvent Add Anhydrous Solvent (e.g., THF/TEA mixture) prep_reagents->prep_solvent degas Degas Mixture (N₂ or Ar sparging, 15 min) prep_solvent->degas heat Heat to Reaction Temp (e.g., 60 °C) & Stir (Monitor by TLC/LC-MS) degas->heat quench Cool to RT Filter through Celite heat->quench extract Aqueous Workup (e.g., EtOAc & Brine) quench->extract purify Column Chromatography extract->purify end_node Final Product purify->end_node start Start start->prep_reagents

Caption: A generalized workflow for a typical Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

  • Materials:

    • This compound

    • 4-Iodoanisole

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA), anhydrous

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodoanisole (234 mg, 1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%), and CuI (19 mg, 0.1 mmol, 10 mol%).

    • Add anhydrous THF (5 mL) and anhydrous TEA (2 mL).

    • Add this compound (145 mg, 1.2 mmol, 1.2 equiv) via syringe.

    • Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 3-((4-methoxyphenyl)ethynyl)-5-fluoropyridine.

Application 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction is perfect for bioconjugation, PROTAC synthesis, or linking molecular fragments with high efficiency.[18][20]

Diagram: Key Applications of this compound

Reactions cluster_sonogashira Sonogashira Coupling cluster_click CuAAC 'Click' Chemistry start This compound sonogashira_reagents R-X (Aryl/Vinyl Halide) Pd(0), Cu(I), Base start->sonogashira_reagents Reacts with click_reagents R-N₃ (Azide) CuSO₄, Na-Ascorbate start->click_reagents Clicks with sonogashira_product Coupled Product (Py-C≡C-R) sonogashira_reagents->sonogashira_product click_product 1,2,3-Triazole Product click_reagents->click_product

Caption: Key synthetic transformations using this compound.

Protocol: CuAAC Reaction with Benzyl Azide

  • Materials:

    • This compound

    • Benzyl azide

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol

    • Deionized water

  • Procedure:

    • In a vial, dissolve this compound (121 mg, 1.0 mmol, 1.0 equiv) and benzyl azide (133 mg, 1.0 mmol, 1.0 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).

    • In a separate vial, prepare a fresh solution of sodium ascorbate (198 mg, 1.0 mmol, 1.0 equiv) in water (1 mL).

    • Prepare a solution of CuSO₄·5H₂O (25 mg, 0.1 mmol, 10 mol%) in water (1 mL).

    • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

    • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-2 hours, as indicated by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting triazole product can be purified by recrystallization or flash column chromatography if necessary.

Conclusion and Outlook

This compound stands out as a superior building block for medicinal chemistry programs. It uniquely combines the metabolic and electronic advantages conferred by a fluorine atom with the synthetic versatility of a terminal alkyne.[9][12][16] Compared to its non-fluorinated or isomeric counterparts, it offers a more predictable reactivity profile while providing a direct route to fluorinated targets. Its utility in both late-stage functionalization via Sonogashira coupling and bioorthogonal conjugation via click chemistry makes it an invaluable asset for generating diverse compound libraries and complex molecular architectures. For research and drug development professionals, the strategic incorporation of this compound into a synthetic plan can accelerate the discovery of drug candidates with optimized properties, ultimately shortening the path from hit-to-lead and lead optimization.

References

  • The Many Roles for Fluorine in Medicinal Chemistry.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Fluorine: An emerging compound in medicinal chemistry. The Torch.
  • Applications of Fluorine in Medicinal Chemistry.
  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • The 'ring replacement' of pyridines into benzonitriles.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research.
  • Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction.
  • Click chemistry. Wikipedia.
  • Benchmarking 5-Ethynyl-2-nitropyridine: A Comparative Guide to Click Chemistry Probes. Benchchem.
  • A Comparative Guide to the Reactivity of 2-, 3-, and 4-Ethynylpyridine. Benchchem.
  • CAS 884494-34-2: 2-Ethynyl-5-fluoropyridine. CymitQuimica.
  • 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China. Alchemist-chem.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars.
  • Click Chemistry. Scribd.
  • Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. Benchchem.
  • Click Chemistry: an overview and recent updates in the medicinal attributes of click-derived heterocycles. Semantic Scholar.

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Safety Operating Guide

Definitive Disposal Protocol for 3-Ethynyl-5-fluoropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. The disposal of any chemical is the final, crucial step in its lifecycle, directly impacting laboratory safety and environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Ethynyl-5-fluoropyridine, grounding every recommendation in established safety principles and regulatory standards. Our approach is not just to provide instructions, but to explain the chemical reasoning behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment: Understanding the Molecule

Proper disposal begins with a thorough understanding of the chemical's inherent risks. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, we can deduce its hazard profile by analyzing its structural components: the fluorinated pyridine ring and the ethynyl group.

  • Fluorinated Pyridine Core: Pyridine and its derivatives are known to be toxic, flammable, and skin/eye irritants.[1] The presence of a fluorine atom classifies this compound as a halogenated organic compound .[2] Halogenated wastes are subject to specific disposal regulations due to the potential for forming acid gases (like hydrofluoric acid) upon incomplete combustion and other environmental hazards.[3]

  • Ethynyl Group (-C≡CH): The terminal alkyne functionality can present reactivity hazards. Acetylenic compounds can be unstable and, in some cases, can form explosive metal acetylides. Therefore, they must never be mixed with incompatible materials, particularly strong oxidizing agents or certain metals.

Given this profile, this compound must be treated as a regulated, hazardous chemical waste , requiring meticulous segregation and handling.

Personnel Safety: Your First Priority

Before handling the waste, ensuring adequate personal protection is non-negotiable. The following Personal Protective Equipment (PPE) is mandatory.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (Butyl rubber or Viton® recommended)To prevent skin contact and absorption, as pyridine derivatives can be irritants and are potentially toxic.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from accidental splashes of the chemical or contaminated solvents.[1]
Lab Coat Standard, flame-resistant laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Not required if handled exclusively in a certified chemical fume hoodAll handling of this compound and its waste must occur in a fume hood to avoid vapor inhalation.[1]
Step-by-Step Disposal Protocol

This protocol ensures compliance and safety from the point of generation to the final hand-off to your institution's Environmental Health and Safety (EHS) department.

This is the most critical step. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Designate as Halogenated Waste: All waste containing this compound—including neat compound, reaction mixtures, solutions, and contaminated materials—must be classified as Halogenated Organic Waste .[2][4]

  • Maintain Separation: Keep this waste stream separate from all other types of waste. The cost to dispose of halogenated waste is often significantly higher than non-halogenated waste, and mixing them contaminates the entire volume.[3][5]

Waste Stream CategoryExamplesCompatible with this compound Waste?
Non-Halogenated Organic Acetone, Hexanes, Ethanol, TolueneNO
Aqueous Waste (Acids/Bases) HCl, NaOH solutionsNO [5]
Solid Waste (Non-Hazardous) Paper towels, non-contaminated glovesNO
Heavy Metal Waste Solutions containing Mercury, Lead, Silver, etc.NO [5]
Oxidizer Waste Peroxides, Nitrates, PermanganatesNO
  • Choose a Compatible Container: Use a clean, sealable container made of a material compatible with the waste. Polyethylene or polypropylene containers are generally recommended.[6] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[6]

  • Label Immediately: The moment the first drop of waste enters the container, it must be labeled.[4] Affix a "Hazardous Waste" tag provided by your institution's EHS department.[3]

  • Complete the Label: Clearly write the full chemical name: "This compound ". Do not use abbreviations.[4] If it's a mixed waste stream, list all components with their approximate percentages.[5]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[3][5] This prevents the release of harmful vapors.

  • Use Secondary Containment: Store the waste container in a designated Satellite Accumulation Area (SAA), typically within the lab where the waste is generated. The container should be placed inside a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks.[3][6]

  • Store Away from Incompatibles: Ensure the storage location is away from acids, bases, and oxidizing agents.[6] The SAA should be in a cool, dry, and well-ventilated area.

  • Monitor Fill Level: Do not overfill the waste container. A safe limit is typically 75-80% full to allow for vapor expansion.

  • Request Pickup: Once the container is ready for disposal, submit a pickup request to your institution's EHS or Hazardous Waste Management department through their specified procedure.

Emergency Spill Management

Accidents happen. Being prepared is key to mitigating risk.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the appropriate PPE (see Table 1).

    • Contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[1]

    • Sweep or scoop the absorbed material into a designated waste container.

    • Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area.

    • Alert others and activate the fire alarm if necessary.

    • Close the laboratory doors to contain the vapors.

    • Immediately contact your institution's EHS and emergency response team.[1][4] Do not attempt to clean it up yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Safety cluster_generation Waste Generation & Handling cluster_storage Accumulation & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood GenerateWaste Generate Waste Containing This compound Characterize Characterize as 'Halogenated Organic Waste' GenerateWaste->Characterize Step 1 SelectContainer Select Compatible Container (e.g., Polyethylene) Characterize->SelectContainer Step 2 LabelContainer Affix 'Hazardous Waste' Label & List All Contents SelectContainer->LabelContainer AddToContainer Add Waste to Container LabelContainer->AddToContainer Step 3 SealContainer Keep Container Tightly Sealed AddToContainer->SealContainer Store Store in Secondary Containment in Designated SAA SealContainer->Store RequestPickup Request Pickup from EHS Store->RequestPickup Step 4 (When Full) EHS_Pickup Ready for EHS Collection & Incineration RequestPickup->EHS_Pickup

Caption: Decision workflow for the safe disposal of this compound.

References

  • Bucknell University . Hazardous Waste Segregation. [Link]

  • Sdfine . Pyridine Hydrobromide Safety Data Sheet. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) . Production, Import, Use, and Disposal of Pyridine. [Link]

  • Braun Research Group, University of Illinois . Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Temple University Environmental Health and Radiation Safety . Halogenated Solvents in Laboratories. [Link]

  • Washington State University Environmental Health & Safety . Halogenated Solvents Safety Information. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethynyl-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Synthesized Hazard Profile

To determine the necessary level of personal protection, we must first understand the anticipated risks. The molecular structure of 3-Ethynyl-5-fluoropyridine suggests a multi-faceted hazard profile:

  • Pyridine Core: Pyridine and its derivatives are known for their systemic toxicity, affecting the liver, kidneys, and central nervous system.[3] They can be harmful if inhaled, swallowed, or absorbed through the skin.[4][5] Many are also flammable liquids and vapors.[1][3]

  • Fluorine Substituent: The C-F bond is strong, but metabolic processes can lead to the cleavage of this bond, potentially releasing toxic fluoride ions or other harmful metabolites.[6][7] This is a significant concern for long-term or repeated exposure.[8] Fluorinated pyridines are documented as causing serious skin and eye irritation.[1][9]

  • Ethynyl Group: Terminal alkynes can be reactive and pose specific hazards. While this compound is not expected to be explosive under normal laboratory conditions, the ethynyl group contributes to the molecule's overall reactivity. Safe handling practices for ethynyl compounds require preventing inhalation and skin contact.[10]

  • Analog Data (2-Ethynyl-3-fluoropyridine): A closely related analog is classified as harmful if swallowed, harmful in contact with skin, a cause of skin irritation and serious eye irritation, harmful if inhaled, and may cause respiratory irritation.[2] This provides the most direct evidence for establishing a robust PPE protocol.

Based on this synthesis, we must treat this compound as a substance that is acutely toxic, a severe irritant to skin and eyes, and potentially flammable.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. Never handle this compound without the following minimum protection.

Summary of Required Personal Protective Equipment
Protection TypeRecommended EquipmentRationale & Governing Standards
Eye and Face Tightly fitting chemical splash goggles and a full-face shield.Protects against splashes of liquid and potential vapors that can cause serious, irreversible eye damage.[3][11] The face shield provides a secondary barrier for the entire face. Conforms to EN 166 (EU) or ANSI Z87.1 (US) standards.
Hand Double-gloving with a chemical-resistant outer glove (Butyl Rubber or Neoprene) over a standard Nitrile inner glove.Pyridine derivatives can penetrate standard nitrile gloves.[3] Butyl rubber or neoprene offers superior resistance.[12] Double-gloving minimizes exposure during glove removal and in case of a breach in the outer layer. Always inspect gloves for damage before use.[13]
Body A flame-retardant lab coat, fully buttoned, with tight-fitting cuffs. A chemically impervious apron is required for larger quantities (>1 g) or splash-prone operations.Protects skin from accidental contact and clothing from contamination. Flame-retardant material is crucial due to the flammability risk associated with pyridine compounds.[1][3]
Respiratory Mandatory use in a certified chemical fume hood. For emergency situations or potential fume hood failure, a full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.The compound is assumed to be harmful if inhaled, causing respiratory irritation.[2] All manipulations must occur within a functioning fume hood to prevent vapor exposure.[4][14] Respirator use requires prior medical clearance and fit-testing.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects like glassware.[15]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure risk.

Step 1: Engineering Controls & Preparation
  • Verify Fume Hood Function: Before starting, ensure the chemical fume hood is operational, with the sash at the appropriate height and the airflow monitor indicating safe conditions.

  • Assemble Materials: Place all necessary equipment—glassware, spatulas, weigh paper, and a dedicated waste container—deep within the fume hood to contain any potential spills or vapors.[15]

  • Inspect PPE: Don all required PPE as detailed in the table above. Carefully inspect your gloves for any signs of degradation or punctures.[16]

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station. An emergency eyewash must be within a 10-second travel distance.[3]

Step 2: Aliquoting and Transfer (Solid Compound)
  • Tare the Vessel: Inside the fume hood, place your receiving vial or flask on a tared balance.

  • Transfer Solid: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to your vessel. Avoid generating dust. If the compound is a fine powder, handle it with extreme care to prevent aerosolization.

  • Secure Containers: Immediately and securely cap both the main stock container and your experimental vessel.

  • Clean Tools: Decontaminate the spatula and any surfaces within the fume hood using an appropriate solvent (e.g., ethanol or isopropanol) and wipe, disposing of the wipe in your dedicated hazardous waste container.

Step 3: Post-Handling Decontamination
  • Workspace Cleanup: Thoroughly wipe down the interior surfaces of the fume hood.

  • PPE Removal: To prevent cross-contamination, remove PPE in the correct order. First, remove the outer gloves and dispose of them in the designated waste container. Then, remove your face shield and lab coat. Finally, remove the inner gloves, washing your hands thoroughly with soap and water immediately after.[13] Never wear potentially contaminated gloves outside of the laboratory area.[13]

Visualization of PPE Selection Workflow

The following diagram outlines the logical decision-making process for ensuring adequate protection when planning work with this compound.

PPE_Workflow Workflow for PPE Selection with this compound cluster_prep Phase 1: Pre-Experiment Assessment cluster_ppe Phase 2: PPE Selection cluster_action Phase 3: Action start Assess Task Scale & Hazard scale Scale >1g or High Splash Potential? start->scale aerosol Aerosolization Risk (e.g., fine powder)? scale->aerosol No enhanced_body Add Chemical Apron scale->enhanced_body Yes base_ppe Standard PPE: - Chemical Goggles - Double Gloves (Nitrile + Butyl/Neoprene) - FR Lab Coat - Fume Hood aerosol->base_ppe No enhanced_face Mandatory Face Shield aerosol->enhanced_face Yes proceed Proceed with Experiment base_ppe->proceed enhanced_body->aerosol enhanced_face->base_ppe

Caption: Decision workflow for selecting appropriate PPE based on experimental scale and risk.

Spill and Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Small Spill (<10 mL or 10 g): If you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite or sand). Wearing your full PPE, carefully sweep or scoop the material into a labeled hazardous waste container. Decontaminate the area. Do not use combustible materials like paper towels to absorb a spill of a flammable substance.

  • Large Spill: Evacuate the laboratory immediately. Alert your institution's emergency response team.

Disposal Plan

  • Chemical Waste: All pure this compound and solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][14]

  • Contaminated Materials: All disposables that have come into contact with the chemical, including gloves, weigh paper, and cleaning wipes, must be placed in a solid hazardous waste container.

  • Regulatory Compliance: Do not dispose of this chemical down the drain.[12] All waste must be disposed of through your institution's licensed hazardous waste management program, in accordance with all local, state, and federal regulations.

References

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Available from: [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Available from: [Link]

  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. Available from: [Link]

  • ResearchGate. (2021). Metabolism and Toxicity of Fluorine Compounds. Available from: [Link]

  • PMC (PubMed Central). (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Available from: [Link]

  • PubChem - NIH. 3-Ethyl-5-fluoropyridine. Available from: [Link]

  • PMC (PubMed Central). (2021). Metabolism and Toxicity of Fluorine Compounds. Available from: [Link]

  • CSUB. Topic 1: Safety in the Organic Chemistry Laboratory. Available from: [Link]

  • Forsyth Tech. (2013). Lab Safety-Chemicals. Available from: [Link]

  • NCBI Bookshelf - NIH. (2011). Prudent Practices in the Laboratory: Working with Chemicals. Available from: [Link]

  • Moravek. Chemical Synthesis Safety Tips To Practice in the Lab. Available from: [Link]

  • Carl ROTH. (2016). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). Available from: [Link]

  • RSC Publishing. (2019). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Available from: [Link]

  • Pharmaffiliates. 2-Ethynyl-3-fluoropyridine. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.